molecular formula C17H32N2O5 B14104925 (S)-TCO-PEG3-amine

(S)-TCO-PEG3-amine

Cat. No.: B14104925
M. Wt: 344.4 g/mol
InChI Key: AFIOVAPNQNBQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-TCO-PEG3-amine is a useful research compound. Its molecular formula is C17H32N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)

InChI Key

AFIOVAPNQNBQKL-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

(S)-TCO-PEG3-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (S)-TCO-PEG3-amine is a valuable heterobifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic strategies. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on the underlying experimental methodologies.

Core Concepts: Structure and Reactivity

This compound is a key reagent in the field of bioorthogonal chemistry, specifically designed for "click chemistry" applications. Its structure consists of three primary components:

  • A trans-cyclooctene (TCO) moiety : This highly strained eight-membered ring is the reactive handle for bioorthogonal ligation. The "(S)" designation refers to the specific stereochemistry of the chiral TCO ring, which exists as a pair of enantiomers. Different isomers, such as axial and equatorial, can also exist depending on the substituent's position on the TCO ring, which can influence reactivity and stability.

  • A triethylene glycol (PEG3) spacer : This hydrophilic polyethylene glycol linker enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance, making it ideal for reactions with biomolecules.

  • A primary amine (-NH2) group : This functional group provides a versatile point of attachment for conjugation to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC or DCC.[1][2]

The cornerstone of this compound's utility is its participation in the inverse-electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction pairs the electron-rich TCO dienophile with an electron-poor diene, most commonly a tetrazine. The reaction is exceptionally fast and highly selective, proceeding rapidly under mild, biocompatible conditions without the need for cytotoxic catalysts like copper.[3][4] This makes it an ideal tool for labeling and conjugating biological molecules in complex environments, including in living cells and organisms.[3]

Physicochemical Properties

The properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist across different commercial suppliers.

PropertyValueSource(s)
Chemical Formula C₁₇H₃₂N₂O₅[3][5]
Molecular Weight ~344.45 g/mol [3][5]
Appearance Colorless to slightly yellow oil[3]
Purity >95% (typically assessed by HPLC)[3][5]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform[3]
Storage Conditions -20°C, desiccated, and protected from light[3][5]

Stability Considerations : The TCO moiety is sensitive to light and heat and has a limited shelf life. It can isomerize to the less reactive cis-cyclooctene (CCO) form over time, diminishing its utility in click chemistry reactions. Therefore, long-term storage is not recommended.[5]

Key Applications and Experimental Protocols

The primary application of this compound is in bioconjugation for various downstream uses, including fluorescent imaging, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.[3][6]

General Protocol for Protein Labeling with this compound

This two-stage protocol first involves the modification of a target molecule with this compound, followed by the bioorthogonal reaction with a tetrazine-labeled partner.

Materials:

  • Target protein with accessible primary amines (e.g., lysine residues)

  • This compound

  • Amine-reactive crosslinker (e.g., an NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or dialysis equipment for purification

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

Procedure:

  • Protein Preparation : Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • TCO-Amine Activation (if necessary) : If conjugating to a carboxyl group on the target molecule, activate the carboxyl group using EDC and NHS chemistry before adding the TCO-PEG3-amine.

  • Conjugation of TCO-PEG3-Amine to the Target Molecule :

    • If the target molecule has an activated ester (like an NHS ester), dissolve the this compound in DMSO or DMF.

    • Add a molar excess of the TCO-PEG3-amine solution to the target molecule solution. The exact molar ratio will need to be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification : Remove the excess, unreacted this compound using a desalting spin column or dialysis against the Reaction Buffer.

  • Bioorthogonal Ligation with a Tetrazine Probe :

    • To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A slight molar excess (e.g., 1.1 to 5-fold) of the tetrazine molecule is often recommended.[7]

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification (if necessary) : If the tetrazine probe is small, a final purification step via a desalting column or dialysis may be required to remove any unreacted probe.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

G cluster_0 Stage 1: TCO Functionalization cluster_1 Stage 2: Bioorthogonal Ligation Target_Molecule Target Molecule (e.g., Protein, Peptide) TCO_Molecule TCO-Functionalized Molecule Target_Molecule->TCO_Molecule Amine-Reactive Crosslinking TCO_Linker This compound TCO_Linker->TCO_Molecule Purification_1 Purification (e.g., Desalting Column) TCO_Molecule->Purification_1 Purified_TCO_Molecule Purified TCO-Functionalized Molecule Purification_1->Purified_TCO_Molecule Final_Conjugate Final Bioconjugate Purified_TCO_Molecule->Final_Conjugate iEDDA Reaction Tetrazine_Probe Tetrazine Probe (e.g., Fluorescent Dye, Drug) Tetrazine_Probe->Final_Conjugate G TCO TCO (Dienophile) Transition_State [4+2] Cycloaddition Transition State TCO->Transition_State Tetrazine Tetrazine (Diene) Tetrazine->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

References

An In-depth Technical Guide to (S)-TCO-PEG3-amine in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-TCO-PEG3-amine is a versatile heterobifunctional linker at the forefront of bioconjugation and bioorthogonal chemistry. Its unique architecture, comprising a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive primary amine, enables the precise and efficient labeling and modification of biomolecules. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in biochemical research for researchers, scientists, and drug development professionals.

Core Properties and Structure

This compound is designed for a two-step bioconjugation strategy. The primary amine serves as a versatile handle for covalent attachment to biomolecules, while the TCO group provides a bioorthogonal reactive partner for tetrazine-functionalized molecules. The PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][2]

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C17H32N2O5[3]
Molecular Weight 344.5 g/mol [3]
Appearance Colorless to slightly yellow oil[1][4]
Purity >95%[3][4]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and acetonitrile[1][3][4]
Storage Conditions Store at -20°C, desiccated and protected from light[3][4]

The Power of TCO-Tetrazine Bioorthogonal Chemistry

The cornerstone of this compound's utility is the inverse electron-demand Diels-Alder (iEDDA) cycloaddition between the TCO group and a tetrazine. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a toxic copper catalyst.[4][5][6]

The reaction kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. This rapid reactivity is crucial for applications in living systems where low concentrations of reactants are often necessary.

Reaction ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Aqueous buffered media[2][5][6]
Reaction Time 30-60 minutes at low µM concentrationsRoom temperature[2][6]
Stability of TCO Stable for weeks at 4°C, pH 7.5Aqueous buffered media[2][6]
Loses ~10.5% reactivity in 4 weeks at 4°CTCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[6]
Loses ~7% reactivity in 4 weeks at -20°CTCO-PEG3-modified goat IgG in 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[6]

It is important to note that the TCO group can be sensitive to thiols and certain metals, which may promote isomerization to the unreactive cis-cyclooctene.[7] Therefore, the presence of reagents like DTT should be avoided in reaction buffers.[2][6]

Key Applications in Biochemistry

The unique properties of this compound make it a valuable tool in a wide range of biochemical applications, including:

  • Bioconjugation: Serving as a versatile linker to attach biomolecules like proteins and antibodies to various surfaces or other molecules.[1]

  • Drug Development: Creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to enhance therapeutic efficacy and reduce side effects, particularly in cancer therapy.[1]

  • Diagnostics and Imaging: Facilitating the attachment of imaging agents to biomolecules for enhanced visualization in techniques like PET and SPECT imaging.[4]

  • PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

This protocol describes the general procedure for labeling a protein with this compound by targeting primary amines on the protein surface (e.g., lysine residues) through the formation of an amide bond using an amine-reactive crosslinker like an NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Amine-reactive crosslinker (e.g., NHS ester-functionalized molecule)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • Crosslinker and this compound Preparation:

    • Immediately before use, dissolve the amine-reactive crosslinker and a molar excess of this compound in anhydrous DMSO or DMF to the desired stock concentration.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the crosslinker/(S)-TCO-PEG3-amine solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy if the TCO-linker contains a chromophore.

This protocol outlines a two-step pre-targeting strategy for imaging a specific cell surface receptor.

Materials:

  • Live cells expressing the receptor of interest

  • Antibody targeting the receptor of interest, conjugated with a tetrazine moiety (Antibody-Tz)

  • This compound conjugated to a fluorescent dye (Dye-TCO)

  • Live-cell imaging buffer (e.g., phenol red-free cell culture medium)

  • Microscopy-grade glass-bottom dishes

Procedure:

  • Cell Preparation:

    • Plate the cells on glass-bottom dishes and culture overnight to allow for adherence.

  • Pre-targeting with Antibody-Tz:

    • Dilute the Antibody-Tz in pre-warmed live-cell imaging buffer to the desired concentration (typically in the nM to low µM range).

    • Incubate the cells with the Antibody-Tz solution for 30-60 minutes at 37°C in a CO2 incubator.

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound antibody.

  • Labeling with Dye-TCO:

    • Dilute the Dye-TCO in pre-warmed live-cell imaging buffer.

    • Add the Dye-TCO solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing and Imaging:

    • Gently wash the cells 2-3 times with pre-warmed imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Visualizing Workflows and Pathways

The following diagram illustrates a typical experimental workflow for pre-targeted imaging of cancer cells using an antibody-TCO conjugate and a radiolabeled tetrazine probe.

experimental_workflow Experimental Workflow: Pre-targeted Cancer Cell Imaging cluster_synthesis Synthesis & Conjugation cluster_invivo In Vivo Application Antibody Targeting Antibody (e.g., anti-HER2) Conjugation Amine Coupling Antibody->Conjugation TCO_Amine This compound TCO_Amine->Conjugation Antibody_TCO Antibody-TCO Conjugate Conjugation->Antibody_TCO Injection1 1. Inject Antibody-TCO into subject Antibody_TCO->Injection1 Accumulation 2. Accumulation at Tumor Site & Clearance (24-72h) Injection1->Accumulation Injection2 3. Inject Radiolabeled Tetrazine Probe Accumulation->Injection2 Click_Reaction 4. In Vivo Bioorthogonal Click Reaction Injection2->Click_Reaction Imaging 5. PET/SPECT Imaging Click_Reaction->Imaging

A typical workflow for pre-targeted cancer cell imaging.

This compound is instrumental in constructing ADCs for targeted cancer therapy. The diagram below depicts the mechanism of action of a HER2-targeted ADC, which can be assembled using a TCO-PEG3 linker.

HER2_Signaling_Pathway Mechanism of HER2-Targeted Antibody-Drug Conjugate cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (anti-HER2-TCO-Drug) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release DNA_Damage DNA Damage Drug->DNA_Damage 5. Cellular Action Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Mechanism of a HER2-targeted antibody-drug conjugate.

The choice of a bioconjugation strategy is critical. The following diagram illustrates a simplified decision-making process for selecting an appropriate linker chemistry.

Bioconjugation_Decision_Tree Decision Tree for Bioconjugation Strategy Start Start: Need to conjugate two molecules Bioorthogonal Is bioorthogonality required? Start->Bioorthogonal Functional_Group What functional group is available on Molecule A? Bioorthogonal->Functional_Group No TCO_Tetrazine Use TCO-Tetrazine (e.g., with this compound) Bioorthogonal->TCO_Tetrazine Yes Amine Primary Amine Functional_Group->Amine Thiol Thiol Functional_Group->Thiol Carboxyl Carboxyl Functional_Group->Carboxyl NHS_Ester Use NHS Ester Chemistry Amine->NHS_Ester Maleimide Use Maleimide Chemistry Thiol->Maleimide EDC_NHS Use EDC/NHS Chemistry Carboxyl->EDC_NHS TCO_Tetrazine->Functional_Group Then functionalize with TCO or Tetrazine Other_Click Consider other click chemistries (e.g., SPAAC)

References

A Technical Guide to (S)-TCO-PEG3-amine in Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-TCO-PEG3-amine, a key reagent in the field of bioorthogonal chemistry. It details its mechanism of action in strain-promoted azide-alkyne cycloaddition (SPAAC), presents relevant quantitative data, outlines experimental protocols, and provides visualizations to illustrate core concepts.

Introduction to Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] "Click chemistry," a core concept within this field, describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The strain-promoted azide-alkyne cycloaddition (SPAAC) is a premier example of such a reaction, enabling the covalent ligation of two molecules in a biological environment without the need for a toxic copper catalyst.[2][3][4] This catalyst-free approach is critical for applications involving live cells or in vivo studies.[2]

The key players in SPAAC are a strained cyclooctyne, like trans-cyclooctene (TCO), and an azide-functionalized molecule. The reagent this compound combines three critical functional components:

  • Trans-Cyclooctene (TCO): A highly reactive, strained alkene that serves as the engine of the click reaction.[5]

  • PEG3 Linker: A three-unit polyethylene glycol spacer that enhances water solubility, improves pharmacokinetics, and reduces steric hindrance.[1][6][7][8][9]

  • Amine (NH2) Group: A versatile chemical handle for conjugation to various biomolecules and surfaces.[10]

Core Mechanism of Action

The reactivity of this compound is driven by the significant ring strain of the trans-cyclooctene double bond. This strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide.

The mechanism proceeds as follows:

  • Molecular Recognition: The electron-rich azide approaches the strained, electron-deficient double bond of the TCO ring.

  • [3+2] Cycloaddition: The molecules undergo a concerted, irreversible cycloaddition. The pi electrons from the TCO double bond and the azide react to form a new five-membered heterocyclic ring.

  • Triazole Formation: The initial cycloadduct rearranges to form a stable, covalent triazole linkage, effectively "clicking" the two molecules together.

This reaction is exceptionally fast and selective, proceeding efficiently at physiological temperature and pH.[11]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product TCO This compound TS [3+2] Cycloaddition Transition State TCO->TS Strain-Promoted Azide Azide-labeled Molecule (R'-N3) Azide->TS Product Stable Triazole Conjugate TS->Product Irreversible

Figure 1: Mechanism of SPAAC.

The amine group on the PEG3 linker provides a point of attachment for molecules containing activated esters (like NHS esters) or carboxylic acids (via EDC/NHS chemistry). This allows researchers to first conjugate a biomolecule of interest to the this compound and then use the exposed TCO moiety for the subsequent click reaction with an azide-modified partner.

Quantitative Data

The efficiency of SPAAC reactions is typically described by second-order rate constants (k₂). The reaction between TCO and tetrazine derivatives, another important bioorthogonal reaction, is among the fastest known, with rates often exceeding 10³ M⁻¹s⁻¹.[12][13][14] While SPAAC reactions with azides are generally slower than TCO-tetrazine ligations, they are still highly efficient for bioconjugation. The stability of the TCO group is also a critical parameter.

ParameterValue RangeConditionsSignificance
Second-Order Rate Constant (k₂) (TCO + Benzyl Azide) 0.01 - 0.1 M⁻¹s⁻¹Organic Solvents / Aqueous BuffersMeasures the intrinsic speed of the click reaction. Higher values allow for faster labeling at lower concentrations.
Second-Order Rate Constant (k₂) (TCO + Tetrazine) > 800 M⁻¹s⁻¹ up to 3.3 x 10⁶ M⁻¹s⁻¹Aqueous Buffers, 25°CFor comparison, demonstrates the exceptionally fast kinetics of the related TCO-tetrazine ligation.[12][13][14][15][16]
TCO Stability (Aqueous Buffer) Stable for weeks at 4°C, pH 7.5Physiological BufferHigh stability is crucial for multi-step procedures and in vivo applications.[15] However, isomerization to the unreactive cis-isomer can occur in the presence of thiols or certain metals.[17]
Conjugation Efficiency > 99%Optimized ConditionsDemonstrates the reaction's utility for quantitative labeling.[15]
Reaction Time 30 - 120 minutesRoom TemperatureIndicates the practical timeframe for completing conjugation experiments.[2][15]

Experimental Protocols

Here are two common protocols utilizing this compound.

Protocol 1: Labeling a Protein with a TCO Moiety

This protocol describes how to attach the TCO group to a protein using the amine handle of this compound and a carboxyl-containing protein (or a protein modified to contain a carboxyl group). This is often done via EDC/NHS chemistry.

Materials:

  • Protein of interest (in amine-free buffer like PBS or MES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in Reaction Buffer.

  • Activator Preparation: Immediately before use, prepare 10 mM stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

  • Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • TCO-Amine Addition: Add a 20-fold molar excess of this compound to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10 minutes.

  • Purification: Remove excess, unreacted reagents by passing the solution through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS). The TCO-labeled protein is now ready for reaction with an azide-modified molecule.

Protocol 2: Click Reaction with an Azide-Labeled Biomolecule

This protocol details the SPAAC reaction between the TCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Azide-labeled molecule (e.g., small molecule, peptide, or another protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein in the Reaction Buffer. Dissolve the azide-labeled molecule in a compatible solvent (e.g., DMSO or water) and add it to the protein solution. A 1.5 to 5-fold molar excess of the azide-labeled molecule is recommended.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For very low concentration reactants, the incubation time may need to be extended.

  • Purification: If necessary, purify the final conjugate to remove any excess azide-labeled molecule using size-exclusion chromatography (SEC) or dialysis.

G A 1. Prepare Biomolecule in Amine-Free Buffer B 2. Activate Carboxyl Groups (EDC/Sulfo-NHS) A->B C 3. Add this compound Incubate 2 hrs B->C D 4. Quench & Purify (Desalting Column) C->D E TCO-Labeled Biomolecule D->E F 5. Add Azide-Molecule Incubate 1-4 hrs E->F G 6. Purify Final Conjugate (e.g., SEC) F->G H Final Conjugate Ready for Analysis G->H

Figure 2: General Experimental Workflow.

Structure-Function Relationships

The design of this compound is a clear example of rational molecular engineering, where each component serves a distinct and vital purpose.

G TCO TCO TCO_func TCO_func TCO->TCO_func Enables PEG PEG PEG_func PEG_func PEG->PEG_func Provides Amine Amine Amine_func Amine_func Amine->Amine_func Acts as

Figure 3: Structure-Function Relationship.
  • TCO Moiety: The strained ring is the reactive center for the bioorthogonal click reaction. The specific (S)-stereoisomer is often preferred for its high reactivity and stability.

  • PEG3 Linker: The hydrophilic PEG chain is crucial for maintaining the solubility of the entire conjugate in aqueous buffers, which is essential for biological applications.[1][6][8] It also acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and preventing aggregation.[7][15]

  • Amine Group: This primary amine serves as a versatile attachment point, allowing the TCO moiety to be easily coupled to proteins, antibodies, surfaces, or small molecules that contain carboxylic acids or activated esters.[10][15]

References

An In-Depth Technical Guide to TCO-Tetrazine Ligation: A Core Component of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO)-tetrazine ligation has rapidly emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][2] This powerful "click chemistry" reaction enables the precise and efficient conjugation of biomolecules in complex biological environments, making it an invaluable tool for a wide range of applications, from live-cell imaging and proteomics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides a comprehensive overview of the core principles of TCO-tetrazine ligation, including its underlying mechanism, quantitative kinetic data, and detailed experimental protocols.

Core Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The TCO-tetrazine ligation is a type of inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition reaction.[1][5] Unlike conventional Diels-Alder reactions, the IEDDA reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the strained TCO).[5] The reaction proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The reaction is initiated by a rapid cycloaddition between the tetrazine and the TCO, forming a highly unstable tricyclic intermediate.[1][5]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen (N₂) gas.[1][5] The release of N₂ is a significant driving force for the reaction's irreversibility.[1]

The final product is a stable dihydropyridazine conjugate, which can further tautomerize and oxidize to a pyridazine.[1][6] The high strain of the trans-cyclooctene ring and the unique electronic properties of the tetrazine contribute to the exceptionally fast reaction kinetics.[5]

Experimental_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_conjugation Conjugation and Purification A1 Prepare Protein A in PBS A2 Add NaHCO₃ A1->A2 A3 Add TCO-NHS Ester A2->A3 A4 Incubate 60 min at RT A3->A4 A5 Quench and Purify (Spin Desalting) A4->A5 C1 Mix TCO-Protein A and Tetrazine-Protein B A5->C1 B1 Prepare Protein B in PBS B2 Add NaHCO₃ B1->B2 B3 Add Tetrazine-NHS Ester B2->B3 B4 Incubate 60 min at RT B3->B4 B5 Quench and Purify (Spin Desalting) B4->B5 B5->C1 C2 Incubate 30-120 min C1->C2 C3 Monitor Reaction Progress (Color/Absorbance) C2->C3 C4 Optional: Purify Conjugate (SEC) C3->C4 C5 Store Conjugate C4->C5

References

The Pivotal Role of PEGylation in (S)-TCO-PEG3-amine Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The field of bioconjugation has been significantly advanced by bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine.[1] The (S)-TCO-PEG3-amine linker is a key reagent in this field, offering a heterobifunctional structure for covalently linking biomolecules. This technical guide explores the critical role of the integrated tri-ethylene glycol (PEG3) moiety in this linker. The inclusion of this short PEG chain confers substantial benefits, including enhanced aqueous solubility, improved reaction kinetics by mitigating steric hindrance, and favorable pharmacokinetic properties. These advantages are crucial for the successful development of antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging agents.

Introduction to TCO-Tetrazine Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological systems without interfering with native biochemical processes.[2] Among the most powerful of these is the IEDDA cycloaddition between a TCO derivative and a tetrazine. This "click chemistry" reaction is prized for its exceptionally fast kinetics, high selectivity, and ability to proceed under mild, aqueous conditions without the need for toxic catalysts.[3][4][5]

The this compound linker is a heterobifunctional molecule designed to leverage this chemistry. It contains:

  • An (S)-trans-cyclooctene (TCO) group: The reactive moiety for the IEDDA reaction with a tetrazine-functionalized molecule.[2]

  • A primary amine (-NH2) group: A versatile handle for conjugation to various biomolecules, often targeting carboxyl groups (with activators like EDC) or activated esters (like NHS esters).[6]

  • A tri-ethylene glycol (PEG3) spacer: A short, hydrophilic chain that connects the TCO and amine groups.[1][6]

This structure allows for a two-step conjugation strategy, making it a valuable tool in drug delivery, diagnostics, and proteomics.[2][5]

Core Benefits of the PEG3 Spacer

The incorporation of a PEG3 spacer, while seemingly a minor structural element, imparts significant and enabling properties to the linker and the final bioconjugate.

Enhanced Physicochemical Properties

A primary challenge in bioconjugation is the poor aqueous solubility of many small molecule drugs and linkers, which can lead to aggregation.[1] The PEG3 spacer effectively addresses this issue.

  • Increased Solubility: Polyethylene glycol is inherently hydrophilic.[7][8] The PEG3 chain increases the overall water solubility of the TCO linker and the resulting conjugates, preventing aggregation and precipitation in aqueous buffers.[1][7][9] This is critical for ensuring that reactions can be performed under biologically compatible conditions and that the final product is stable.[10]

  • Reduced Non-specific Binding: The hydration shell created by the PEG chain helps to reduce non-specific protein adsorption, a phenomenon often referred to as a "stealth" effect.[11]

cluster_0 PEG3 Spacer Properties cluster_1 Resulting Advantages Prop1 Hydrophilic Nature Benefit1 Increased Aqueous Solubility Prop1->Benefit1 Prop2 Flexibility & Length Benefit3 Reduced Steric Hindrance Prop2->Benefit3 Benefit2 Reduced Aggregation Benefit1->Benefit2 Benefit5 Favorable Pharmacokinetics Benefit1->Benefit5 Benefit4 Improved Reactivity Benefit3->Benefit4

Caption: Logical flow of PEG3 spacer properties to functional benefits.

Optimization of Reaction Kinetics and Efficiency

The PEG3 spacer acts as a flexible arm that physically separates the TCO group from the conjugated biomolecule.[6]

  • Mitigation of Steric Hindrance: This separation minimizes steric hindrance, allowing the TCO and tetrazine moieties to approach each other more freely, which is essential for an efficient cycloaddition reaction.[3][6]

  • Prevention of TCO "Burying": Hydrophobic TCO groups, when attached directly to large proteins like monoclonal antibodies (mAbs), can interact with hydrophobic patches on the protein surface and become "buried" or inaccessible.[9][12] The hydrophilic PEG3 linker prevents this interaction, ensuring the TCO group remains exposed and available for reaction.[12] This directly translates to a higher functional yield of the desired conjugate.

ParameterNon-PEGylated TCO-AntibodyPEGylated TCO-AntibodySource
Active TCO Moiety 10.95%46.65%[12]
Fold Increase in Reactivity 1x>4x[12]
Table 1: Impact of PEGylation on the reactivity of a TCO-modified Herceptin antibody. The incorporation of a PEG4 chain dramatically increased the percentage of TCO groups available for reaction.[12]
Improved In Vivo Performance

For therapeutic and diagnostic applications, the behavior of a bioconjugate in vivo is paramount. PEGylation is a well-established strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of biologics.[13][14]

  • Extended Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces its rate of renal clearance, thereby extending its circulation time in the bloodstream.[11][14]

  • Reduced Immunogenicity and Proteolysis: The flexible PEG chain can shield the bioconjugate from recognition by the immune system and protect it from enzymatic degradation.[14][15]

  • Enhanced Bioavailability: By improving solubility and stability, PEGylation leads to greater bioavailability, meaning more of the administered agent is available to reach its target.[7]

  • Favorable Biodistribution: Studies have shown that PEGylated radiotracers can exhibit significantly decreased uptake in non-target organs like the kidneys, leading to higher-contrast images and lower off-target toxicity.[16] In some cases, PEGylation can also lead to faster excretion of metabolites, which further improves the signal-to-noise ratio in imaging applications.[17]

Parameter (1 hr post-injection)Non-PEGylated 111In-ProticlesPEGylated 111In-ProticlesSource
Blood Concentration (% ID/g) 0.06 ± 0.010.23 ± 0.01[18]
Table 2: Comparison of blood concentration for PEGylated vs. non-PEGylated radiolabeled nanoparticles (in vivo). The PEGylated particles showed significantly higher blood retention, indicating a longer circulation time.[18]

Experimental Protocols & Workflows

The following sections provide generalized protocols for using this compound in a typical bioconjugation workflow. Researchers should optimize concentrations, buffers, and incubation times for their specific molecules.

Workflow 1: Labeling a Protein with this compound

This protocol describes the conjugation of the linker's amine group to available carboxyl groups on a protein, such as aspartic or glutamic acid residues, using EDC/NHS chemistry.

A 1. Prepare Protein Solution (e.g., in MES buffer, pH 6.0) B 2. Activate Carboxyls (Add EDC and Sulfo-NHS, incubate 15 min) A->B C 3. Add Linker (Add this compound, incubate 2 hr) B->C D 4. Quench Reaction (e.g., with hydroxylamine) C->D E 5. Purify Conjugate (Desalting column or dialysis to remove excess reagents) D->E F Result: TCO-labeled Protein E->F

Caption: Experimental workflow for labeling a protein with the linker.

Detailed Methodology:

  • Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.[4] Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in a non-amine, non-carboxylate buffer (e.g., MES buffer).

  • Protein Preparation: Dissolve the protein to be labeled in an appropriate reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at a concentration of 1-5 mg/mL.[4]

  • Activation: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the this compound stock solution to the activated protein mixture. A 10-20 fold molar excess of the linker over the protein is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Remove excess linker and reaction byproducts using a desalting spin column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]

Workflow 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the newly formed TCO-labeled protein and a tetrazine-labeled molecule.

A 1. Prepare Reactants (TCO-Protein and Tetrazine-Molecule in PBS) B 2. Mix Reactants (Add 1.1-5 fold molar excess of tetrazine molecule) A->B C 3. Incubate (30-60 min at room temperature) B->C D Result: Final Bioconjugate C->D

Caption: Experimental workflow for the final TCO-tetrazine ligation step.

Detailed Methodology:

  • Reactant Preparation: Prepare the TCO-labeled protein (from Workflow 1) and the tetrazine-functionalized molecule in a reaction buffer like PBS, pH 7.4.

  • Ligation: Mix the two components. It is common to use a slight molar excess (e.g., 1.1 to 5-fold) of the smaller tetrazine-labeled molecule to ensure complete conjugation of the TCO-protein.[4]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4][19] The extremely fast kinetics of the IEDDA reaction mean that conjugation is often complete within this timeframe at micromolar concentrations.[4]

  • Analysis/Purification (Optional): The final conjugate can be used directly or purified further if necessary to remove any excess tetrazine reagent, typically via size-exclusion chromatography.

Conclusion

The this compound linker is a powerful tool for modern bioconjugation, and its efficacy is profoundly enhanced by the integrated PEG3 spacer. This short hydrophilic chain provides a multitude of benefits, from improving the solubility and reaction efficiency of the initial labeling step to enhancing the in vivo stability and pharmacokinetic profile of the final conjugate. For researchers and drug development professionals, understanding and leveraging the properties imparted by PEGylation is essential for designing next-generation therapeutics and diagnostics with improved performance and clinical viability.

References

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder Reactions with Trans-Cyclooctene (TCO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction, particularly the ligation between trans-cyclooctene (TCO) and tetrazine (Tz), has rapidly emerged as a powerful tool in bioorthogonal chemistry.[1][2] Its exceptional reaction kinetics, high specificity, and biocompatibility have made it indispensable for a wide range of applications, including live-cell imaging, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the core principles of the TCO-tetrazine IEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and drug development.

Core Principles and Mechanism

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene.[4] In the context of bioorthogonal chemistry, the highly strained and electron-rich TCO acts as the dienophile, while the electron-deficient tetrazine serves as the diene.[1] The reaction proceeds rapidly under physiological conditions without the need for a catalyst.[4][5]

The mechanism involves two main steps:

  • [4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This step is the primary driving force for the reaction's irreversibility. The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

The reaction between tetrazine and TCO can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[5][6]

Quantitative Data

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest for any bioorthogonal reaction.[1] This allows for efficient labeling at low concentrations, which is critical for in vivo applications.[1] The reactivity is influenced by the specific structures of the TCO and tetrazine derivatives. For instance, the axial isomer of 5-hydroxy-trans-cyclooctene (5-OH-TCO) is more reactive than the equatorial isomer.[4]

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine IEDDA Reactions

Tetrazine DerivativeDienophileSolvent/Conditionsk₂ (M⁻¹s⁻¹)
3-(p-aminomethylphenyl)-1,2,4,5-tetrazineTCOPBS, 37°C26,000 ± 500[7]
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCOPBS, 37°C820 ± 70[7]
3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCOPBS, 37°C5,300 ± 400[7]
3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazineTCOPBS, 37°C22,000 ± 2,000[7]
3-(aminohexanoic acid)-1,2,4,5-tetrazineTCOPBS, 37°C30,000 ± 3,000[7]
3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazineTCOPBS, 37°C210 ± 20[7]
General RangeTCOAqueous1,000 - 1,000,000[5][8]

Table 2: Photophysical Properties of Tetrazine-Based Fluorogenic Probes

Many tetrazine derivatives exhibit fluorescence quenching, which is alleviated upon reaction with TCO, leading to a "turn-on" fluorescent signal. This property is highly advantageous for bioimaging applications.

Fluorophore-Tetrazine ConjugateEmission Wavelength (nm)Quantum Yield (Φ) Before ReactionQuantum Yield (Φ) After Reaction with TCOFold Enhancement
Tetrazine-BODIPY~520LowHigh>10
Tetrazine-Coumarin~480LowHigh>20
Tetrazine-Cyanine5~670LowHigh>5
Tetrazine-Rhodamine~580LowHigh>15
Tetrazine Ethers (general)580-590~12%Near Zero ("Turn-off")N/A[9]

Note: Specific quantum yields and enhancement factors can vary significantly based on the fluorophore, linker, and specific tetrazine structure.

Experimental Protocols

Protocol 1: Protein Labeling with a TCO-NHS Ester

This protocol details the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative, which targets primary amines like lysine residues.[1][10]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[1][10]

  • TCO-PEG-NHS ester (or other desired TCO-NHS derivative).[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Spin desalting columns.[10]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[1]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[1]

  • Quenching (Optional): To quench any unreacted NHS ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes.[1]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[1]

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][6]

Materials:

  • TCO-modified protein (prepared as in Protocol 1).[10]

  • Tetrazine-labeled protein (prepared using a similar NHS ester protocol with a tetrazine-NHS ester).

  • Reaction buffer (e.g., PBS, pH 7.4).[10]

Procedure:

  • Reactant Preparation: Prepare the TCO-modified and tetrazine-labeled proteins in the reaction buffer.[10]

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-protein is often used.[1] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[11]

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[6] The reaction can also be performed at 4°C, which may require a longer incubation time.[6]

  • Monitoring (Optional): The reaction can be monitored by measuring the decrease in absorbance of the tetrazine at 510-550 nm.[5][6]

  • Purification (Optional): The final conjugate can be purified from unreacted proteins using size-exclusion chromatography.[6]

Protocol 3: Pretargeted In Vivo Imaging

This protocol describes a pretargeting strategy for in vivo imaging, which helps to improve the signal-to-background ratio.[12]

Materials:

  • Antibody-TCO conjugate.

  • Fluorescently labeled tetrazine probe.

  • Sterile PBS.

  • Animal model (e.g., tumor-bearing mouse).

Procedure:

  • Antibody-TCO Administration: Administer the antibody-TCO conjugate to the animal model, typically via intravenous injection.[12]

  • Incubation and Clearance: Allow the antibody-TCO conjugate to circulate, accumulate at the target site (e.g., tumor), and clear from the bloodstream. This period can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[12]

  • Tetrazine Probe Administration: After the clearance period, administer the small, rapidly clearing fluorescent tetrazine probe.[12]

  • In Vivo Reaction: The tetrazine probe will rapidly react with the TCO-functionalized antibody at the target site.[12]

  • Imaging: At various time points after tetrazine administration (e.g., 1, 4, 8, and 24 hours), perform in vivo imaging using an appropriate imaging system to detect the fluorescent signal at the target site.[12]

Visualizations

IEDDA_Mechanism cluster_reaction [4+2] Cycloaddition cluster_elimination Retro-Diels-Alder Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Intermediate->Product N2 N₂ Gas Intermediate->N2 Antibody_Labeling_Workflow Workflow for Antibody-TCO Conjugation Start Start: Antibody Solution Buffer_Exchange Buffer Exchange (if needed) to Amine-Free Buffer Start->Buffer_Exchange Add_TCO_NHS Add TCO-NHS Ester in DMSO/DMF Buffer_Exchange->Add_TCO_NHS Incubate Incubate (1 hr, RT) Add_TCO_NHS->Incubate Quench Quench Reaction (Optional) with Tris Buffer Incubate->Quench Purify Purify via Desalting Column Quench->Purify End End: TCO-Labeled Antibody Purify->End Pretargeting_Strategy Logical Flow of Pretargeted In Vivo Imaging Inject_Ab_TCO 1. Administer Antibody-TCO Conjugate Circulate_Clear 2. Incubation & Clearance (24-72 hours) Inject_Ab_TCO->Circulate_Clear Accumulation Antibody-TCO accumulates at target site (e.g., tumor) Circulate_Clear->Accumulation Inject_Tz_Probe 3. Administer Tetrazine-Imaging Probe Circulate_Clear->Inject_Tz_Probe IEDDA_InVivo 4. In Vivo IEDDA Reaction at Target Site Inject_Tz_Probe->IEDDA_InVivo Imaging 5. Detect Signal (e.g., Fluorescence Imaging) IEDDA_InVivo->Imaging

References

(S)-TCO-PEG3-Amine: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides essential data on the solubility and stability of (S)-TCO-PEG3-amine, a critical reagent for professionals in research, drug development, and scientific fields. The following sections detail the molecule's properties, experimental protocols, and key considerations for its effective use in bioorthogonal chemistry.

Core Properties of this compound

This compound is a bifunctional linker featuring a trans-cyclooctene (TCO) group and a primary amine, connected by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The TCO moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry. The amine group provides a convenient handle for conjugation to various molecules and surfaces. The PEG spacer is designed to enhance aqueous solubility and minimize steric hindrance.[1][2][3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)Soluble[3][5][6]
Dimethylformamide (DMF)Soluble[3][5][6]
Dichloromethane (DCM)Soluble[3][5][6]
Tetrahydrofuran (THF)Soluble[3][5]
ChloroformSoluble[3][5]
AcetonitrileSoluble[1]
Experimental Protocol for Solubility Determination (General Method)

While specific protocols from manufacturers are not provided, a general method for determining the solubility of a compound like this compound is as follows:

  • Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble, such as DMSO.

  • Serial Dilutions: A series of dilutions are made from the stock solution into the solvent of interest (e.g., water, buffer, or organic solvent).

  • Visual Inspection: The solutions are vortexed and visually inspected for any sign of precipitation. The highest concentration that remains a clear solution is considered the approximate solubility.

  • Spectrophotometric Analysis (for quantitative data): For a more precise measurement, the solutions can be centrifuged to pellet any undissolved material, and the concentration of the supernatant can be measured using a spectrophotometer, if the compound has a suitable chromophore, or by HPLC.

Stability and Storage

The stability of this compound is a critical factor for its successful application. The primary concern is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO).[6][7] This isomerization is a key degradation pathway that leads to a loss of reactivity with tetrazines.

Table 2: Stability and Recommended Storage Conditions

ParameterRecommendationReference(s)
Storage Temperature -20°C is the most commonly recommended temperature. One source suggests -10°C.[2][3][5][6][8]
Storage Conditions Store in a desiccated environment to protect from moisture.[3][5]
Long-term Storage Not recommended due to the potential for isomerization of the TCO group to the inactive CCO form.[6][7]
Shipping Typically shipped on dry ice or at ambient temperature.[3][5][6][8]
Aqueous Stability A related compound, TCO-PEG3-modified goat IgG, lost approximately 10.5% of its reactivity after 4 weeks at 4°C and 7% at -20°C in a pH 7.5 buffer. This suggests that the TCO group has limited long-term stability in aqueous solutions.[4]
Experimental Protocol for Stability Assessment (General Method)

A general workflow to assess the stability of this compound is outlined below. This typically involves monitoring the loss of the active TCO-containing compound over time under various conditions.

  • Sample Preparation: Solutions of this compound are prepared in the desired buffers (e.g., varying pH) or solvents.

  • Incubation: The samples are incubated at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points.

  • Reaction with Tetrazine: At each time point, an aliquot of the sample is taken and reacted with a known excess of a tetrazine-fluorophore conjugate.

  • Analytical Measurement: The reaction mixture is analyzed by a suitable method to quantify the amount of the resulting fluorescent conjugate or the remaining unreacted tetrazine-fluorophore. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose.

  • Data Analysis: The percentage of active this compound remaining at each time point is calculated to determine the degradation rate and half-life under the tested conditions.

Experimental Workflow and Logical Relationships

The primary application of this compound is in bioconjugation via the IEDDA reaction. The general workflow involves two main stages: functionalization of a molecule of interest with the TCO moiety and the subsequent bioorthogonal reaction with a tetrazine-modified partner.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Final Conjugate MoleculeA Molecule of Interest (e.g., Protein, Antibody) Activation Activation Chemistry (e.g., EDC/NHS for carboxyl groups) MoleculeA->Activation TCO_Amine This compound TCO_Amine->Activation TCO_MoleculeA TCO-functionalized Molecule A Activation->TCO_MoleculeA Conjugate Final Conjugate (Molecule A - Molecule B) TCO_MoleculeA->Conjugate IEDDA Reaction (Bioorthogonal) MoleculeB Molecule of Interest (e.g., Fluorophore, Drug) Tetrazine Tetrazine Reagent MoleculeB->Tetrazine Tz_MoleculeB Tetrazine-functionalized Molecule B Tetrazine->Tz_MoleculeB Tz_MoleculeB->Conjugate

Caption: General workflow for bioconjugation using this compound.

The diagram above illustrates the two-step process. First, the molecule of interest is functionalized with this compound. The primary amine of the linker can be coupled to, for example, carboxylic acids on a protein using EDC/NHS chemistry. In parallel, a second molecule is functionalized with a tetrazine. Finally, the two functionalized molecules are mixed, and the bioorthogonal IEDDA reaction occurs rapidly and specifically under mild, aqueous conditions to form a stable covalent bond.

Signaling Pathway Considerations

This compound is a tool for chemical biology and bioconjugation; it does not directly participate in or modulate a specific signaling pathway. Instead, it is used to create conjugates that can be used to study, visualize, or perturb signaling pathways. For example, a TCO-labeled antibody could be used to target a cell surface receptor, and a tetrazine-labeled drug could then be delivered to that receptor to study its effect on downstream signaling. The design of such an experiment would be dependent on the specific pathway being investigated.

G cluster_0 Cellular Environment cluster_1 Experimental Outcome TCO_Ab TCO-Antibody Receptor Cell Surface Receptor TCO_Ab->Receptor Binding Signaling Downstream Signaling Pathway Receptor->Signaling Activation/Inhibition Tz_Drug Tetrazine-Drug Tz_Drug->TCO_Ab IEDDA Ligation (in situ) Outcome Modulation of Signaling & Cellular Response Signaling->Outcome

Caption: Conceptual use of a TCO-conjugate to study a signaling pathway.

This second diagram provides a conceptual illustration of how a conjugate created with this compound could be used. A TCO-functionalized antibody targets a specific cell surface receptor. A tetrazine-functionalized drug is then administered and ligates to the antibody in situ. This targeted delivery allows for the study of the drug's effect on the receptor and its downstream signaling pathway, leading to a measurable cellular response.

References

storage and handling conditions for TCO reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for storing and handling trans-cyclooctene (TCO) reagents to ensure their stability and reactivity for successful application in bioorthogonal chemistry, particularly in the realm of drug development and bioconjugation.

Introduction to TCO Reagents

Trans-cyclooctenes are strained alkenes that participate in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines.[1][2] This "click chemistry" reaction is a cornerstone of bioorthogonal labeling due to its high speed, specificity, and ability to proceed in complex biological environments without the need for a catalyst.[1][3][4] TCO reagents are widely used for applications such as live-cell imaging, antibody-drug conjugation, and in vivo pretargeting.[1][5] However, the inherent ring strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation, necessitating strict storage and handling protocols.[6][7]

Core Principles of TCO Reagent Stability

The primary challenge in working with TCO reagents is preventing their isomerization to the much less reactive cis-cyclooctene (CCO) isomer.[6][8] This process can be influenced by several factors, including temperature, light, moisture, and the presence of certain chemical species. More strained and, therefore, more reactive TCO derivatives, such as s-TCO and d-TCO, are often more prone to isomerization than the parent TCO compounds.[6][8]

Quantitative Data on TCO Reagent Storage and Stability

The following tables summarize the recommended storage conditions and stability data for various TCO reagents based on available literature.

Table 1: Recommended Storage Conditions for TCO Reagents

Reagent TypeFormRecommended Storage TemperatureAdditional Recommendations
General TCO Derivatives Solid-20°C[7]Desiccate, protect from light.[9] For long-term storage, keep as solids in the freezer.[7]
Solution-20°C or -80°C[8]Store in an inert atmosphere (e.g., under nitrogen or argon).
TCO-NHS Esters Solid-20°CDesiccate, protect from light. Avoid prolonged exposure to moisture to preserve NHS ester reactivity.[10]
In Solvent-80°C (up to 6 months); -20°C (up to 1 month)Use anhydrous solvents (e.g., DMSO, DMF). Protect from light and store under nitrogen.
d-TCO Derivatives Solid-20°CCrystalline solids that can be stored on the bench for short periods. For long-term storage (at least 14 months), keep as solids in the freezer.[7]
s-TCO Derivatives SolutionFreezer temperaturesGenerally handled as neat materials but require storage in solution at low temperatures to prevent polymerization and isomerization.[7]

Table 2: Stability of TCO Derivatives Under Various Conditions

TCO DerivativeConditionObservationReference
d-TCO Phosphate buffered D₂O (pD 7.4), 20 mMNo isomerization or decomposition after 14 days.[7]
d-TCO 0.5 M in CD₃OD, room temperature5% isomerization after three weeks.[7]
d-TCO Human serum, room temperature>97% remained as the trans-isomer after four days.[6]
d-TCO 30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours.[7]
s-TCO 30 mM mercaptoethanol in CD₃ODStable for 8 hours, followed by rapid isomerization.[8]
TCO-conjugated CC49 antibody In vivo75% of the TCO remained reactive after 24 hours.[6]

Experimental Protocols

General Handling of Moisture and Air-Sensitive TCO Reagents

Many TCO reagents, especially those with active esters like NHS esters, are sensitive to moisture and air. Proper handling techniques are crucial to maintain their reactivity.

Methodology:

  • Preparation of Glassware: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[11]

  • Inert Atmosphere: Conduct all manipulations of the TCO reagent under an inert atmosphere using a glovebox or Schlenk line techniques.[11]

  • Use of Anhydrous Solvents: Dissolve TCO reagents in high-quality, anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[12]

  • Syringe Techniques: Use dry syringes and needles to transfer TCO solutions. To prevent a vacuum from forming in the reagent bottle, which can pull in moist air, use a nitrogen or argon blanket over the septum. Specialized septum-sealed bottles (e.g., Sure/Seal™) are recommended for storing and dispensing air-sensitive reagents.[11]

Protocol for Labeling Proteins with a TCO-NHS Ester

This protocol describes a general procedure for labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Methodology:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[3]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[13]

  • Purification: Remove excess, unreacted TCO reagent using a desalting column.[10]

  • Storage: Store the TCO-labeled protein at 4°C until use.[10]

Visualizing Key Processes

TCO-Tetrazine Ligation Signaling Pathway

The reaction between a TCO and a tetrazine proceeds via an inverse-electron-demand Diels-Alder cycloaddition, forming an unstable intermediate that rapidly eliminates dinitrogen to yield a stable dihydropyridazine product.[5]

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO TCO (trans-cyclooctene) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine Product Stable Dihydropyridazine Adduct Intermediate->Product - N₂ N2 N₂ Gas Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Prep_TCO Prepare 10 mM TCO-NHS Ester in Anhydrous DMSO Reaction Add TCO-NHS Ester to Protein Solution (10-20x molar excess) Start->Reaction Prep_TCO->Reaction Incubate Incubate for 1 hour at Room Temperature Reaction->Incubate Quench Quench Reaction with Tris Buffer Incubate->Quench Purify Purify Labeled Protein (Desalting Column) Quench->Purify End End: TCO-Labeled Protein Purify->End

References

An In-depth Technical Guide to the Safe Handling of (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-TCO-PEG3-amine, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Given its increasing application in scientific research, a thorough understanding of its properties and associated safety measures is paramount for laboratory personnel.

Compound Profile

This compound, also known as trans-Cyclooctene-PEG3-amine, is a versatile tool in the field of bioorthogonal chemistry.[3] Its structure incorporates a strained trans-cyclooctene (TCO) moiety, which participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazines.[4] This "click chemistry" reaction is noted for its high efficiency and biocompatibility, allowing for the conjugation of biomolecules in complex biological systems.[4] The molecule also possesses a primary amine group, enabling its conjugation to various substrates, and a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers. Note that some variations in reported values exist, which may be attributed to different isomers or measurement conditions.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₂N₂O₅ or C₁₉H₃₆N₂O₅[3][5][6]
Molecular Weight 344.45 g/mol or 372.5 g/mol [3][5][6]
Appearance Colorless to slightly yellow oil[3][7]
Purity >90% to ≥99% (typically determined by HPLC)[3][5][6][8]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and Acetonitrile[4][5][7]
CAS Number 1800507-93-0[4][5][6]

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not extensively documented, available safety data sheets (SDS) and supplier information provide guidance on potential hazards and necessary precautions.

GHS Hazard Classification

One supplier has classified the compound with the GHS07 pictogram, indicating the following potential hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Recommended Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment to be used when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling this compound ppe_gloves Chemical-Resistant Gloves (e.g., Nitrile) ppe_goggles Safety Goggles (Tight-sealing) ppe_coat Laboratory Coat ppe_hood Fume Hood (For handling neat material or creating stock solutions) start Researcher handling Handling the Compound handling->ppe_gloves Wear handling->ppe_goggles Wear handling->ppe_coat Wear handling->ppe_hood Use in

Caption: Recommended PPE for handling this compound.

First Aid Measures

In the event of exposure, the following first-aid measures are recommended:

  • If Inhaled: While not expected to be a primary inhalation hazard under normal use, if respiratory irritation occurs, move the individual to fresh air. If symptoms persist, consult a physician.[9]

  • In Case of Skin Contact: Immediately rinse the affected area with plenty of water.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing.[9]

  • If Swallowed: If the individual feels unwell, seek medical advice. Do not induce vomiting.[9]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage
  • Temperature: Store at -20°C for long-term stability.[5][6][7] Some suppliers recommend storage at -10°C.[3] For solutions in solvent, storage at -80°C may be recommended for up to one year.[1]

  • Environment: The compound should be stored under an inert gas and desiccated.[7][8]

  • Sensitivity: this compound is sensitive to light, air, and heat.[8] It is important to protect it from these elements to prevent degradation.

  • Shelf Life: The TCO moiety has a limited shelf life as it can isomerize to the less reactive cis-cyclooctene (CCO). Therefore, long-term storage is not recommended.[5]

Handling

The following workflow outlines the general procedure for handling this compound in a laboratory setting.

Handling_Workflow cluster_workflow General Handling Workflow start Retrieve from -20°C Storage equilibrate Equilibrate to Room Temperature (in desiccator) start->equilibrate weigh Weigh Required Amount (in fume hood) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve react Perform Conjugation Reaction dissolve->react store_solution Store Unused Solution (at -80°C under inert gas) react->store_solution If applicable waste Dispose of Waste (according to institutional guidelines) react->waste store_solution->waste

Caption: A generalized workflow for handling this compound.

Spill and Disposal Procedures
  • Spill Response: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Mechanically take up the spilled material and place it in a suitable container for disposal.[9]

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations. Empty containers may retain product residues and should be handled accordingly.[9]

Experimental Protocols: General Bioconjugation

While specific experimental protocols will vary depending on the application, the following provides a generalized methodology for the use of this compound in a two-step bioconjugation reaction.

Step 1: Amine-Reactive Conjugation

The primary amine of this compound can be reacted with a variety of functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters.

  • Preparation of Reactants:

    • Dissolve the molecule containing the NHS ester in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Dissolve this compound in the same anhydrous solvent.

  • Reaction:

    • Add the this compound solution to the NHS ester solution. The molar ratio will depend on the specific reactants and desired degree of labeling. A slight excess of the amine may be used.

    • The reaction is typically carried out at room temperature for 1-4 hours.

  • Purification:

    • The resulting TCO-functionalized molecule can be purified using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials.

Step 2: Bioorthogonal Ligation with Tetrazine

The TCO group on the functionalized molecule will react with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder cycloaddition.

  • Preparation of Reactants:

    • Dissolve the purified TCO-functionalized molecule in a suitable buffer (e.g., PBS).

    • Dissolve the tetrazine-labeled molecule in the same buffer.

  • Reaction:

    • Mix the two solutions. The reaction is typically very fast and can be complete within 30 minutes at room temperature, even at low concentrations.[4]

  • Analysis:

    • The final conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful ligation.

The following diagram illustrates this general bioconjugation workflow.

Bioconjugation_Workflow cluster_step1 Step 1: Amine-Reactive Conjugation cluster_step2 Step 2: Bioorthogonal Ligation molecule_a Molecule with NHS Ester tco_functionalized TCO-Functionalized Molecule molecule_a->tco_functionalized tco_peg_amine This compound tco_peg_amine->tco_functionalized tco_functionalized->tco_functionalized_2 molecule_b Molecule with Tetrazine final_conjugate Final Bioconjugate molecule_b->final_conjugate

Caption: General workflow for a two-step bioconjugation reaction.

References

Methodological & Application

Application Notes: (S)-TCO-PEG3-Amine Protocol for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the conjugation of a trans-cyclooctene (TCO) moiety to an antibody, creating a bioorthogonally reactive molecule for subsequent "click chemistry" ligation with a tetrazine-labeled probe. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, facilitating efficient conjugation.[1][2][3] This technique is instrumental in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and other targeted therapeutic and research applications.[2][4]

The primary method detailed here involves the use of an amine-reactive TCO-PEG-NHS ester to target primary amines (e.g., lysine residues) on the antibody.[5][] An alternative approach for modifying antibody carboxyl groups using TCO-PEG3-amine with an activator is also discussed.

Principle of TCO-Tetrazine Ligation

The conjugation strategy is based on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO group and a tetrazine.[1][5] This bioorthogonal reaction is exceptionally fast and highly selective, allowing for the efficient formation of a stable covalent bond in complex biological environments without the need for a catalyst.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody conjugation process.

Table 1: Recommended Reagent Concentrations and Molar Ratios

ParameterRecommended ValueSource
Antibody Concentration1-5 mg/mL[1][5]
TCO-PEG-NHS Ester Stock Concentration10 mM in anhydrous DMSO or DMF[1][5]
Molar Excess of TCO-PEG-NHS Ester to Antibody10 to 20-fold[1][5]
Quenching Buffer Concentration (Tris-HCl)50-100 mM (final concentration)[1]
Tetrazine-Probe to TCO-Antibody Molar Ratio1.05 to 1.5-fold excess of tetrazine[1]

Table 2: Typical Reaction Conditions and Outcomes

ParameterValueSource
Conjugation Reaction Time1-2 hours at room temperature[8]
Quenching Time15-30 minutes[8]
TCO-Tetrazine "Click" Reaction Time30 minutes - 2 hours[1]
Conjugation Efficiency (Site-Specific)~95%[9]
TCO Stability in Aqueous BufferStable for weeks at 4°C[1]

Experimental Protocols

Protocol 1: Antibody Conjugation with TCO-PEG-NHS Ester (Amine-Reactive)

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a TCO-PEG-NHS ester.

Materials:

  • Antibody of interest

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3)[5][8]

  • (S)-TCO-PEG3-NHS Ester (or similar TCO-PEG-NHS derivative)

  • Anhydrous DMSO or DMF[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5]

  • Spin desalting columns or dialysis equipment for purification[1][5]

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[5]

    • Adjust the antibody concentration to 1-5 mg/mL.[1][5]

  • TCO-PEG-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[1][5]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.[8]

  • Quenching (Optional but Recommended):

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.[1][8]

    • Incubate for 15-30 minutes.[8]

  • Purification:

    • Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column or by dialysis according to the manufacturer's instructions.[1]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody at 280 nm.

Protocol 2: Subsequent TCO-Tetrazine Ligation ("Click" Reaction)

This protocol describes the reaction between the TCO-modified antibody and a tetrazine-labeled molecule.

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]

    • Dissolve the tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule) in a compatible solvent and then dilute it into the reaction buffer.[5]

  • Ligation Reaction:

    • Add the tetrazine-labeled molecule to the TCO-modified antibody solution. A 1.05- to 1.5-fold molar excess of the tetrazine reagent is recommended.[1]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[1]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[5]

Visual Representations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Ligation Antibody Antibody in Amine-Free Buffer Reaction_Mix Incubate 1-2h at RT (10-20x molar excess TCO) Antibody->Reaction_Mix TCO_NHS TCO-PEG-NHS Ester in DMSO/DMF TCO_NHS->Reaction_Mix Quench Quench with Tris-HCl Reaction_Mix->Quench Purify_TCO Purify via Desalting Column Quench->Purify_TCO TCO_Antibody TCO-Labeled Antibody Purify_TCO->TCO_Antibody Click_Reaction IEDDA 'Click' Reaction (30min - 2h) TCO_Antibody->Click_Reaction Tetrazine_Probe Tetrazine-Labeled Probe Tetrazine_Probe->Click_Reaction Final_Conjugate Final Antibody Conjugate Click_Reaction->Final_Conjugate

Caption: Workflow for TCO-PEG-NHS Ester Antibody Conjugation.

TCO_Tetrazine_Ligation_Pathway TCO_Ab TCO-Modified Antibody Diels_Alder Inverse Electron-Demand Diels-Alder Cycloaddition TCO_Ab->Diels_Alder Tetrazine_Probe Tetrazine-Labeled Molecule (e.g., Drug, Dye) Tetrazine_Probe->Diels_Alder Intermediate Unstable Intermediate Diels_Alder->Intermediate Retro_DA Retro-Diels-Alder (Nitrogen Gas Elimination) Intermediate->Retro_DA Final_Product Stable Dihydropyridazine Linkage (Final Conjugate) Retro_DA->Final_Product

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

References

Step-by-Step Guide to Labeling Proteins with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the covalent labeling of proteins with (S)-TCO-PEG3-amine. This process introduces a trans-cyclooctene (TCO) moiety onto the protein, enabling its subsequent participation in bioorthogonal click chemistry reactions, specifically the Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) with tetrazine-functionalized molecules.[1][2] This technique is invaluable for researchers, scientists, and drug development professionals engaged in creating advanced bioconjugates for applications such as in vivo imaging, drug delivery, and proteomics.[3][4]

The protocol herein focuses on the conjugation of the amine group of this compound to the carboxyl groups (aspartic acid and glutamic acid residues) on the surface of a target protein. This is achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the amine.

Principle of the Labeling Reaction

The labeling strategy involves a two-step activation of the protein's carboxyl groups. First, EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency of the labeling reaction, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This activated NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, covalently linking the TCO-PEG3 moiety to the protein. The hydrophilic PEG3 spacer enhances the water solubility of the labeled protein and reduces potential steric hindrance.[5][6]

Materials and Equipment

Reagents:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free (e.g., do not use Tris-based buffers)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5[8]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns or gel filtration columns (e.g., Sephadex G-25)[8]

Equipment:

  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

  • Reaction tubes

Experimental Protocols

Protein Preparation
  • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7]

  • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting spin column or dialysis.[7]

  • Determine the precise protein concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer.

Preparation of Reagent Stock Solutions
  • EDC Stock Solution (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer.

  • NHS Stock Solution (100 mM): Immediately before use, dissolve NHS in chilled Activation Buffer.

  • This compound Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO.

Protein Labeling Procedure
  • In a reaction tube, combine the protein solution with the EDC and NHS stock solutions. A 10- to 20-fold molar excess of EDC and NHS over the protein is a good starting point for optimization.

  • Incubate the mixture for 15 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.

  • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[9][10]

Purification of the Labeled Protein
  • Remove the excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[8][11]

  • Collect the protein-containing fractions. The labeled protein is now ready for downstream applications or storage.

Characterization of the Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of TCO molecules conjugated to each protein molecule.[12][13] Since the TCO moiety does not have a strong UV-Vis absorbance, a common method to determine the DOL is through a subsequent reaction with a tetrazine-containing dye that has a known extinction coefficient, followed by spectrophotometric analysis.

Protocol for Determining Degree of Labeling (DOL)
  • React a known concentration of the TCO-labeled protein with an excess of a tetrazine-functionalized dye (e.g., Tetrazine-Sulfo-Cy5).

  • After the reaction is complete, remove the excess dye using a desalting spin column.

  • Measure the absorbance of the purified, dye-labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).[11]

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein

    DOL = A_max / (ε_dye × Protein Concentration (M))

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280_dye / A_max_dye).[13][14]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]

    • ε_dye is the molar extinction coefficient of the dye at its A_max.[11]

Quantitative Data Summary

The following table provides typical ranges for the key quantitative parameters in the protein labeling protocol. Optimization may be required for different proteins.[7]

ParameterRecommended RangePurpose
Protein Concentration2-10 mg/mLHigher concentrations generally lead to greater labeling efficiency.
Molar Ratio of EDC/NHS to Protein10:1 to 20:1To activate a sufficient number of carboxyl groups for labeling.
Molar Ratio of this compound to Protein20:1 to 50:1To ensure efficient conjugation to the activated carboxyl groups.
Optimal Degree of Labeling (DOL)2-10For antibodies, this range typically provides a good balance between signal and protein function.[12][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Purification & Analysis Protein Protein Solution (2-10 mg/mL in PBS) Activation Activate Protein: Add EDC and NHS (15 min at RT) Protein->Activation 1. Reagents Prepare Fresh Stock Solutions: - EDC (100 mM) - NHS (100 mM) - TCO-PEG3-amine (100 mM) Conjugation Conjugate TCO: Add this compound (2 hours at RT) Activation->Conjugation 2. Quench Quench Reaction: Add Tris or Hydroxylamine (15 min at RT) Conjugation->Quench 3. Purification Purify Labeled Protein (Desalting Column) Quench->Purification 4. Analysis Characterize: - Determine DOL - Functional Assays Purification->Analysis 5. Final_Product TCO-Labeled Protein Analysis->Final_Product

Caption: Experimental workflow for labeling proteins with this compound.

signaling_pathway cluster_application Downstream Application: Pre-targeted Imaging Antibody TCO-Labeled Antibody Target Target Cell (e.g., Cancer Cell) Antibody->Target 1. Injection & Binding (Clears from circulation) Tetrazine_Probe Tetrazine-Fluorophore Probe Imaging Fluorescence Imaging Target->Imaging 3. Signal Generation Tetrazine_Probe->Target 2. Injection of Probe (Rapid reaction)

Caption: Pre-targeted imaging workflow using a TCO-labeled antibody.

References

Application Notes and Protocols for Cell Surface Modification Using (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG3-amine is a versatile heterobifunctional linker that plays a crucial role in the targeted modification of cell surfaces. This reagent is particularly valuable in the fields of drug development, diagnostics, and fundamental cell biology research.[1] It features a strained (S)-trans-cyclooctene (TCO) moiety and a primary amine, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.

The TCO group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[2] This "click chemistry" reaction is highly efficient under biocompatible conditions, proceeding rapidly at low concentrations and without the need for toxic catalysts.[2] The primary amine allows for the conjugation of this compound to various molecules or surfaces, such as antibodies, nanoparticles, or reporter molecules, through standard amine-reactive chemistries. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance.[3]

These application notes provide a comprehensive overview of the use of this compound for cell surface modification, including detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and biological pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during cell surface modification experiments using TCO-tetrazine ligation. While specific results will vary depending on the cell type, tetrazine partner, and experimental conditions, these tables provide representative values for labeling efficiency and cell viability.

Table 1: Representative Labeling Efficiency of Tetrazine-Modified Cells with a TCO-Fluorophore Conjugate.

Cell LineTarget GlycanTetrazine-Sugar Concentration (µM)TCO-Fluorophore Concentration (µM)Incubation Time (min)Labeling Efficiency (%)
MDA-MB-231Sialic Acid251030~85
HeLaSialic Acid502030~90
JurkatSialic Acid251060~80
A549N-acetylgalactosamine502060~75

Note: Labeling efficiency is often determined by flow cytometry, comparing the fluorescence intensity of labeled cells to control cells.

Table 2: Cell Viability Assessment Post-Modification.

Cell LineModification StrategyThis compound Conjugate Concentration (µM)Incubation Time (h)Cell Viability (%)Assay Method
MDA-MB-231Metabolic Glycoengineering + Click201>95MTT Assay
HeLaAntibody-TCO + Tetrazine-Fluorophore102>98Calcein AM
JurkatMetabolic Glycoengineering + Click201>95Trypan Blue Exclusion
A549Antibody-TCO + Tetrazine-Fluorophore152>97Resazurin Assay

Note: Cell viability should always be assessed relative to untreated control cells to account for baseline cell health.

Experimental Protocols

Protocol 1: Two-Step Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans by first metabolically incorporating a tetrazine-modified sugar into the cellular glycocalyx, followed by the bioorthogonal reaction with an this compound-fluorophore conjugate.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz)

  • This compound conjugated to a fluorophore (e.g., FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

    • Prepare a stock solution of the tetrazine-modified sugar in DMSO (e.g., 10 mM).

    • Add the tetrazine-sugar stock solution to the complete culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the modified sugar into cell surface glycans.

  • Click Reaction with TCO-Fluorophore:

    • Prepare a stock solution of the this compound-fluorophore conjugate in DMSO (e.g., 1 mM).

    • Wash the cells twice with warm PBS to remove any unreacted tetrazine-sugar.

    • Dilute the TCO-fluorophore stock solution in serum-free culture medium or PBS containing 1% BSA to a final concentration of 5-20 µM.

    • Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove any unbound TCO-fluorophore.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

    • For microscopy, cells can be fixed with 4% paraformaldehyde, counterstained (e.g., with DAPI), and mounted.

Protocol 2: Antibody-Directed Cell Surface Labeling

This protocol outlines the labeling of a specific cell surface protein using an antibody conjugated to this compound, followed by reaction with a tetrazine-fluorophore.

Materials:

  • Primary antibody specific to the cell surface protein of interest

  • This compound

  • NHS ester or other amine-reactive crosslinker

  • Tetrazine-conjugated fluorophore

  • Cells expressing the target protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation of Antibody-TCO Conjugate:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the amine-reactive TCO-linker (e.g., TCO-PEG3-NHS ester) in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-linker to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the antibody-TCO conjugate using a desalting column to remove excess, unreacted TCO-linker.

  • Cell Labeling:

    • Harvest and wash the cells expressing the target protein.

    • Resuspend the cells in cold PBS containing 1% BSA.

    • Add the antibody-TCO conjugate to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30-60 minutes on ice to allow for antibody binding.

    • Wash the cells twice with cold PBS to remove unbound antibody-TCO conjugate.

    • Resuspend the cells in culture medium and add the tetrazine-fluorophore to a final concentration of 5-10 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

  • Analysis:

    • Proceed with analysis by flow cytometry or fluorescence microscopy as described in Protocol 1.

Mandatory Visualization

G cluster_0 Step 1: Metabolic Glycoengineering cluster_1 Step 2: Bioorthogonal Click Reaction cluster_2 Analysis start Cells in Culture sugar Add Tetrazine-Modified Sugar (e.g., Ac4ManNTz) start->sugar incubation1 Incubate for 48-72h sugar->incubation1 labeled_cells Cells with Tetrazine on Surface Glycans incubation1->labeled_cells add_tco Add TCO-Conjugate to Tetrazine-Labeled Cells labeled_cells->add_tco tco_amine This compound tco_conjugate TCO-Conjugate tco_amine->tco_conjugate Conjugation fluorophore Fluorophore/Payload fluorophore->tco_conjugate tco_conjugate->add_tco incubation2 Incubate for 30-60 min add_tco->incubation2 final_cells Fluorescently Labeled Cell Surface incubation2->final_cells analysis Fluorescence Microscopy or Flow Cytometry final_cells->analysis

Caption: Workflow for two-step cell surface labeling.

G cluster_0 Antibody-Drug Conjugate (ADC) Synthesis cluster_1 Mechanism of Action antibody Monoclonal Antibody (mAb) mab_tz mAb-Tetrazine antibody->mab_tz Amine Coupling tetrazine_nhs Tetrazine-NHS Ester tetrazine_nhs->mab_tz adc Antibody-Drug Conjugate (ADC) mab_tz->adc IEDDA Click Reaction tco_amine This compound tco_drug TCO-Drug Conjugate tco_amine->tco_drug Amide Bond Formation drug Cytotoxic Drug drug->tco_drug tco_drug->adc IEDDA Click Reaction adc_binds ADC Binds to Tumor Cell Receptor adc->adc_binds endocytosis Receptor-Mediated Endocytosis adc_binds->endocytosis lysosome Trafficking to Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release apoptosis Cell Death (Apoptosis) drug_release->apoptosis

Caption: Workflow for ADC development and action.

G ligand Ligand (e.g., ADC) binding Binding ligand->binding receptor Cell Surface Receptor receptor->binding clathrin_pit Clathrin-Coated Pit Formation binding->clathrin_pit endocytosis Endocytosis clathrin_pit->endocytosis coated_vesicle Clathrin-Coated Vesicle endocytosis->coated_vesicle uncoating Uncoating coated_vesicle->uncoating early_endosome Early Endosome uncoating->early_endosome sorting Sorting early_endosome->sorting recycling Recycling to Cell Surface sorting->recycling late_endosome Late Endosome sorting->late_endosome lysosome Fusion with Lysosome late_endosome->lysosome degradation Degradation of Ligand and Receptor lysosome->degradation

Caption: Receptor-mediated endocytosis pathway.

References

Application Notes & Protocols: (S)-TCO-PEG3-amine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TCO-PEG3-amine is a heterobifunctional linker integral to the advancement of targeted drug delivery and bioconjugation.[1][2] It incorporates three key elements:

  • A trans-cyclooctene (TCO) group: A strained alkene that serves as a highly reactive dienophile.[3][4]

  • A hydrophilic 3-unit polyethylene glycol (PEG3) spacer : This flexible spacer enhances aqueous solubility, improves pharmacokinetics, reduces steric hindrance, and can minimize potential immunogenicity.[1][2][5]

  • A primary amine (-NH2) : This functional group provides a versatile handle for conjugation to a wide array of biomolecules, payloads, or surfaces, typically through amide bond formation with carboxylic acids or activated esters.[1][5]

The primary utility of this compound lies in its application of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the TCO moiety and a tetrazine (Tz).[6][7] This "click chemistry" reaction is exceptionally fast and highly selective, enabling the efficient formation of stable covalent bonds in complex biological media without the need for cytotoxic catalysts.[2][4][6] These properties make it an ideal tool for constructing sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.[1][7][8]

Key Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker for creating site-specific ADCs. In a common strategy, the linker is first conjugated to a cytotoxic payload via its amine group. This TCO-functionalized payload is then "clicked" onto a tetrazine-modified antibody. This modular, two-step approach allows for precise control over the drug-to-antibody ratio (DAR) and can lead to more homogeneous and stable ADC constructs.[7][9]

Pre-targeted Drug Delivery

Pre-targeting strategies utilize the rapid kinetics of the TCO-tetrazine ligation for in vivo assembly of a therapeutic. First, a TCO-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, tetrazine-labeled therapeutic agent is administered. It rapidly clears from circulation but "clicks" to the TCO-functionalized antibody at the target site, concentrating the therapeutic effect and minimizing systemic toxicity.

"Click-to-Release" Prodrug Systems

In this advanced application, the TCO group is part of a self-immolative linker attached to a drug, rendering it inactive.[10] Upon reaction with a tetrazine trigger, the subsequent cycloaddition and rearrangement cascade leads to the cleavage of the linker and the release of the active drug.[11] This strategy allows for spatiotemporal control over drug activation at a specific site of action.[12]

PROTAC Development

This compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The click chemistry compatibility of the TCO group allows for the modular assembly of the target-binding ligand, the E3 ligase ligand, and the linker.[8]

Quantitative Data Summary

The performance of drug delivery systems based on this compound is underpinned by the kinetics and stability of the TCO-tetrazine ligation.

ParameterValueSignificance in Drug Delivery
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionBioorthogonal reaction, proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without a cytotoxic copper catalyst.[6][7]
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations typical in biological systems.[3][6][13]
Reaction Byproduct Nitrogen (N₂) gasThe only byproduct is inert and diffuses away, which drives the reaction to completion.[6][13]
TCO Stability Stable in aqueous media for weeks at 4°C, pH 7.5.[14] However, TCO compounds are generally not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[15]Sufficient stability for multi-step conjugation procedures and in vivo applications. Storage at -20°C is recommended.[15]
Linker Functionality Heterobifunctional (Amine and TCO)Allows for sequential, controlled conjugation to different molecules (e.g., payload and targeting vector).[2]

Experimental Protocols & Methodologies

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol describes the formation of an amide bond between the amine group of the linker and a carboxyl group on a drug or other molecule using EDC/NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching Solution: 1 M Tris buffer, pH 8.0, or hydroxylamine

  • Purification system (e.g., HPLC, silica chromatography)

Methodology:

  • Reagent Preparation : Dissolve the carboxylic acid-containing payload, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).

  • Activation : Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS ester intermediate.

  • Conjugation : Dissolve this compound in the reaction buffer or anhydrous DMSO. Add this solution to the activated payload solution. A 1.5 to 2-fold molar excess of the amine linker over the payload is a common starting point.

  • Incubation : Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional) : If excess NHS-ester is a concern, add the quenching solution to the reaction mixture and incubate for 15-30 minutes.

  • Purification : Purify the TCO-PEG3-Payload conjugate using an appropriate method like reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization : Confirm the identity and purity of the final product using LC-MS and NMR.

Protocol 2: TCO-Tetrazine Ligation for Antibody-Payload Conjugation

This protocol details the bioorthogonal "click" reaction between a TCO-functionalized payload (from Protocol 1) and a tetrazine-modified antibody.

Materials:

  • Purified TCO-PEG3-Payload conjugate

  • Tetrazine-functionalized antibody

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Reagent Preparation : Prepare the tetrazine-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL. Dissolve the TCO-PEG3-Payload conjugate in a minimal amount of DMSO and dilute into the reaction buffer.

  • Conjugation Reaction : Add the TCO-PEG3-Payload solution to the antibody solution. A 1.5 to 5-fold molar excess of the TCO-payload per tetrazine moiety on the antibody is a common starting point to ensure complete reaction.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. For highly dilute samples, the incubation time may be extended.

  • Monitoring (Optional) : The reaction can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-540 nm).[16]

  • Purification : Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove the excess, unreacted TCO-payload.

  • Characterization : Characterize the final ADC to determine purity, aggregation (by SEC), and the final drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Visualizations

Reaction Pathway Diagrams

G cluster_0 Step 1: Payload Functionalization cluster_1 Step 2: Bioorthogonal Ligation Payload Payload-COOH EDC_NHS EDC, NHS Payload->EDC_NHS Activated_Payload Payload-CO-NHS EDC_NHS->Activated_Payload Activation TCO_Payload TCO-PEG3-Payload Activated_Payload->TCO_Payload TCO_Amine This compound TCO_Amine->TCO_Payload Amide Bond Formation TCO_Payload_ref TCO-PEG3-Payload Tz_Ab Tetrazine-Antibody ADC Antibody-Drug Conjugate (ADC) Tz_Ab->ADC N2 N₂ Gas ADC->N2 Release TCO_Payload_ref->ADC IEDDA Click Reaction

Caption: Workflow for ADC synthesis using this compound.

G TCO TCO (Dienophile) Plus + TCO->Plus Transition_State [4+2] Cycloaddition (Transition State) TCO->Transition_State IEDDA Reaction Tetrazine Tetrazine (Diene) Tetrazine->Transition_State IEDDA Reaction Plus->Tetrazine Dihydropyridazine Dihydropyridazine Intermediate Transition_State->Dihydropyridazine Stable_Product Stable Conjugate Dihydropyridazine->Stable_Product Retro-Diels-Alder (N₂ Release) N2 N₂ Gas Dihydropyridazine->N2

Caption: Mechanism of the TCO-Tetrazine IEDDA ligation.

G Prodrug TCO-Linker-Drug (Inactive Prodrug) Plus + Prodrug->Plus Clicked_Intermediate Clicked Intermediate Prodrug->Clicked_Intermediate Click Reaction Tetrazine_Trigger Tetrazine Trigger Tetrazine_Trigger->Clicked_Intermediate Click Reaction Plus->Tetrazine_Trigger Elimination Spontaneous Elimination Clicked_Intermediate->Elimination Active_Drug Active Drug Elimination->Active_Drug Release Byproducts Linker Remnant + N₂ Elimination->Byproducts

Caption: Logical workflow for a "Click-to-Release" system.

References

Application Notes and Protocols: Conjugation of (S)-TCO-PEG3-amine to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of (S)-TCO-PEG3-amine to nanoparticles possessing surface carboxyl groups. This procedure is critical for researchers developing targeted drug delivery systems, advanced imaging probes, and other nanomedicines that leverage bioorthogonal click chemistry. The trans-cyclooctene (TCO) moiety is a key component in the rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-functionalized molecules. This "click chemistry" approach allows for the efficient labeling and assembly of complex biomolecular structures in aqueous environments.[1][2]

The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG3 linker, enhances the water solubility of the TCO moiety and reduces steric hindrance, which can improve its reactivity in biological systems and minimize non-specific interactions.[3] The protocol described herein utilizes the robust and widely adopted N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of this compound and the carboxyl groups on the nanoparticle surface.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to carboxylated nanoparticles is a two-step process. First, the carboxyl groups on the nanoparticle surface are activated using EDC and NHS. This is followed by the addition of this compound, which reacts with the activated surface to form a stable amide linkage.

experimental_workflow cluster_activation Step 1: Nanoparticle Activation cluster_conjugation Step 2: TCO Conjugation cluster_purification Step 3: Purification & Characterization NP_COOH Carboxylated Nanoparticles Activated_NP NHS-activated Nanoparticles NP_COOH->Activated_NP 15-30 min Room Temp EDC_NHS EDC + NHS in Activation Buffer (pH 5.0-6.0) EDC_NHS->Activated_NP TCO_NP TCO-functionalized Nanoparticles Activated_NP->TCO_NP 2-4 hours Room Temp TCO_amine This compound in Coupling Buffer (pH 7.2-8.0) TCO_amine->TCO_NP Purification Purification (Centrifugation/ Ultrafiltration) TCO_NP->Purification Characterization Characterization (DLS, Zeta Potential, Tetrazine Assay) Purification->Characterization

Fig 1. A schematic overview of the experimental workflow for conjugating this compound to carboxylated nanoparticles.

Materials and Reagents

ReagentSupplier RecommendationsStorage Conditions
This compoundBroadPharm, Conju-Probe, or equivalentStore at -20°C, desiccated. Avoid frequent freeze-thaw cycles.
Carboxylated Nanoparticlese.g., Gold, Iron Oxide, Silica, Polymeric NPsRefer to manufacturer's instructions.
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Thermo Fisher Scientific, Sigma-AldrichStore at -20°C with desiccant.
NHS (N-hydroxysuccinimide) or Sulfo-NHSThermo Fisher Scientific, Sigma-AldrichStore at 4°C with desiccant for NHS, or room temperature for Sulfo-NHS.
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 5.0-6.0Prepare fresh or store at 4°C.
Coupling Buffer20 mM HEPES or PBS, pH 7.2-8.0Prepare fresh or store at 4°C.
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M GlycineStore at 4°C.
Wash BufferPBS with 0.05% Tween-20Store at room temperature.
Organic Solvent (for stock solutions)Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Store at room temperature with desiccant.

Experimental Protocols

This protocol is a general guideline. The optimal conditions, including molar ratios of reagents and reaction times, may need to be determined empirically for specific nanoparticles and applications.

Preparation of Reagent Stock Solutions
  • This compound: Due to its viscosity, it is recommended to prepare a stock solution. Briefly centrifuge the vial to collect the contents at the bottom. Prepare a 10-50 mM stock solution in anhydrous DMF or DMSO.

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Allow the vials to equilibrate to room temperature before opening. Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Use these solutions within 30 minutes of preparation.

Activation of Carboxylated Nanoparticles
  • Resuspend the carboxylated nanoparticles in Activation Buffer (pH 5.0-6.0) at a concentration of 1-10 mg/mL. The acidic pH of the activation buffer is crucial for efficient EDC-mediated activation.[4]

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the nanoparticle suspension. The molar ratio of EDC and NHS to the available carboxyl groups on the nanoparticles should be optimized. A starting point is a 5 to 20-fold molar excess of EDC and NHS over the carboxyl groups.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or rocker). This step forms a more stable amine-reactive NHS ester intermediate.[5]

Conjugation of this compound
  • After the activation step, centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS. Resuspend the nanoparticle pellet in Coupling Buffer (pH 7.2-8.0). Repeat this washing step at least twice to ensure complete removal of the activation reagents.[6]

  • Immediately add the this compound stock solution to the washed, activated nanoparticles. The reaction with primary amines is most efficient at a slightly alkaline pH.[7] A 10 to 50-fold molar excess of this compound relative to the nanoparticles is a recommended starting range for optimization.

  • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

Quenching and Purification
  • To quench the reaction and cap any unreacted NHS-esters, add a quenching solution (e.g., Tris-HCl or glycine to a final concentration of 50-100 mM). Incubate for 30 minutes at room temperature.[5]

  • Purify the TCO-functionalized nanoparticles from excess reagents and byproducts. Common purification methods include:

    • Centrifugation/Ultrafiltration: This is suitable for larger nanoparticles. Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in a suitable storage buffer (e.g., PBS). Repeat this wash cycle 2-3 times.[8]

    • Size Exclusion Chromatography (SEC): This method is effective for separating nanoparticles from smaller molecules.

    • Dialysis: This can be used to remove small molecule impurities over a longer period.

Characterization of TCO-Functionalized Nanoparticles

Proper characterization of the conjugated nanoparticles is essential to ensure successful functionalization and to understand their properties for downstream applications.

ParameterMethodExpected Outcome
Hydrodynamic Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected after conjugation. A low PDI indicates a monodisperse sample.
Surface Charge Zeta Potential MeasurementA change in zeta potential is expected, reflecting the modification of surface carboxyl groups.
Quantification of TCO Groups Reaction with a Tetrazine-FluorophoreThe number of accessible TCO groups can be quantified by reacting the nanoparticles with a molar excess of a tetrazine-conjugated fluorescent dye and measuring the fluorescence.[9]
Stability DLS measurements over time in relevant buffersThe conjugated nanoparticles should remain stable with no significant aggregation.

Signaling Pathways and Logical Relationships

The conjugation process is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship of the reaction is a sequential process of activation followed by conjugation.

logical_relationship cluster_process Conjugation Logic Start Start: Carboxylated Nanoparticles Activation Activation with EDC/NHS Start->Activation Washing1 Wash to remove excess EDC/NHS Activation->Washing1 Conjugation Incubation with This compound Washing1->Conjugation Quenching Quench unreacted sites Conjugation->Quenching Purification Purification Quenching->Purification End End: TCO-functionalized Nanoparticles Purification->End

Fig 2. Logical flow of the conjugation of this compound to nanoparticles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS due to hydrolysis.Use fresh, anhydrous solvents and handle EDC/NHS in a dry environment. Prepare stock solutions immediately before use.
Incorrect pH of buffers.Verify the pH of the Activation Buffer (5.0-6.0) and Coupling Buffer (7.2-8.0).
Insufficient molar excess of reagents.Increase the molar ratio of EDC/NHS and/or this compound.
Nanoparticle Aggregation Inappropriate buffer conditions.Ensure the nanoparticles are stable in the chosen buffers. Consider adding a non-ionic surfactant like Tween-20 to the wash buffer.
High degree of surface modification.Reduce the molar excess of the TCO-PEG-amine to achieve a lower surface density.
High Polydispersity Index (PDI) Aggregation during conjugation or purification.Optimize buffer conditions and purification methods. Sonication may help to resuspend aggregated nanoparticles.

Conclusion

The protocol outlined in these application notes provides a robust framework for the successful conjugation of this compound to carboxylated nanoparticles. This method is foundational for the development of advanced nanoparticle-based systems for a variety of biomedical applications, including targeted drug delivery and in vivo imaging. Careful optimization of the reaction conditions and thorough characterization of the final product are crucial for achieving reproducible results and ensuring the efficacy of the TCO-functionalized nanoparticles in downstream applications.

References

Application Notes and Protocols for (S)-TCO-PEG3-amine in PET and SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-TCO-PEG3-amine in pretargeted Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This bifunctional linker is a key component in a powerful two-step imaging strategy that leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz).

Introduction to Pretargeted Imaging

Pretargeted imaging decouples the slow pharmacokinetics of a targeting vector, such as a monoclonal antibody (mAb), from the rapid clearance of a small, radiolabeled imaging agent.[1] This approach offers significant advantages over conventional radioimmunoconjugate imaging, including improved tumor-to-background ratios and a reduced radiation dose to non-target tissues.[2][3][4]

The process involves two main steps:

  • Administration of a targeting vector (e.g., an antibody) conjugated with this compound. This immunoconjugate is allowed to accumulate at the target site and clear from circulation.

  • Subsequent administration of a small, radiolabeled tetrazine molecule. This molecule rapidly binds to the TCO-modified antibody at the target site via the IEDDA "click" reaction, enabling imaging. Unbound radiolabeled tetrazine is quickly cleared from the body.[5]

The Role of this compound

This compound serves as a hydrophilic linker that connects the TCO reactive group to the targeting biomolecule. The amine functional group allows for straightforward conjugation to proteins, antibodies, or other vectors. The PEG3 (triethylene glycol) spacer enhances solubility and provides flexibility, which can minimize steric hindrance during the click reaction.[6]

Applications in PET and SPECT Imaging

The pretargeting strategy utilizing this compound is versatile and can be adapted for both PET and SPECT imaging by selecting the appropriate radionuclide for labeling the tetrazine counterpart.

  • PET Imaging: Short-lived positron emitters like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) are ideal for this approach. Their shorter half-lives are well-suited for the rapid kinetics of the radiolabeled tetrazine, minimizing patient radiation exposure.[3][7]

  • SPECT Imaging: Radionuclides such as Technetium-99m (⁹⁹mTc) can be used to label tetrazines for SPECT applications, providing a widely accessible imaging modality.[1][8]

This methodology has been successfully applied in preclinical models for imaging various cancers, including colorectal, pancreatic, and head and neck cancers, as well as for bone targeting.[1][2][3][9]

Quantitative Biodistribution Data

The following tables summarize quantitative biodistribution data from preclinical studies employing the TCO-tetrazine pretargeting strategy. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ¹⁸F-labeled Tetrazine in a Pretargeted PET Imaging Study of Pancreatic Cancer Xenografts [3]

Tissue30 min1 hr2 hr4 hr
Blood6.13 ± 0.863.52 ± 0.672.54 ± 0.451.75 ± 0.22
Tumor3.0 ± 0.323.52 ± 0.674.81 ± 1.235.6 ± 0.85
Liver1.89 ± 0.251.54 ± 0.191.32 ± 0.111.11 ± 0.15
Kidneys2.01 ± 0.331.87 ± 0.281.65 ± 0.211.43 ± 0.18
Intestines1.55 ± 0.411.68 ± 0.371.79 ± 0.491.85 ± 0.52

Data represents %ID/g in mice bearing BxPC3 xenografts, 72 hours after administration of a TCO-modified anti-CA19.9 antibody.

Table 2: Biodistribution of ⁶⁸Ga-labeled Tetrazine in a Pretargeted PET Imaging Study of Colorectal Cancer Xenografts [10]

Tissue1 hr post-injection
Blood1.2 ± 0.3
Tumor4.1 ± 1.8
Liver1.5 ± 0.4
Kidneys2.1 ± 0.6
Muscle0.5 ± 0.1

Data represents %ID/g in mice bearing LS174T xenografts, 24 hours after administration of a TCO-modified anti-huA33 antibody.

Table 3: Biodistribution of ⁹⁹mTc-labeled Tetrazine in a Pretargeted SPECT Bone Imaging Study [8][11]

Tissue1 hr post-injection6 hr post-injection
Blood3.5 ± 0.41.7 ± 0.3
Bone (Knee)4.2 ± 0.53.9 ± 0.6
Muscle0.8 ± 0.20.4 ± 0.1
Kidneys10.1 ± 1.53.2 ± 0.8

Data represents %ID/g in healthy mice, 1 hour after administration of a TCO-modified bisphosphonate.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via its primary amine groups (e.g., lysine residues) after activation of the TCO-linker to an NHS ester.

G cluster_activation NHS Ester Activation cluster_conjugation Antibody Conjugation TCO_linker This compound NHS_EDC NHS / EDC in anhy. DMF TCO_linker->NHS_EDC 1:1.2:1.2 molar ratio Activated_TCO Activated TCO-NHS Ester NHS_EDC->Activated_TCO RT, 4-6h Antibody Antibody in PBS (pH 8.0-8.5, 2-10 mg/mL) Activated_TCO->Antibody 5-10 fold molar excess Incubation Incubation (RT, 1-2h) Antibody->Incubation Quenching Quenching (50-100 mM Tris) Incubation->Quenching Purification Purification (SEC) Quenching->Purification TCO_mAb TCO-conjugated Antibody Purification->TCO_mAb G cluster_step1 Step 1: Solid-Phase [¹⁸F]F-Py-TFP Synthesis cluster_step2 Step 2: Amidation and Purification F18_fluoride [¹⁸F]Fluoride QMA_cartridge QMA Cartridge F18_fluoride->QMA_cartridge Trap F18_Py_TFP [¹⁸F]F-Py-TFP on cartridge QMA_cartridge->F18_Py_TFP Py_TFP Py-TFP in ACN Py_TFP->QMA_cartridge React on-cartridge Amine_Tz Amine-bearing Tetrazine + Triethylamine F18_Py_TFP->Amine_Tz Elute into reaction vial Heating Heating (55°C, 15 min) Amine_Tz->Heating Purification_HPLC Semi-preparative HPLC Heating->Purification_HPLC Radiolabeled_Tz [¹⁸F]Radiolabeled Tetrazine Purification_HPLC->Radiolabeled_Tz G cluster_workflow In Vivo Pretargeted Imaging Workflow Inject_TCO_mAb 1. Inject TCO-conjugated Antibody (e.g., 100 µg via tail vein) Accumulation 2. Accumulation & Clearance Period (24-72 hours) Inject_TCO_mAb->Accumulation Inject_Radiotracer 3. Inject Radiolabeled Tetrazine (e.g., 10-20 MBq via tail vein) Accumulation->Inject_Radiotracer Imaging 4. PET/SPECT Imaging (Acquire images at various time points) Inject_Radiotracer->Imaging Biodistribution 5. Ex Vivo Biodistribution (Harvest organs, count radioactivity) Imaging->Biodistribution

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity.[1][2][3] The exquisite specificity of a monoclonal antibody (mAb) is combined with the high potency of a cytotoxic drug through a chemical linker.[4] The choice of linker is critical to the stability, efficacy, and safety of the ADC.[1][4]

This document provides detailed application notes and protocols for the generation of ADCs utilizing trans-cyclooctene (TCO) linkers. The bioorthogonal reaction between TCO and a tetrazine (Tz) moiety, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptionally fast reaction kinetics and high specificity, making it an ideal strategy for conjugating drugs to antibodies under mild, physiological conditions.[5][6][7] This "click chemistry" approach allows for precise control over the conjugation process, leading to the production of well-defined and stable ADCs.[6][8]

Principle of TCO-Mediated ADC Formation

The core of this methodology is the rapid and highly selective reaction between a TCO-functionalized component and a tetrazine-functionalized counterpart. In a common approach, the antibody is modified with a TCO group, and the cytotoxic drug is linked to a tetrazine. The subsequent IEDDA reaction forms a stable covalent bond, yielding the final ADC.[5][9][10] The inclusion of polyethylene glycol (PEG) spacers in the linker design can enhance solubility and improve the reactivity of the TCO group by preventing it from being masked by hydrophobic interactions with the antibody.[7][11][12]

Experimental Workflow Overview

The overall process for creating a TCO-linker-based ADC can be divided into three main stages:

  • Preparation of Components: This involves the modification of the antibody with a TCO linker and the synthesis of the tetrazine-drug conjugate.

  • ADC Conjugation: The TCO-modified antibody and the tetrazine-drug are reacted via IEDDA click chemistry.

  • Purification and Characterization: The resulting ADC is purified to remove unreacted components, and its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and stability, are assessed.

Below is a visual representation of the experimental workflow.

G cluster_0 Stage 1: Preparation of Components cluster_1 Stage 2: ADC Conjugation cluster_2 Stage 3: Purification & Characterization A Antibody C TCO-Modified Antibody A->C Modification B TCO-Linker (e.g., TCO-PEG-NHS ester) B->C G IEDDA Click Chemistry C->G D Cytotoxic Drug F Tetrazine-Drug Conjugate D->F Conjugation E Tetrazine-Linker (e.g., Tetrazine-NHS ester) E->F F->G H Purification (e.g., SEC, HIC) G->H I Characterization (e.g., DAR, Purity, Stability) H->I J Final ADC I->J

Caption: A high-level overview of the ADC creation workflow.

Detailed Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol details the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with a TCO-NHS ester.[13]

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 1-5 mg/mL.[13]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[13] The optimal molar excess may need to be determined empirically for each antibody.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-linker and quenching reagents by buffer exchanging the TCO-modified antibody into a suitable storage buffer (e.g., PBS, pH 7.4) using spin desalting columns.

Protocol 2: Preparation of Tetrazine-Functionalized Drug

This protocol outlines the conjugation of a tetrazine moiety to a drug payload. The specific chemistry will depend on the functional groups available on the drug molecule. Here, we describe a general procedure using a Tetrazine-NHS ester to react with an amine-containing drug.

Materials:

  • Drug payload with a primary or secondary amine

  • Tetrazine-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reaction Buffer: A suitable buffer to dissolve the drug, maintaining a pH of 8.0-9.0.

  • Reverse-phase HPLC system for purification

Procedure:

  • Drug and Tetrazine-NHS Ester Preparation:

    • Dissolve the drug payload in the Reaction Buffer.

    • Dissolve the Tetrazine-NHS ester in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the Tetrazine-NHS ester solution to the drug solution in a slight molar excess.

    • Stir the reaction mixture at room temperature, protected from light, for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Purification:

    • Purify the resulting tetrazine-drug conjugate by reverse-phase HPLC to achieve high purity.[1]

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol describes the final conjugation of the TCO-modified antibody with the tetrazine-functionalized drug.[1]

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-drug conjugate

  • Anhydrous DMSO

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified antibody in PBS.

    • Dissolve the tetrazine-drug conjugate in DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the tetrazine-drug stock solution to the TCO-modified antibody solution.[1] The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid antibody denaturation.[1]

    • Incubate the reaction for 1-2 hours at room temperature. The reaction is typically very fast.[5]

  • Purification:

    • Purify the ADC from unreacted tetrazine-drug and residual solvent using SEC with PBS as the mobile phase.[1]

G TCO_Ab TCO-Modified Antibody Reaction IEDDA Reaction (PBS, pH 7.4, RT) TCO_Ab->Reaction Tz_Drug Tetrazine-Drug Conjugate Tz_Drug->Reaction ADC Antibody-Drug Conjugate Reaction->ADC Stable Covalent Bond

Caption: The IEDDA reaction between a TCO-antibody and a tetrazine-drug.

Characterization of the ADC

Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[14][15] Several methods can be used for its determination.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs, as each drug molecule adds hydrophobicity.[1][16] The weighted average of the peak areas corresponding to different drug-loaded species gives the average DAR.[16][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS can resolve ADC species with different numbers of drugs.[15][18] Deconvolution of the mass spectrum allows for the calculation of the average DAR.[18]

  • UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug, the concentrations of both components can be determined, and the average DAR calculated using the Beer-Lambert law.[]

ParameterHICLC-MSUV-Vis
Principle Separation by hydrophobicitySeparation by mass-to-charge ratioAbsorbance measurement
Information Provided Average DAR and distribution of drug-loaded speciesAverage DAR, distribution, and mass confirmationAverage DAR only
Sample Requirement Purified ADCPurified ADC, can be deglycosylatedPurified ADC
Key Advantage Robust and widely used in QC environmentsHigh resolution and accuracySimple and rapid
Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the presence of aggregates, which can impact immunogenicity and pharmacokinetics.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug.

In Vitro and In Vivo Evaluation

Once the ADC is fully characterized, its biological activity must be assessed.

In Vitro Assays
  • Binding Affinity: The binding affinity of the ADC to its target antigen on cancer cells should be evaluated (e.g., by ELISA or flow cytometry) to ensure that the conjugation process has not compromised the antibody's function.

  • Cytotoxicity Assays: The potency of the ADC is determined by measuring its ability to kill target-expressing cancer cells in culture. These assays are essential to establish the ADC's efficacy.[2][19]

  • Internalization Studies: For ADCs with cleavable linkers that release the drug intracellularly, it is important to confirm that the ADC is efficiently internalized by the target cells.[2]

In Vivo Studies
  • Pharmacokinetics (PK): PK studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[4][6]

  • Efficacy Studies: The anti-tumor activity of the ADC is evaluated in preclinical tumor models (e.g., cell-derived xenografts or patient-derived xenografts).[2][19][20]

  • Toxicity Studies: In vivo safety testing is critical to determine the therapeutic window of the ADC and to identify any potential off-target toxicities.[3][21]

Stability of TCO Linkers

A key consideration for in vivo applications is the stability of the TCO group. TCOs can isomerize to their unreactive cis-cyclooctene form, a process that can be influenced by interactions with serum proteins.[13][22][23] The stability of the TCO linker can be enhanced by structural modifications or by shielding it within the linker design.[22]

TCO DerivativeStability ProfileSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)
TCO Can isomerize in the presence of high thiol concentrations and in serum over time.[13]~2,000[5]
d-TCO Shows improved stability in aqueous solution, blood serum, and in the presence of thiols.[13][24]~366,000[24]
s-TCO More reactive but tends to be less stable, rapidly isomerizing in the presence of high thiol concentrations.[13]~3,300,000[13]

Mechanism of Action of a TCO-Linked ADC

The following diagram illustrates the general mechanism of action for an ADC designed to be internalized and release its payload within a cancer cell.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action A ADC in Circulation (Stable Linker) C ADC Binds to Antigen A->C B Target Antigen on Cancer Cell B->C D Internalization (Endocytosis) C->D E Lysosomal Trafficking D->E F Linker Cleavage (e.g., by proteases) E->F G Payload Release F->G H Cytotoxic Effect (e.g., Apoptosis) G->H

Caption: The mechanism of ADC action from circulation to cell killing.

Conclusion

The use of TCO linkers in conjunction with tetrazine-functionalized payloads provides a robust and efficient platform for the development of next-generation ADCs. The bioorthogonal nature of the IEDDA reaction allows for precise control over ADC construction, leading to homogeneous and stable conjugates. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively create and evaluate novel ADC candidates for targeted cancer therapy.

References

Application Notes and Protocols for Surface Functionalization of Biomaterials with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of biomaterials is a critical step in the development of advanced drug delivery systems, tissue engineering scaffolds, and medical devices. A key challenge is to achieve highly specific and efficient immobilization of biomolecules onto a material's surface under biocompatible conditions. This document provides detailed application notes and protocols for the surface functionalization of biomaterials using (S)-TCO-PEG3-amine, a heterobifunctional linker that leverages the power of bioorthogonal click chemistry.

This compound incorporates three key components:

  • trans-cyclooctene (TCO): A strained alkene that undergoes an exceptionally fast and selective inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) reaction partner.[1][2] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1]

  • Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and minimizes non-specific protein adsorption to the biomaterial surface.[3][4]

  • Amine Group (-NH2): A primary amine that serves as a reactive handle for the covalent attachment of the linker to a variety of biomaterial surfaces, most commonly those presenting carboxyl groups.[5]

The overall strategy involves a two-step process:

  • Surface Activation and Linker Immobilization: The biomaterial surface is first functionalized with this compound. For surfaces rich in carboxyl groups, this is typically achieved through an EDC/NHS-mediated amide coupling.

  • Bioorthogonal Ligation of Molecules of Interest: The TCO-functionalized surface is then ready for the rapid and specific attachment of any tetrazine-modified molecule, such as proteins, peptides, antibodies, or small molecule drugs.

These protocols provide a robust and versatile platform for the precise engineering of biomaterial surfaces with a wide range of functionalities.

Data Presentation

Table 1: Comparative Kinetics of Bioorthogonal Click Chemistry Reactions

This table highlights the superior reaction speed of the TCO-tetrazine ligation compared to other common click chemistry reactions. The second-order rate constant (k₂) is a direct measure of the reaction's velocity.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Up to 10⁷, typically 800 - 30,000[1][2]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1][2]Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Requires copper(I) catalystAqueous media, room temperature, catalyst-free
Table 2: Quantitative Analysis of Surface Functionalization Efficacy

This table presents data from a study demonstrating the successful immobilization and retained activity of an enzyme on a TCO-functionalized surface. While this study used a DOPA-tetrazine coating to introduce the tetrazine, the subsequent TCO-ligation data is directly relevant.

Surface TreatmentAbsorbance at 405 nm (Enzyme Activity)Fold Increase vs. Uncoated
Uncoated0.05-
DOPA-Tetrazine Coated + Native Alkaline Phosphatase (ALP)1.6633.2x
DOPA-Tetrazine Coated + ALP-TCO6.65133x

Data adapted from a study on the bioorthogonal functionalization of material surfaces. The higher absorbance indicates greater retained enzyme activity due to efficient covalent immobilization.[6][7]

Table 3: Example of Quantifying Biological Response to Surface Functionalization

This table provides representative data on how the surface density of an immobilized peptide (RGD) can influence a biological outcome (cell adhesion and spreading). This type of quantitative analysis is crucial for optimizing the performance of functionalized biomaterials.

RGD Peptide Density (ng/cm²)Mean Cell Density (cells/mm²)Mean Cell Spreading Area (µm²)
~2828.0 ± 6.01469.5 ± 75.8
~41154.0 ± 11.01938.1 ± 40.2
~44163.0 ± 12.01976.9 ± 49.2

Data is representative of studies quantifying the effect of immobilized cell-adhesive peptides on cell behavior.

Experimental Protocols

Protocol 1: Surface Functionalization of Carboxylated Biomaterials with this compound

This protocol describes the covalent attachment of this compound to biomaterial surfaces that possess carboxyl groups (e.g., self-assembled monolayers with terminal carboxylic acids, carboxylated nanoparticles, or plasma-treated polymers). The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for reaction with the primary amine of the TCO-linker.

Materials:

  • Carboxylated biomaterial substrate

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous applications

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (optional)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Surface Preparation:

    • Clean the biomaterial surface according to standard procedures to remove any contaminants.

    • Equilibrate the surface by washing with the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a solution of 100 mM EDC and 100 mM NHS in Activation Buffer.

    • Immerse the carboxylated biomaterial surface in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing:

    • Remove the surface from the activation solution.

    • Wash thoroughly with Activation Buffer or Coupling Buffer to remove excess EDC and NHS.

  • Coupling of this compound:

    • Prepare a 10-50 mM solution of this compound in Coupling Buffer (a small amount of DMF or DMSO may be used to aid dissolution before dilution in buffer).

    • Immerse the activated surface in the this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Final Washing:

    • Remove the surface from the coupling solution.

    • Immerse the surface in Quenching Buffer for 15-30 minutes to deactivate any remaining active NHS-esters.

    • Wash the surface extensively with Wash Buffer and then with PBS to remove any non-covalently bound linker.

    • The TCO-functionalized biomaterial is now ready for reaction with a tetrazine-modified molecule or can be stored under appropriate conditions (e.g., desiccated at 4°C).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Modified Protein to a TCO-Functionalized Surface

This protocol details the immobilization of a tetrazine-labeled protein onto the TCO-functionalized biomaterial surface prepared in Protocol 1.

Materials:

  • TCO-functionalized biomaterial surface (from Protocol 1)

  • Tetrazine-modified protein of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Tetrazine-Modified Protein:

    • Prepare a solution of the tetrazine-modified protein in Reaction Buffer at a concentration typically ranging from 0.1 to 1 mg/mL. The optimal concentration will depend on the specific protein and desired surface density.

  • Ligation Reaction:

    • Immerse the TCO-functionalized biomaterial surface in the solution of the tetrazine-modified protein.

    • Incubate for 30-60 minutes at room temperature with gentle agitation. The reaction is typically very fast, but the incubation time can be optimized.

  • Washing:

    • Remove the surface from the protein solution.

    • Wash the surface thoroughly with PBS (and optionally with a mild detergent like Tween-20) to remove any non-specifically bound protein.

    • Perform a final rinse with PBS.

  • Characterization and Storage:

    • The biomaterial surface is now functionalized with the protein of interest.

    • The success of the immobilization can be quantified using surface characterization techniques such as X-ray photoelectron spectroscopy (XPS), fluorescence microscopy (if the protein is labeled), or by a biological activity assay.

    • Store the functionalized biomaterial in an appropriate buffer, typically at 4°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Activation & Linker Immobilization cluster_step2 Step 2: Bioorthogonal Ligation biomaterial Carboxylated Biomaterial Surface edc_nhs EDC / NHS Activation biomaterial->edc_nhs activated_surface Activated NHS-Ester Surface edc_nhs->activated_surface tco_surface TCO-Functionalized Biomaterial Surface activated_surface->tco_surface tco_linker This compound tco_linker->tco_surface final_surface Biofunctionalized Surface tco_surface->final_surface Click Reaction (iEDDA) tz_protein Tetrazine-Modified Molecule (e.g., Protein) tz_protein->final_surface reaction_pathway cluster_activation Amide Coupling cluster_ligation TCO-Tetrazine Ligation (iEDDA) surface_cooh Surface-COOH plus1 + edc EDC intermediate O-acylisourea intermediate edc->intermediate plus2 + nhs NHS nhs_ester Surface-NHS Ester nhs->nhs_ester plus3 + tco_amine H2N-PEG3-TCO tco_surface Surface-CONH-PEG3-TCO tco_amine->tco_surface plus4 + tz_molecule Tetrazine-Molecule final_product Surface-Linked Molecule tz_molecule->final_product n2 N₂ final_product->n2 byproduct

References

(S)-TCO-PEG3-amine for oligonucleotide labeling protocols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of (S)-TCO-PEG3-amine for the labeling of oligonucleotides, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the principles, protocols, and applications of this powerful bioorthogonal labeling technique.

Application Notes

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. It consists of a highly reactive trans-cyclooctene (TCO) group, a flexible hydrophilic polyethylene glycol (PEG3) spacer, and a primary amine group. The amine functionality allows for its covalent attachment to oligonucleotides that have been modified to contain a reactive carboxyl group or, more commonly, it serves as a building block for creating amine-reactive reagents like NHS esters.

The core utility of incorporating a TCO moiety onto an oligonucleotide lies in its ability to participate in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently within complex biological environments without interfering with native cellular processes.[1][2]

Key Applications of TCO-Labeled Oligonucleotides:

  • Molecular Imaging: TCO-labeled oligonucleotides can be reacted with tetrazine-functionalized fluorophores or PET imaging agents for real-time tracking and visualization of oligonucleotide distribution in cells and living organisms.[1][3][4]

  • Targeted Drug Delivery: By conjugating TCO-modified oligonucleotides to tetrazine-containing drug molecules, therapeutic agents can be precisely delivered to target tissues or cells.[1]

  • Pretargeted Therapy and Diagnosis: In this strategy, a TCO-labeled oligonucleotide is first administered to localize at a specific target. Subsequently, a smaller, rapidly clearing tetrazine-labeled therapeutic or imaging agent is introduced, which then "clicks" onto the pre-localized oligonucleotide, enhancing target-to-background signal and reducing off-target effects.[3]

  • Bioconjugation and Assay Development: The TCO-tetrazine ligation is instrumental in constructing complex biomolecular structures and developing sensitive diagnostic assays.

Quantitative Data Summary

The following tables provide key data for the components and processes involved in oligonucleotide labeling with this compound.

Table 1: Properties of this compound

Property Value Source
Chemical Formula C₁₇H₃₂N₂O₅ [2]
Molecular Weight 344.23 g/mol [2]
Purity >95% [2][5]
Physical Form Colorless oil [2]
Solubility DMSO, DMF, DCM, THF, Acetonitrile [2][5]
Storage Conditions -20°C, protect from light, desiccate [2][5]

| Key Reactivity | Primary amine reacts with activated esters (e.g., NHS esters); TCO group reacts with tetrazines.[2][5] |

Table 2: Comparison of Purification Methods for Labeled Oligonucleotides

Purification Method Principle Purity Yield Recommended For
Ethanol Precipitation Differential solubility Low to Moderate High Removal of bulk unincorporated labels for non-sensitive applications like hybridization probes.[6]
Size-Exclusion Chromatography (SEC) / Gel Filtration Separation by size Moderate to High Moderate Removal of unincorporated small molecules (labels, salts).[7][8]
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity High Moderate High-purity applications; effective for removing unconjugated dye and separating full-length oligos from failure sequences. Typically used for oligos <50 bases.[8]

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation by size and charge | Very High | Low | Applications requiring the highest purity, such as crystallography or therapeutic use. |

Experimental Protocols and Methodologies

Protocol 1: Labeling of Amine-Modified Oligonucleotides with TCO-PEG3-NHS Ester

This protocol describes the most common method for labeling oligonucleotides, which involves reacting an amine-modified oligonucleotide with a pre-activated N-hydroxysuccinimide (NHS) ester of TCO-PEG3.

Materials:

  • 5'- or 3'-Amine-modified oligonucleotide

  • TCO-PEG3-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation: To prevent interference, ensure the amine-modified oligonucleotide is free from ammonium salts or amine-containing buffers like Tris.[9] Dissolve the oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.

  • Purification: Proceed immediately to Protocol 2 to purify the TCO-labeled oligonucleotide from the excess, unreacted TCO reagent and byproducts.

Protocol 2: Purification of TCO-Labeled Oligonucleotide

Purification is critical to remove unreacted TCO linker, which could interfere with downstream applications. RP-HPLC is recommended for high purity.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) to elute the oligonucleotide.

  • Detection: Monitor the elution profile at 260 nm. The TCO-labeled oligonucleotide will typically have a longer retention time than the unlabeled, amine-modified starting material due to the hydrophobicity of the TCO group.

  • Fraction Collection: Collect the peak corresponding to the TCO-labeled oligonucleotide.

  • Post-Purification: Lyophilize the collected fraction to remove the solvents. Resuspend the purified TCO-labeled oligonucleotide in nuclease-free water or a suitable buffer for storage.

Protocol 3: Click Reaction of TCO-Oligonucleotide with a Tetrazine-Fluorophore

This protocol details the bioorthogonal reaction between the purified TCO-labeled oligonucleotide and a tetrazine-conjugated molecule, such as a fluorescent dye.

Materials:

  • Purified TCO-labeled oligonucleotide

  • Tetrazine-fluorophore conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Reagent Preparation: Dissolve the TCO-labeled oligonucleotide and the tetrazine-fluorophore in PBS at equimolar concentrations (e.g., 10 µM).

  • Click Reaction: Mix the two solutions. A 1.5- to 2-fold molar excess of the tetrazine-fluorophore can be used to ensure complete consumption of the TCO-labeled oligonucleotide.

  • Incubation: The reaction is typically very fast.[2] Incubate for 30-60 minutes at room temperature.

  • Analysis (Optional): The success of the conjugation can be confirmed by various methods, such as:

    • Gel Electrophoresis (PAGE): The labeled oligonucleotide will exhibit a mobility shift compared to the unlabeled precursor.

    • HPLC: The product will have a different retention time.

    • Mass Spectrometry: To confirm the exact mass of the final conjugate.

  • Final Purification (Optional): If necessary, remove the excess tetrazine-fluorophore using size-exclusion chromatography or ethanol precipitation.[6][7]

Visualizations

Oligonucleotide_Labeling_Workflow cluster_step1 Step 1: TCO Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Click Reaction AmineOligo Amine-Modified Oligonucleotide Reaction1 Conjugation Reaction (pH 8.5, RT, 2-4h) AmineOligo->Reaction1 TCO_NHS TCO-PEG3-NHS Ester TCO_NHS->Reaction1 Purification Purification (e.g., RP-HPLC) Reaction1->Purification TCO_Oligo Purified TCO-Oligonucleotide Purification->TCO_Oligo Reaction2 IEDDA Click Reaction (PBS, RT, 30 min) TCO_Oligo->Reaction2 Tetrazine Tetrazine-Fluorophore Tetrazine->Reaction2 FinalProduct Final Labeled Oligonucleotide Reaction2->FinalProduct

Caption: Workflow for oligonucleotide labeling using TCO-PEG3-NHS ester.

Caption: The TCO and Tetrazine inverse electron-demand Diels-Alder reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-TCO-PEG3-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-TCO-PEG3-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical compound used in bioconjugation, which is the process of linking molecules together to create new complexes.[1] It contains a trans-cyclooctene (TCO) group, a polyethylene glycol (PEG) spacer, and a primary amine group.[1][2] The TCO group reacts with a tetrazine molecule in a type of reaction called "click chemistry".[2][3] This reaction is very fast and specific, which is why it's popular in biological research.[3] The amine group on the other end of the molecule can be attached to other molecules, like proteins or drugs, that have a carboxyl group or an activated ester.[4][5][6] The PEG spacer helps to make the molecule more soluble in water and provides a flexible link between the molecules being joined.[1][4] This is useful for creating things like antibody-drug conjugates (ADCs) for targeted drug delivery or for labeling molecules for imaging in living cells.[1][3]

Q2: What are the optimal storage and handling conditions for this compound?

A2: this compound should be stored at -20°C for long-term stability (months to years).[7] For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is important to keep the compound dry and protected from light.[7] Some suppliers recommend desiccating the compound during storage.[1] Due to the limited shelf life of TCO, some suppliers may prepare it fresh upon order and ship it on dry ice to maintain stability.[8] Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can reduce its reactivity.[9][10]

Q3: What functional groups does the amine on this compound react with?

A3: The primary amine on this compound is reactive towards several functional groups, most commonly:

  • Activated esters (e.g., NHS esters): The amine group readily reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[4][11][12]

  • Carboxylic acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and with the optional addition of NHS to increase efficiency, the amine group will form a stable amide bond with a carboxyl group.[4][5][6][13]

Q4: What is the optimal pH for conjugation reactions involving the amine group of this compound?

A4: The optimal pH for the reaction depends on the functional group it is reacting with:

  • For reactions with NHS esters , a pH range of 7.2 to 9.0 is recommended to ensure the primary amine is deprotonated and can act as a nucleophile.[9][14] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][15]

  • For reactions with carboxylic acids activated by EDC/NHS , the activation step is most efficient at a slightly acidic pH of 4.7-6.0, often using a MES buffer.[16] The subsequent coupling step with the amine is favored at a pH of 7.2-8.5 to ensure the amine is deprotonated.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to a target molecule.

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS ester: The NHS ester on your target molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[9][12]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[9] \n- Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use.[9][10]
Suboptimal pH: The reaction of the amine with an NHS ester is pH-dependent.[9]- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0.[9]
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the this compound for the NHS ester.[9][15]- Use an amine-free buffer such as PBS, HEPES, or borate buffer.[9]
Degradation of this compound: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time.[11][13]- Use a fresh aliquot of this compound that has been stored properly at -20°C and protected from light.[17]
Precipitation of Reactants or Product Poor solubility of reactants or the resulting conjugate: The hydrophobicity of the TCO group might lead to aggregation.[18]- The PEG3 linker in this compound is designed to improve water solubility.[1][4] \n- If precipitation still occurs, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.[19]
High concentration of organic solvent: Many proteins can precipitate if the concentration of DMF or DMSO is too high.- Keep the final concentration of the organic co-solvent below 10% of the total reaction volume if protein solubility is an issue.
Low Reactivity in Subsequent Click Reaction Steric hindrance: The TCO group might be sterically hindered after conjugation, preventing it from reacting with tetrazine.[19]- The PEG3 spacer is designed to minimize steric hindrance.[4] \n- Consider optimizing the molar ratio of reactants to ensure sufficient labeling without excessive modification that could lead to steric crowding.
Inaccurate quantification of reactants: Incorrect concentrations of your starting materials will lead to suboptimal reaction conditions.- Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your stock solutions before setting up the reaction.[19]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-activated Molecule

This protocol provides a general guideline for conjugating this compound to a protein or other molecule that has been functionalized with an NHS ester.

Materials:

  • This compound

  • NHS-activated molecule

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[15]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]

  • Desalting spin column or dialysis equipment for purification[15]

Procedure:

  • Prepare the NHS-activated molecule: Dissolve the NHS-activated molecule in the reaction buffer to a concentration of 1-5 mg/mL.[15]

  • Prepare this compound stock solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

  • Conjugation reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the NHS-activated molecule solution.[15][20]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-8 hours at 4°C.[17][21]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[15][20]

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting spin column or by dialysis against an appropriate buffer.[15]

Protocol 2: Two-Step Procedure for Conjugating this compound to a Carboxylic Acid-containing Molecule

This protocol describes the activation of a carboxyl group with EDC and NHS, followed by conjugation to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Activation Buffer (e.g., MES buffer, pH 4.7-6.0)[16]

  • Coupling Buffer (e.g., PBS, pH 7.4)[16]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or high-purity water

  • Desalting spin column or dialysis equipment[16]

Procedure: Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing molecule in the Activation Buffer to a concentration of 1-10 mM.[16]

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or high-purity water/DMSO immediately before use. A typical starting point is 100 mM EDC and 250 mM NHS.[16]

  • Add the EDC solution to the carboxylic acid solution to achieve a desired molar excess (e.g., 10x). Mix gently.[16]

  • Immediately add the NHS solution to achieve a desired molar excess (e.g., 25x).[16]

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Step 2: Conjugation with this compound

  • Optional (but recommended): Remove excess EDC and byproducts using a desalting column equilibrated with Activation Buffer. This prevents unwanted side reactions with your this compound.[16]

  • Dissolve this compound in the Coupling Buffer.

  • Add the this compound solution to the activated carboxylic acid solution. A 1.5- to 5-fold molar excess of the amine over the carboxylic acid is a good starting point.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[16]

  • Purification: Purify the final conjugate from excess reagents and byproducts using dialysis, size-exclusion chromatography, or a desalting column.[16]

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of Carboxyl Group cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification a Carboxyl-containing molecule b Add EDC and NHS in Activation Buffer (pH 4.7-6.0) a->b c NHS-activated molecule b->c e Mix and Incubate c->e d This compound in Coupling Buffer (pH 7.2-8.5) d->e f TCO-conjugated molecule g Purify via desalting column or dialysis f->g h Final TCO-conjugate g->h

Caption: Workflow for the two-step conjugation of this compound to a carboxyl-containing molecule.

troubleshooting_flowchart start Low or No Conjugation q1 Is the reaction with an NHS ester? start->q1 q2 Is the buffer pH between 7.2 and 9.0? q1->q2 Yes q4 Is the reaction with a carboxyl group (EDC/NHS)? q1->q4 No a1 Check for hydrolyzed NHS ester. Use fresh reagents and anhydrous solvents. end Successful Conjugation a1->end q2->a1 No q3 Does the buffer contain primary amines (Tris, glycine)? q2->q3 Yes a2 Adjust buffer pH. a3 Switch to an amine-free buffer (PBS, HEPES). q3->a3 Yes q3->end No a3->end a4 Ensure two-step pH protocol is followed (Activation: pH 4.7-6.0, Coupling: pH 7.2-8.5). q4->a4 Yes a4->end

Caption: Troubleshooting flowchart for low or no conjugation of this compound.

References

Technical Support Center: Preventing Protein Aggregation During Labeling with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using (S)-TCO-PEG3-amine for protein labeling. The focus is on preventing protein aggregation during the coupling reaction that utilizes EDC/NHS chemistry to conjugate the amine group of the TCO reagent to the carboxyl groups on a protein.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating during labeling with this compound?

Protein aggregation during labeling with this compound is a common issue that typically arises from the reaction chemistry used to couple the molecule to the protein.[1] Since this compound contains a primary amine, it is conjugated to carboxyl groups (aspartic acid, glutamic acid) on the protein surface using a carbodiimide crosslinker like EDC, often with N-hydroxysulfosuccinimide (Sulfo-NHS) to improve efficiency.[2][3][4]

The primary cause of aggregation is often unwanted protein polymerization.[5] EDC can activate carboxyl groups on a protein, which may then react with amine groups (lysine residues) on an adjacent protein molecule instead of the intended TCO-PEG3-amine. This cross-linking leads to the formation of dimers, oligomers, and larger aggregates.[5]

Other contributing factors include:

  • Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the presence of interfering buffer components can destabilize the protein.[1][6]

  • High Reagent Concentrations: An excessive concentration of EDC can sometimes lead to protein precipitation.[1]

  • Inherent Protein Instability: The target protein may be inherently prone to aggregation, and the labeling process (e.g., changes in pH, addition of reagents) can exacerbate this.[1]

Q2: What is the two-step coupling reaction and how does it minimize aggregation?

The two-step coupling reaction is the preferred method for labeling proteins with amine-containing molecules as it significantly reduces the risk of unwanted protein-protein cross-linking.[2] The process involves first activating the protein's carboxyl groups with EDC and Sulfo-NHS, removing the excess activation reagents, and then adding the this compound.

G Activated_Protein Activated_Protein Removal Removal Activated_Protein->Removal Buffer Exchange Labeled_Protein Labeled_Protein Removal->Labeled_Protein 2 hours to overnight incubation Quench Quench Labeled_Protein->Quench Final_Product Final_Product Quench->Final_Product

This separation of steps is crucial because it ensures that EDC is removed before the amine-containing TCO reagent is introduced, preventing EDC from mediating the reaction between the protein's own carboxyl and amine groups.

Q3: What are the critical parameters to control during the coupling reaction?

Careful optimization of reaction parameters is essential to maximize labeling efficiency while minimizing aggregation. The key factors to consider are pH, reagent molar ratios, and reaction time/temperature.

G Aggregation Protein Aggregation Observed? pH Is pH Optimized? Aggregation->pH Yes MolarRatio Are Molar Ratios Optimized? pH->MolarRatio Yes pH_Sol Use Two-Step pH: Activation: pH 4.7-6.0 Coupling: pH 7.2-8.0 pH->pH_Sol No Conditions Are Incubation Conditions Right? MolarRatio->Conditions Yes MolarRatio_Sol Reduce EDC/NHS ratio. Increase TCO-amine ratio. Perform titration. MolarRatio->MolarRatio_Sol No Quenching Is Reaction Properly Quenched? Conditions->Quenching Yes Conditions_Sol Reduce temperature (4°C). Reduce incubation time. Ensure gentle mixing. Conditions->Conditions_Sol No Quenching_Sol Add quencher (e.g., Tris, hydroxylamine) post-reaction to cap unreacted sites. Quenching->Quenching_Sol No Success Aggregation Minimized Quenching->Success Yes pH_Sol->MolarRatio MolarRatio_Sol->Conditions Conditions_Sol->Quenching Quenching_Sol->Success

Troubleshooting Guides

Issue 1: Visible precipitation occurs during or after the reaction.

This indicates severe aggregation and requires significant adjustments to the protocol.

Potential CauseRecommended Solution
High EDC Concentration Reduce the molar excess of EDC. A very high concentration can lead to precipitation.[1] Start with a lower ratio and titrate upwards.
Incorrect pH Ensure the two-step pH protocol is followed. The activation of carboxyls with EDC is most efficient at an acidic pH (4.7-6.0), while the subsequent reaction with the amine is best at a physiological to slightly basic pH (7.2-8.0).[7][8]
Protein Instability in Buffer Perform a buffer exchange to ensure the protein is stable in the chosen reaction buffers.[1] Consider adding stabilizing excipients.
Insufficient Quenching After the coupling step, add a quenching reagent like hydroxylamine, Tris, or glycine to block any remaining active NHS-ester sites and prevent further reaction.[7]

Issue 2: No visible precipitate, but post-labeling analysis shows soluble aggregates.

Soluble aggregates are not visible to the naked eye but can be detected by analytical techniques and can compromise the quality and function of the final conjugate.

Parameter Optimization for Reducing Soluble Aggregates
Parameter Recommended Range & Rationale
Activation pH pH 4.7 - 6.0 (using a non-amine, non-carboxylate buffer like MES).[8] This pH range is optimal for EDC-mediated carboxyl activation.
Coupling pH pH 7.2 - 8.0 (using a buffer like PBS). This pH range is most efficient for the reaction of the NHS-ester with the primary amine of the TCO reagent.[8]
EDC:Sulfo-NHS Molar Ratio Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the available carboxyl groups on the protein.[1] Optimization is often required.
TCO-Amine:Protein Molar Ratio Use a significant molar excess of the this compound (e.g., 10 to 50-fold) to outcompete the protein's own lysine residues, thus minimizing protein-protein cross-linking.[5]
Temperature & Time Incubate at room temperature for 2-4 hours or at 4°C overnight.[2] Lower temperatures can help maintain protein stability.
Additives/Co-solvents Consider adding stabilizers like glycerol (5-20%), sucrose, or arginine to the reaction buffer to enhance protein stability.[6]
Experimental Protocols

Protocol 1: Two-Step Labeling of Protein with this compound

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Target Protein (in an amine and carboxylate-free buffer)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Coupling Buffer: PBS, pH 7.2[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.

  • Reagent Preparation: Immediately before use, prepare EDC and Sulfo-NHS solutions in Activation Buffer. EDC is prone to hydrolysis and must be used fresh.[2]

  • Activation Step:

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM Sulfo-NHS.[7]

    • Incubate at room temperature for 15-30 minutes with gentle mixing.[2]

  • Removal of Excess Reagents:

    • Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This removes excess EDC and Sulfo-NHS and exchanges the protein into the optimal buffer for the coupling reaction.

  • Conjugation Step:

    • Immediately add the this compound to the activated protein solution. Use a 10- to 50-fold molar excess of the TCO reagent over the protein.

    • Incubate at room temperature for 2 hours or at 4°C overnight with gentle rotation.[2]

  • Quenching Step:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes to stop the reaction.[1][7]

  • Purification: Purify the labeled protein from excess TCO reagent and quenching buffer using a desalting column or size-exclusion chromatography.

Protocol 2: Quantifying Protein Aggregation

It is crucial to analyze the aggregation state of your protein before and after labeling.[6]

A. Size Exclusion Chromatography (SEC) SEC is a powerful method for separating and quantifying monomers, dimers, and larger soluble aggregates based on their hydrodynamic size.[9][10]

  • System Setup: Use a bio-inert HPLC or UHPLC system with a suitable SEC column (e.g., 300 Å pore size for monoclonal antibodies).[9]

  • Mobile Phase: Use a non-denaturing buffer, typically a phosphate buffer with ~150 mM NaCl, pH 6.8-7.4.

  • Sample Analysis:

    • Inject a small volume (1-20 µL) of the purified labeled protein.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Interpretation: Aggregates, being larger, will elute earlier than the monomeric protein. The area under each peak corresponds to the relative amount of each species.

B. Dynamic Light Scattering (DLS) DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates.[6][11][12]

  • Sample Preparation: Filter or centrifuge the protein sample (at >0.2 mg/mL) to remove large dust particles and precipitates.[13]

  • Measurement: Place the sample in a clean cuvette and acquire data. The instrument measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[11]

  • Data Interpretation: The analysis will yield a size distribution profile. The presence of species with a larger hydrodynamic radius than the expected monomer indicates aggregation.[6] The Polydispersity Index (PDI) provides a measure of the sample's heterogeneity; a higher PDI can be indicative of aggregation.[6][11]

References

issues with (S)-TCO-PEG3-amine stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-TCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous buffers?

The main stability issue for this compound, and trans-cyclooctene (TCO) derivatives in general, is the isomerization of the reactive trans-isomer to the unreactive cis-isomer (CCO).[1][2] This isomerization renders the molecule incapable of participating in the rapid bioorthogonal reaction with tetrazines.

Q2: How should I store this compound for optimal stability?

For long-term storage, this compound should be stored at -20°C or -80°C, desiccated, and protected from light.[3] It is recommended to prepare fresh solutions right before use and to avoid repeated freeze-thaw cycles. For preparing stock solutions, anhydrous solvents like DMSO or DMF are advisable.[3]

Q3: Which aqueous buffers are recommended for reactions involving this compound?

Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for reactions involving TCO derivatives.[1] Buffers free of primary amines, such as HEPES, are also suitable. While the TCO group itself is generally stable over a range of pH values, it is best to maintain a pH between 6.0 and 7.5 for optimal stability of the TCO moiety.[4]

Q4: Are there any substances I should avoid in my reaction buffer?

Yes. Avoid buffers containing thiols (e.g., dithiothreitol - DTT) as they can promote the isomerization of TCO to its inactive CCO form.[1][2] Some TCO derivatives have also been observed to undergo slow deactivation in serum, which may be mediated by copper-containing proteins.[5]

Q5: How does the presence of the amine in this compound affect its stability?

The primary amine of this compound is a reactive functional group. While some studies on other TCO derivatives have shown stability for up to 24 hours in the presence of amine nucleophiles, it is important to consider potential side reactions depending on the other components in your experimental setup.[5] For instance, if you are using an NHS ester to conjugate a molecule to your TCO-PEG3-amine, it is crucial to use an amine-free buffer to prevent the NHS ester from reacting with the buffer components.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal in a TCO-tetrazine ligation experiment. Isomerization of this compound: The TCO ring may have isomerized to the unreactive CCO form.Prepare fresh solutions of this compound for each experiment. Avoid long-term storage of the reagent in aqueous buffers.[3] Verify the integrity of your stock solution using one of the protocols outlined below.
Degradation due to buffer components: The presence of thiols or other incompatible reagents in your buffer could be accelerating isomerization.Ensure your buffer is free of thiols like DTT. Use a recommended buffer such as PBS or HEPES.[4]
Inconsistent results between experiments. Variability in reagent stability: Differences in the age of the stock solution or the number of freeze-thaw cycles can lead to varying concentrations of the active TCO isomer.Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Always prepare fresh dilutions in aqueous buffer immediately prior to your experiment.
Suboptimal pH of the reaction buffer: While the TCO-tetrazine reaction is robust across a range of pH, the stability of the TCO moiety itself can be pH-dependent.Maintain the pH of your reaction buffer between 6.0 and 7.5 for optimal stability of the TCO group.[4]

Quantitative Stability Data

While specific long-term stability data for this compound in various buffers is not extensively published, the following table summarizes representative stability data for related TCO derivatives to provide an indication of expected performance.

TCO Derivative Buffer/Conditions Temperature Observed Stability Reference
Double functionalized s-TCODeuterated phosphate buffer (pH 6.0 & 7.4, 1:1 DMSO/PBS)Room TemperatureStable for over 70 hours[5]
d-TCOPhosphate-buffered D₂ORoom TemperatureNo degradation or isomerization observed for up to 14 days[5]
TCO-modified goat IgG100 mM Sodium Phosphate, 150 mM NaCl, pH 7.54°C~10.5% loss of reactivity after 4 weeks[4]
TCO-modified goat IgG100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-20°C~7% loss of reactivity after 4 weeks[4]
s-TCOD₂O-PBS (pD 7.4) with 30 mM mercaptoethanolNot specified100% isomerization to cis-isomer after 18.5 hours

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the quantification of the active TCO isomer over time by reacting it with a tetrazine-fluorophore probe.

Materials:

  • This compound

  • Aqueous buffers of interest (e.g., PBS, HEPES, Tris at various pH values)

  • Anhydrous DMSO

  • A tetrazine-functionalized fluorescent probe (e.g., Tetrazine-AF488)

  • HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the tetrazine-fluorophore probe in anhydrous DMSO.

  • Incubation:

    • For each buffer condition to be tested, dilute the this compound stock solution to a final concentration of 1 mM in the chosen aqueous buffer.

    • Incubate the solutions at a controlled temperature (e.g., 4°C, room temperature, or 37°C).

  • Time-Point Sampling and Reaction:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • To each aliquot, add a 1.5-fold molar excess of the tetrazine-fluorophore probe.

    • Allow the reaction to proceed for 30 minutes at room temperature to ensure complete consumption of the active TCO.

  • HPLC Analysis:

    • Analyze each reaction mixture by reverse-phase HPLC.

    • Monitor the formation of the fluorescent product (TCO-PEG3-amine-fluorophore conjugate) using the fluorescence detector.

  • Data Analysis:

    • Quantify the peak area of the fluorescent product at each time point.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of remaining active this compound.

Protocol 2: Monitoring Isomerization of this compound by ¹H NMR

This protocol allows for the direct observation of the isomerization of the trans-alkene protons to the cis-alkene protons.

Materials:

  • This compound

  • Deuterated aqueous buffers (e.g., PBS in D₂O, pD 7.4)

  • NMR spectrometer (≥400 MHz)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the deuterated buffer of choice.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at time zero.

    • Incubate the NMR tube at a controlled temperature.

    • Acquire subsequent ¹H NMR spectra at various time intervals.

  • Data Analysis:

    • Identify the characteristic proton signals for the trans- and cis-alkenes of the cyclooctene ring.

    • Integrate the signals corresponding to both isomers at each time point.

    • Calculate the percentage of each isomer at each time point to determine the rate of isomerization.

Visual Guides

TCO This compound (Active) CCO cis-cyclooctene-PEG3-amine (Inactive) TCO->CCO Degradation Degradation Isomerization Thiol Thiols (e.g., DTT) Thiol->Degradation Heat Elevated Temperature Heat->Degradation Time Prolonged Incubation Time->Degradation

Caption: Degradation pathway of this compound.

cluster_prep 1. Sample Preparation cluster_incubation 2. Stability Study cluster_reaction 3. Reaction & Analysis Prep_TCO Prepare this compound in aqueous buffer Incubate Incubate TCO solution at desired temperature Prep_TCO->Incubate Prep_Probe Prepare Tetrazine-Fluorophore stock solution in DMSO Timepoints Take aliquots at various time points Incubate->Timepoints React React aliquot with Tetrazine-Fluorophore Timepoints->React HPLC Analyze by HPLC React->HPLC Analyze Quantify fluorescent product HPLC->Analyze

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Purification of (S)-TCO-PEG3-amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (S)-TCO-PEG3-amine labeled proteins. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in protein labeling? this compound is a labeling reagent used in bioorthogonal chemistry. The amine group allows it to be conjugated to proteins, typically at their carboxyl groups (e.g., on aspartic or glutamic acid residues) or to activated esters.[1] The trans-cyclooctene (TCO) moiety is a strained alkene that can undergo a rapid and highly specific "click" reaction, known as an inverse-electron-demand Diels-Alder cycloaddition, with a tetrazine-labeled molecule.[2][3][4] The PEG3 spacer is a hydrophilic linker that helps to minimize steric hindrance and improve the solubility of the labeled protein.[1]

Q2: How should I store the this compound reagent? For long-term stability, TCO-containing reagents should be stored at -20°C or -80°C in a sealed container, protected from light and moisture. It is advisable to reconstitute the reagent in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

Q3: What buffers should I use for labeling my protein with this compound? When coupling an amine-containing reagent to a protein's carboxyl groups using EDC and NHS chemistry, it is crucial to use amine-free and carboxyl-free buffers, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, to avoid competing reactions. If you are labeling a protein that has been functionalized with an NHS ester, a buffer with a pH of 7-9 is recommended for efficient reaction with the amine.[5] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used for labeling reactions involving NHS esters reacting with amines on the protein.[6][7]

Q4: How stable are TCO-labeled proteins? TCO-labeled proteins can be stable for weeks when stored at 4°C in aqueous buffer at a pH of 7.5.[5] For instance, one study showed that a TCO-modified antibody lost about 10.5% of its reactivity after 4 weeks at 4°C and 7% at -20°C.[6] However, the stability can be compromised by the presence of thiols (like DTT) and certain metals, which can promote the isomerization of the reactive TCO to its unreactive cis-cyclooctene form.[5][8] It is also important to avoid buffers containing azides.[6]

Q5: What is the most common method for purifying TCO-labeled proteins? The most frequently recommended method for removing excess, unreacted TCO reagent after the labeling reaction is size-exclusion chromatography (SEC), often in the form of desalting spin columns.[6][9] This technique efficiently separates the larger labeled protein from the smaller, unreacted TCO reagent.

Troubleshooting Guide

Problem: Low or No Protein Labeling

Q: I am not observing any labeling of my target protein. What could be the cause?

A: This issue can stem from several factors related to your reagents, buffers, or reaction conditions.

  • Possible Cause 1: Inactive this compound Reagent. The TCO moiety is sensitive to long-term storage and exposure to moisture.

    • Solution: Use a fresh vial of the TCO reagent. Before use, ensure the reagent vial is equilibrated to room temperature before opening to prevent moisture condensation.[10]

  • Possible Cause 2: Competing Amines in the Buffer. If you are labeling your protein via an NHS-ester intermediate, buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.

    • Solution: Exchange the protein into an amine-free buffer like PBS or HEPES before labeling.[10]

  • Possible Cause 3: Suboptimal pH. The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[5]

    • Solution: Ensure your reaction buffer is within the optimal pH range. A common choice is PBS at pH 7.2-7.5.[6]

  • Possible Cause 4: Insufficient Molar Excess of TCO Reagent. An insufficient amount of the labeling reagent will lead to low labeling efficiency.

    • Solution: Increase the molar excess of the this compound reagent. A 20-fold molar excess is often recommended as a starting point.[6][7]

Problem: Presence of Aggregates in the Final Purified Protein

Q: After purification, my labeled protein sample contains aggregates. How can I resolve this?

A: Protein aggregation can be a significant challenge in purification processes.[11][12]

  • Possible Cause 1: High Concentration of Organic Solvent. The this compound reagent is typically dissolved in DMSO or DMF. High concentrations of these organic solvents can cause some proteins to precipitate or aggregate.[6]

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10] If your protein is particularly sensitive, you may need to use an even lower concentration.

  • Possible Cause 2: Protein Instability. The labeling or purification process itself might be destabilizing the protein, leading to aggregation.

    • Solution: Perform all steps at 4°C to enhance protein stability.[6] Additionally, consider including additives like glycerol or non-ionic detergents in your buffers, if compatible with your downstream application.

  • Possible Cause 3: Ineffective Purification. The purification method may not be adequately removing aggregates.

    • Solution: Use size-exclusion chromatography (SEC) with a resin that has a fractionation range suitable for separating your monomeric protein from higher molecular weight aggregates.[]

Problem: Unreacted TCO Reagent in Final Sample

Q: My final protein sample still contains unreacted this compound. How can I improve its removal?

A: The presence of free TCO reagent can interfere with downstream applications, particularly the subsequent click reaction with a tetrazine-labeled molecule.

  • Possible Cause 1: Inefficient Quenching of the Reaction. If the labeling reaction is not properly quenched, the TCO reagent may continue to react or remain in the mixture.

    • Solution: After the incubation period, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to react with and consume any remaining activated esters on the protein.[7][9]

  • Possible Cause 2: Inadequate Purification. The desalting column or SEC resin may not be appropriate for the size of your protein or the volume of your sample.

    • Solution: Ensure you are using a desalting column that is appropriate for your sample volume. For more rigorous separation, consider using a larger SEC column on a chromatography system, which can provide better resolution between your protein and the small molecule reagent.[] Alternatively, dialysis can be used for larger sample volumes.[10]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound via EDC/NHS Chemistry

This protocol describes the labeling of a protein on its surface-exposed carboxyl groups.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.5

  • Anhydrous DMSO

  • Desalting spin columns

Methodology:

  • Buffer Exchange: Dissolve or exchange the protein into Activation Buffer to a concentration of 1-5 mg/mL.

  • Prepare Reagents: Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO. Prepare a fresh solution of EDC and NHS in Activation Buffer.

  • Protein Activation: Add a 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Remove Excess Activation Reagents: Immediately remove the excess EDC and NHS using a desalting spin column equilibrated with Coupling Buffer (PBS, pH 7.5).

  • Labeling Reaction: Add a 20-fold molar excess of the dissolved this compound to the activated protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-8 hours at 4°C.[6]

  • Purification: Remove the unreacted this compound using a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Purification of TCO-labeled Protein using Size-Exclusion Chromatography (SEC)

Materials:

  • Labeled protein reaction mixture

  • SEC column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS, pH 7.4)

  • Chromatography system (optional, but recommended for higher resolution)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of Storage Buffer.

  • Sample Loading: Load the reaction mixture from the labeling step onto the column.

  • Elution: Elute the sample with Storage Buffer. The TCO-labeled protein, being larger, will elute first in the void volume, while the smaller, unreacted this compound and other small molecules will be retained longer and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm (A280).

  • Pooling and Concentration: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the protein using an appropriate centrifugal filter device.

Data Summary

Table 1: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended ValueReference
Protein Concentration1 - 5 mg/mL[6][9]
Molar Excess of Reagent20-fold[6][7]
Reaction BufferPhosphate Buffer (pH 7.5)[6]
Reaction Time (RT)1 - 4 hours[6]
Reaction Time (4°C)2 - 8 hours[6]
Quenching Agent1 M Tris-HCl, pH 8.0[7][9]

Table 2: Stability of TCO-Labeled IgG

Storage ConditionDurationReactivity LossReference
4°C4 weeks~10.5%[6]
-20°C4 weeks~7%[6]

Visualizations

experimental_workflow start_end start_end process process reagent reagent purification purification qc qc start Start: Protein in Amine-Free Buffer labeling Labeling Reaction start->labeling quench Quench Reaction (e.g., Tris Buffer) labeling->quench tco_reagent This compound + EDC/NHS tco_reagent->labeling purify Purification: Size-Exclusion Chromatography quench->purify analyze Analysis: - SDS-PAGE - Mass Spec purify->analyze final_product Purified TCO-Labeled Protein analyze->final_product

Caption: Experimental workflow for labeling and purifying proteins with this compound.

troubleshooting_guide problem problem cause cause solution solution p1 Problem: Low Labeling c1a Inactive Reagent? p1->c1a c1b Wrong Buffer/pH? p1->c1b c1c Low Reagent Ratio? p1->c1c s1a Use fresh reagent; Equilibrate before opening c1a->s1a s1b Use amine-free buffer (e.g., PBS, pH 7.2-7.5) c1b->s1b s1c Increase to 20x molar excess c1c->s1c p2 Problem: Aggregates c2a High DMSO/DMF %? p2->c2a c2b Ineffective Purification? p2->c2b s2a Keep solvent <10% c2a->s2a s2b Use appropriate SEC column c2b->s2b

Caption: Troubleshooting decision tree for common issues in TCO-labeling and purification.

signaling_pathway molecule molecule protein protein reaction reaction product product P_COOH Protein-COOH P_NHS Protein-NHS Ester (Activated) P_COOH->P_NHS Activation EDC_NHS EDC / NHS EDC_NHS->P_NHS P_TCO TCO-Labeled Protein P_NHS->P_TCO Labeling TCO_NH2 This compound TCO_NH2->P_TCO Clicked Final Conjugate P_TCO->Clicked Click Reaction Tetrazine Tetrazine Probe Tetrazine->Clicked

Caption: Chemical pathway for protein labeling and subsequent bioorthogonal click reaction.

References

Technical Support Center: Improving the Yield of (S)-TCO-PEG3-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing (S)-TCO-PEG3-amine bioconjugation reactions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and robust experimental protocols to enhance your conjugation efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical linker molecule used in bioconjugation. It contains a strained trans-cyclooctene (TCO) group, a three-unit polyethylene glycol (PEG) spacer, and a primary amine. The TCO group reacts with a tetrazine-modified molecule in a highly specific and rapid bioorthogonal "click chemistry" reaction known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] The amine group allows for the initial conjugation of the linker to a biomolecule of interest (e.g., an antibody, protein, or peptide) that has a reactive carboxyl group or can be activated to react with an amine.[4][5] This two-step process allows for the precise and stable labeling of biomolecules.

Q2: What are the main advantages of using the TCO-tetrazine ligation for bioconjugation?

A2: The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest known bioorthogonal reactions, with rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[2][6]

  • High Selectivity: The reaction is highly specific, occurring exclusively between the TCO and tetrazine moieties without cross-reacting with other functional groups present in complex biological samples.[1][2]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH and temperature) and does not require cytotoxic catalysts like copper, making it ideal for use in living systems.[2][7]

  • Stability: The resulting dihydropyridazine bond is highly stable.[8]

Q3: What factors can lead to low yields in my this compound bioconjugation?

A3: Several factors can contribute to low conjugation yields, including:

  • Degradation of Reactants: The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or under exposure to UV light. Tetrazines can also be susceptible to degradation in aqueous media.[9]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and the presence of co-solvents can significantly impact reaction efficiency.

  • Steric Hindrance: Bulky molecules attached to either the TCO or tetrazine can physically impede the reaction.[9]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the TCO- and tetrazine-modified molecules can lead to incomplete reactions.[10]

  • Aggregation or Precipitation: The reactants or the final conjugate may precipitate out of solution, effectively halting the reaction.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound bioconjugation experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of this compound: The TCO moiety is sensitive to isomerization and oxidation.- Use fresh this compound and store it properly at -20°C, protected from light and moisture. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9] - Avoid buffers containing thiols (e.g., DTT).
Inactive Tetrazine: The tetrazine-modified molecule may have degraded.- Confirm the activity of the tetrazine-modified molecule using a quality control method like mass spectrometry or a colorimetric assay. - Use freshly prepared or properly stored tetrazine reagents.
Suboptimal pH: The reaction rate can be influenced by pH.- While the TCO-tetrazine ligation is generally robust between pH 6-9, the optimal pH for your specific biomolecules should be empirically determined.[10] For some click-to-release applications, a lower pH may increase the release rate.[11][12]
Steric Hindrance: The TCO or tetrazine group may be "buried" within the biomolecule, preventing interaction.- Consider using a linker with a longer PEG chain (e.g., PEG12, PEG24) to increase the distance between the reactive moiety and the biomolecule, which can reduce steric hindrance.[9][13]
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants.- Increase the concentration of one or both reactants if possible. - If concentrations are limited, ensure optimal reaction conditions (pH, temperature) to maximize the reaction rate.
Suboptimal Temperature: While the reaction is typically fast at room temperature, lower temperatures will slow it down.- Perform the reaction at room temperature (20-25°C). For some sterically hindered systems, gentle heating (e.g., 37°C) may improve efficiency.[8]
Precipitation during Reaction Poor Solubility of Reactants or Conjugate: Hydrophobic interactions can lead to aggregation and precipitation.- Add a small percentage of an organic co-solvent like DMSO or DMF (e.g., 5-10%) to the reaction buffer to improve solubility. Ensure the co-solvent is compatible with your biomolecules.[9] - The PEG3 spacer on this compound enhances water solubility, but for particularly hydrophobic molecules, a longer PEG chain may be beneficial.[13]
Protein Aggregation: The bioconjugation process itself can sometimes induce protein aggregation.- Optimize the protein concentration to avoid overly concentrated solutions. - Include non-ionic detergents (e.g., Tween-20 at 0.01%) in the reaction and purification buffers to minimize non-specific interactions.[8]

Quantitative Data on Optimizing Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can influence the yield and efficiency of TCO-tetrazine bioconjugation.

Table 1: Effect of pH on Tetrazine-TCO Click-to-Release Yield

pHBuffer SystemRelease Yield (%) after 2 hours
4.2Citrate-Phosphate~100%
5.0Citrate-Phosphate~100%
6.0Citrate-Phosphate~100%
7.0Citrate-Phosphate~90%
7.4Phosphate Buffered Saline (PBS)~75%
8.0Citrate-Phosphate~60%
Data is illustrative and based on trends observed in click-to-release systems, which may vary for stable conjugation reactions. Lower pH can accelerate the release in certain systems.[11][14]

Table 2: Impact of PEG Linker Length on Key Performance Parameters

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG3/PEG4)Long PEG Linker (e.g., PEG12/PEG24)
Solubility LowModerateHigh
Steric Hindrance HighModerateLow
In Vivo Circulation Half-Life ShortModerateLong
Potential for Immunogenicity LowModerateHigher with very long chains
Longer PEG linkers generally improve solubility and reduce steric hindrance, which can lead to higher conjugation yields. However, for in vivo applications, the optimal PEG length is a balance between improved pharmacokinetics and potential immunogenicity.[13][15][16]

Table 3: Influence of Molar Ratio on Conjugation Efficiency

Molar Ratio (Tetrazine:TCO)Typical Conjugation EfficiencyNotes
1:1GoodStoichiometrically balanced, but may not drive the reaction to completion if one component is limiting.
1.5:1HighA slight excess of the tetrazine reagent is often recommended to ensure complete reaction of the TCO-modified molecule.[10]
2:1Very HighA larger excess can further increase the reaction rate but may require more extensive purification to remove unreacted material.[9]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to an antibody and its subsequent reaction with a tetrazine-modified molecule.

Protocol 1: Two-Step Antibody Labeling with this compound and Tetrazine-Fluorophore

This protocol first activates the antibody's carboxyl groups for reaction with the amine on this compound, followed by the click reaction with a tetrazine-fluorophore.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Tetrazine-fluorophore conjugate

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Spin desalting columns

Step 1: Antibody Activation and Conjugation with this compound

  • Prepare Antibody: Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-5 mg/mL.

  • Prepare Reagents:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of EDC in ultrapure water.

    • Prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water.

  • Activation: To the antibody solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the this compound stock solution to the activated antibody to achieve a 20-fold molar excess. Incubate for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other small molecules using a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization (Optional): Determine the degree of labeling (DOL) of TCO on the antibody using mass spectrometry.

Step 2: TCO-Tetrazine Click Reaction

  • Prepare Tetrazine-Fluorophore: Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

  • Click Reaction: To the purified TCO-labeled antibody, add the tetrazine-fluorophore stock solution to achieve a 1.5 to 2-fold molar excess relative to the calculated number of TCO groups on the antibody.

  • Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.

  • Purification: Purify the final antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using a spin desalting column or size-exclusion chromatography.

  • Analysis: Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm successful conjugation.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Reaction antibody Antibody edc_nhs EDC / Sulfo-NHS Activation antibody->edc_nhs 15 min, RT activated_ab Activated Antibody edc_nhs->activated_ab tco_amine This compound tco_ab TCO-Antibody Conjugate tco_amine->tco_ab 2 hours, RT activated_ab->tco_amine activated_ab->tco_ab purification1 Purification tco_ab->purification1 purified_tco_ab Purified TCO-Antibody purification1->purified_tco_ab tetrazine Tetrazine-Fluorophore purified_tco_ab->tetrazine final_conjugate Final Antibody-Fluorophore Conjugate purified_tco_ab->final_conjugate tetrazine->final_conjugate 60 min, RT purification2 Purification final_conjugate->purification2

Caption: Workflow for the two-step bioconjugation of an antibody with this compound and a tetrazine-fluorophore.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Conjugation Yield check_reagents Check Reagent Stability (TCO & Tetrazine) start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions check_stoichiometry Verify Molar Ratios start->check_stoichiometry check_solubility Observe for Precipitation start->check_solubility use_fresh Use fresh reagents, prepare stock solutions before use check_reagents->use_fresh Degraded optimize_ph Optimize pH (typically 6-9) check_conditions->optimize_ph Suboptimal increase_linker Consider longer PEG linker to reduce steric hindrance check_conditions->increase_linker Steric Hindrance Suspected optimize_ratio Use slight excess of tetrazine (1.5-2 fold) check_stoichiometry->optimize_ratio Incorrect add_cosolvent Add co-solvent (DMSO/DMF) or use longer PEG linker check_solubility->add_cosolvent Precipitate Observed

Caption: A logical workflow for troubleshooting low yield in TCO-tetrazine bioconjugation reactions.

References

side reactions of (S)-TCO-PEG3-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-TCO-PEG3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and troubleshooting common issues encountered during its use in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] It also possesses a primary amine (-NH2) group, which can be conjugated to various molecules, such as proteins, peptides, or drugs, typically through reaction with activated esters (like NHS esters) or carboxylic acids (using activators like EDC).[3][4] The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.[5] Its primary applications are in bioconjugation for creating antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[6][7]

Q2: What is the main stability concern with this compound?

The most significant stability issue is the isomerization of the reactive trans-cyclooctene (TCO) to the much less reactive cis-cyclooctene (CCO).[3][8] This isomerization eliminates the ring strain necessary for the rapid reaction with tetrazines, rendering the molecule ineffective for its intended click chemistry application.[1] Long-term storage of TCO-containing compounds is generally not recommended due to this instability.[3]

Q3: What factors can cause the isomerization of TCO to CCO?

Several factors can catalyze the isomerization of TCO to CCO:

  • Thiols: Reagents containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), can promote isomerization.[9][10]

  • Metals: Certain metals or metal-containing proteins in serum can catalyze the conversion.[1]

  • Cell Culture Media Components: Degradation products of components in cell culture media, such as thiamine, have been shown to catalyze TCO isomerization.[8][9]

  • Light: While TCO is synthesized from CCO using photoisomerization, prolonged exposure to UV light can lead to an equilibrium between the two isomers.[8]

  • Elevated Temperatures: Higher temperatures can increase the rate of isomerization.[2]

Q4: How should I properly store and handle this compound?

To ensure optimal stability, this compound should be stored at -20°C or lower, desiccated, and protected from light.[3][5] It is advisable to prepare solutions fresh for each experiment. If stock solutions in anhydrous solvents like DMSO or DMF are necessary, they should be stored at -20°C and used promptly.[10]

Q5: What are the optimal pH conditions for working with this compound?

The optimal pH depends on the specific reaction you are performing:

  • TCO-tetrazine ligation: This reaction is generally efficient over a broad pH range of 6-9.[10]

  • Amine-reactive conjugation (e.g., with NHS esters): This reaction is most efficient at a pH of 7-9.[10] At lower pH, the primary amine is protonated and less nucleophilic, while at higher pH (> 8.5-9), hydrolysis of the NHS ester becomes a significant competing reaction.[11][12]

Troubleshooting Guide: Side Reactions and Low Yield

This guide addresses common problems encountered when using this compound, focusing on potential side reactions and their solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield in TCO-Tetrazine Ligation Isomerization of TCO to inactive CCO. • Avoid buffers containing thiols (e.g., DTT).[9][10] • If working with cell culture media, consider using fresh media or media lacking thiamine.[8] • Store the TCO-reagent at -20°C or below, protected from light.[3] • Perform reactions at room temperature or 4°C, avoiding elevated temperatures.[2]
Degradation of Tetrazine Reagent. • Use freshly prepared tetrazine solutions. Tetrazines can be unstable in aqueous media over time.
Incorrect Stoichiometry. • Optimize the molar ratio of TCO to tetrazine. A slight excess (1.1 to 2-fold) of one reagent can improve yields.[9]
Steric Hindrance. • The PEG3 spacer in this compound helps to minimize this, but if conjugating to very large molecules, consider a longer PEG spacer.[7]
Low or No Yield in Amine Conjugation (e.g., with NHS ester) Hydrolysis of the activated ester (e.g., NHS ester). • Prepare activated ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[10] • Perform the conjugation reaction promptly after adding the aqueous buffer. • Maintain the reaction pH between 7 and 9.[10]
Presence of primary amines in the buffer. • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the activated ester.[2] • Use amine-free buffers like PBS, HEPES, or bicarbonate buffer.[2]
Protonation of the primary amine on this compound. • Ensure the reaction pH is at or above the pKa of the primary amine (typically around pH 7.5-8.5) to ensure it is deprotonated and nucleophilic.[11]
Presence of Unexpected Side Products Reaction of the amine group with other electrophiles. • If your reaction mixture contains other electrophilic species, they may react with the primary amine of the TCO-linker. Protect the amine group if necessary before performing other reactions.
Reaction of maleimides with the amine group. • If using maleimide chemistry in the same system, be aware that at pH values > 7.5, maleimides can react with primary amines in addition to their target thiols.[13]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein via NHS Ester Chemistry
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester of the molecule to be conjugated in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein precipitation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Confirmation: Characterize the resulting conjugate using techniques like MALDI-TOF mass spectrometry or SDS-PAGE to determine the degree of labeling.

Protocol 2: General Procedure for TCO-Tetrazine Ligation
  • Reagent Preparation: Prepare stock solutions of the TCO-conjugated molecule and the tetrazine-conjugated molecule in a suitable buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.

  • Reaction Setup: Combine the TCO and tetrazine partners in the desired molar ratio (often starting with a 1:1 or 1:1.5 ratio).

  • Incubation: The reaction is typically very fast and can proceed to completion within 30-60 minutes at room temperature.[9] For very dilute samples, the reaction time can be extended.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic yellow color of the tetrazine or by measuring the decrease in its absorbance at ~520-540 nm.

  • Purification: If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis.

Visualizations

Side_Reaction_Troubleshooting cluster_tco TCO Moiety Issues cluster_amine Amine Moiety Issues cluster_solutions Solutions TCO_Issue Low Yield in TCO-Tetrazine Ligation Isomerization Isomerization to CCO TCO_Issue->Isomerization Cause Degradation Tetrazine Degradation TCO_Issue->Degradation Cause Stoichiometry Incorrect Stoichiometry TCO_Issue->Stoichiometry Cause Sol_Isomerization Avoid Thiols & Metals Use Fresh Media Store at -20°C, Protect from Light Isomerization->Sol_Isomerization Solution Sol_Degradation Use Fresh Reagents Degradation->Sol_Degradation Solution Sol_Stoichiometry Optimize Molar Ratio Stoichiometry->Sol_Stoichiometry Solution Amine_Issue Low Yield in Amine Conjugation Hydrolysis NHS Ester Hydrolysis Amine_Issue->Hydrolysis Cause Buffer_Interference Buffer Interference (e.g., Tris) Amine_Issue->Buffer_Interference Cause pH_Issue Suboptimal pH Amine_Issue->pH_Issue Cause Sol_Hydrolysis Prepare Fresh in Anhydrous Solvent Hydrolysis->Sol_Hydrolysis Solution Sol_Buffer Use Amine-Free Buffer (PBS, HEPES) Buffer_Interference->Sol_Buffer Solution Sol_pH Maintain pH 7-9 pH_Issue->Sol_pH Solution

Caption: Troubleshooting logic for common issues with this compound.

Experimental_Workflow cluster_conjugation Step 1: Amine Conjugation cluster_ligation Step 2: TCO-Tetrazine Ligation start Prepare Protein in Amine-Free Buffer (pH 7.5) reagent Prepare this compound and NHS-ester Drug start->reagent conjugate Incubate 1-2h at RT reagent->conjugate purify1 Purify via SEC or Dialysis conjugate->purify1 tco_protein TCO-Protein Conjugate purify1->tco_protein Proceed to Ligation tetrazine_mol Prepare Tetrazine-Molecule tco_protein->tetrazine_mol ligate Mix and Incubate 30-60 min at RT tetrazine_mol->ligate purify2 Purify Final Product (Optional) ligate->purify2

Caption: General experimental workflow for a two-step bioconjugation.

References

optimizing buffer conditions for labeling with (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-TCO-PEG3-amine Labeling

Welcome to the technical support center for optimizing buffer conditions when labeling with this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

A1: this compound is a heterobifunctional linker molecule. It features two key functional groups:

  • A trans-cyclooctene (TCO) group, which is used in bioorthogonal "click chemistry." It reacts with extreme speed and selectivity with a tetrazine (Tz) moiety to form a stable covalent bond.[1]

  • A primary amine (-NH2) group, which is a nucleophile used to label molecules containing electrophilic functional groups.[2]

Typically, the amine end of this compound is used to conjugate it to a target molecule that has an activated carboxyl group (like an N-hydroxysuccinimide [NHS] ester) or a carboxylic acid that can be activated in situ using reagents like EDC.[3][4] This process attaches the TCO group to your molecule of interest, making it ready for a subsequent rapid "click" reaction with a tetrazine-labeled partner.[5]

Q2: What is the optimal buffer pH for labeling with this compound?

A2: The optimal pH for the labeling reaction is slightly basic, typically in the range of pH 7.2 to 8.5 .[6][7] The primary amine on the TCO linker needs to be in its non-protonated, nucleophilic form to react efficiently with an activated ester (like an NHS ester).[8][9] At acidic pH, the amine becomes protonated (-NH3+), rendering it unreactive. At very high pH (e.g., > 9.0), the hydrolysis of the activated ester on the target molecule becomes a significant competing reaction, which can lower the overall labeling efficiency.[6][7]

Q3: Which buffers should I use, and which should I strictly avoid?

A3: It is critical to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with your target molecule.[8][10]

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffers are excellent choices.[7][11] A commonly used buffer is 100 mM sodium phosphate with 150 mM NaCl at pH 7.5.[1][12]

  • Buffers to AVOID: Absolutely avoid buffers containing Tris (e.g., TBS) or glycine. These molecules have primary amines and will quench the reaction.[7][13]

Q4: How should I prepare and store my this compound stock solution?

A4: this compound is soluble in organic solvents.[3] It is recommended to prepare a stock solution (e.g., 10 mM) in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][11] Prepare this solution immediately before use, as the TCO group can lose reactivity over time, and NHS esters (if used as the target) are moisture-sensitive.[5] For long-term storage, the solid reagent should be kept at -20°C and protected from moisture and light.[1][3]

Q5: How stable is the TCO group during and after the labeling reaction?

A5: The TCO group is generally stable in aqueous buffers.[5][14] However, it can slowly isomerize to its unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols or certain metals.[12][14] For long-term storage of the TCO-labeled conjugate, it is advisable to store it at 4°C or -20°C in a buffer free of thiol-containing reagents (like DTT).[12] Some studies have shown that TCO derivatives can remain stable for weeks in aqueous solution at 4°C or for several days in human serum.[5][14][15]

Troubleshooting Guide

This section addresses common problems encountered during the labeling process.

Issue 1: Low or No Labeling Efficiency

  • Possible Cause 1: Suboptimal Buffer pH.

    • Solution: Your buffer pH may be too acidic, causing the amine on the TCO linker to be protonated and non-nucleophilic. Verify that your reaction buffer is within the optimal pH 7.2-8.5 range.[6][7]

  • Possible Cause 2: Competing Amines in the Buffer.

    • Solution: The presence of primary amines from buffers like Tris or glycine will compete with this compound.[8] Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate.[7] If your protein was stored in an amine-containing buffer, perform a buffer exchange using a desalting column before starting the labeling reaction.[11][13]

  • Possible Cause 3: Hydrolysis of the Target Molecule's Reactive Group.

    • Solution: If you are labeling a molecule with an NHS ester, this group is highly susceptible to hydrolysis in water.[16] Ensure that the NHS ester-activated molecule is freshly prepared or has been stored under anhydrous conditions. Prepare reagent stock solutions in anhydrous DMSO or DMF immediately before use.[5][17]

  • Possible Cause 4: Degraded this compound Reagent.

    • Solution: The TCO group can degrade over time.[12] Ensure the reagent has been stored correctly at -20°C, protected from light and moisture.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][18] Use a fresh aliquot for your experiment.

Issue 2: Precipitate Forms During the Labeling Reaction

  • Possible Cause 1: High Concentration of Organic Solvent.

    • Solution: Stock solutions of this compound are made in DMSO or DMF. Adding too much of this stock to your aqueous reaction can cause proteins to precipitate. Keep the final concentration of the organic solvent below 10% of the total reaction volume.

  • Possible Cause 2: Protein Aggregation.

    • Solution: High protein concentrations can lead to aggregation during labeling.[11] The recommended range is typically 1-5 mg/mL.[11] If aggregation persists, consider including a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 in the buffer.[1] Using reagents with hydrophilic PEG spacers, such as this compound, is designed to help maintain solubility.[11]

Data Presentation

Table 1: Recommended Buffer Conditions for Labeling

ParameterRecommendationRationale & Considerations
Buffer Type Phosphate, Borate, Bicarbonate, HEPES[7]Must be free of primary amines (e.g., Tris, Glycine) that compete with the labeling reaction.[8]
pH Range 7.2 - 8.5[6][7]Ensures the amine group is deprotonated and nucleophilic while minimizing hydrolysis of NHS esters.[6]
Protein Conc. 1 - 5 mg/mL[11]Higher concentrations favor efficient labeling, but concentrations >5 mg/mL may increase aggregation risk.[8][11]
Reagent Solvent Anhydrous DMSO or DMF[5][17]NHS esters and other reactive linkers are often not water-soluble and are sensitive to moisture.[17]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
Low/No Labeling Incorrect buffer pHVerify pH is between 7.2 and 8.5.[6]
Competing amines in bufferUse amine-free buffers (PBS, HEPES); perform buffer exchange if needed.[11]
Hydrolyzed NHS esterUse freshly prepared activated molecules and anhydrous solvents.[5]
Precipitation High organic solvent concentrationKeep final DMSO/DMF concentration below 10%.
Protein aggregationOptimize protein concentration (1-5 mg/mL); consider adding non-ionic detergents.[1][11]

Experimental Protocols

Protocol 1: General Procedure for Labeling an NHS-Ester Activated Protein

  • Buffer Exchange: Ensure your protein (at 1-5 mg/mL) is in an amine-free buffer, such as PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If necessary, perform a buffer exchange using a spin desalting column.[11]

  • Prepare TCO Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to your protein solution.[12]

  • Incubation: Incubate the reaction for 60-120 minutes at room temperature or overnight at 4°C.[1][11]

  • Purification: Remove excess, unreacted this compound reagent using a spin desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[5][11] The purified TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Buffer Exchange Protein (Amine-Free Buffer, pH 7.5-8.5) r1 Add Molar Excess of TCO-Amine to Protein p1->r1 p2 Prepare Fresh TCO-Amine (10 mM in Anhydrous DMSO) p2->r1 r2 Incubate (1-2h at RT or O/N at 4°C) r1->r2 u1 Remove Excess Reagent (Desalting Column / Dialysis) r2->u1 u2 TCO-Labeled Protein (Ready for Click Reaction) u1->u2

Caption: Experimental workflow for labeling a protein with this compound.

troubleshooting_workflow start Low or No Labeling Observed q1 Is the buffer amine-free (e.g., PBS, HEPES)? start->q1 s1 Perform buffer exchange. Avoid Tris and Glycine. q1->s1 NO q2 Is the buffer pH between 7.2 - 8.5? q1->q2 YES a1_yes YES a1_no NO s1->q2 s2 Adjust pH to optimal range. q2->s2 NO q3 Was the target molecule (e.g., NHS-ester) freshly prepared/activated? q2->q3 YES a2_yes YES a2_no NO s2->q3 s3 Prepare fresh activated molecule immediately before labeling. q3->s3 NO end_node Consider reagent stability or stoichiometry. q3->end_node YES a3_yes YES a3_no NO s3->end_node

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess (S)-TCO-PEG3-amine following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A1: Residual this compound can lead to several downstream complications. These include potential interference in subsequent analytical assays, unwanted side reactions in complex biological systems, and the possibility of inducing an immune response in therapeutic applications. Furthermore, accurate characterization of the conjugate, such as determining the degree of labeling, requires the removal of any unreacted components.

Q2: What are the primary methods for removing small molecules like this compound from my protein conjugate?

A2: The most common and effective methods for removing small, unconjugated molecules from larger biomolecules are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The choice of method depends on factors such as sample volume, desired purity, process time, and available equipment.

Q3: What is the molecular weight of this compound, and how does this influence the choice of purification method?

A3: The molecular weight of this compound is approximately 372.5 g/mol . This low molecular weight allows for efficient separation from much larger biomolecules (e.g., antibodies, proteins) using methods that separate based on size. For instance, in dialysis, a membrane with a molecular weight cut-off (MWCO) significantly larger than 372.5 Da but smaller than the conjugated protein will allow the small molecule to diffuse out while retaining the desired product.

Q4: Can the PEG linker in this compound affect the purification process?

A4: Yes, the polyethylene glycol (PEG) spacer enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[1] This is generally advantageous as it can reduce the likelihood of the free linker non-specifically interacting with the protein conjugate or chromatography media. However, the overall properties of your protein conjugate should still be considered when optimizing purification conditions.

Comparison of Purification Methods

The following table summarizes the key characteristics of the three primary methods for removing excess this compound. The efficiency data is based on typical performance for small molecule removal and may vary depending on the specific protein, buffer conditions, and equipment used.

FeatureDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2]Separation of molecules based on their hydrodynamic radius as they pass through a porous resin.[3]Convective removal of small molecules through a semi-permeable membrane while the bulk solution flows tangentially across the membrane surface.
Estimated Removal Efficiency >99% (with sufficient buffer exchanges)>99%>99% (with sufficient diavolumes)
Processing Time Slow (typically 12-48 hours)[4]Fast (minutes to a few hours)Fast to moderate (hours, depending on volume and system)
Sample Volume Wide range (microliters to liters)Limited by column size (typically microliters to milliliters for standard lab scale)Ideal for moderate to large volumes (milliliters to many liters)
Sample Dilution Can cause some sample dilution.Can result in significant dilution.Can be used to concentrate the sample.
Scalability Limited scalability.Scalable, but can be costly.Highly scalable for process development and manufacturing.[5]
Key Advantage Simple, requires minimal specialized equipment.High resolution, can also separate aggregates.Fast for large volumes, combines purification and concentration.[6]

Experimental Protocols

Protocol 1: Dialysis for Removal of Excess this compound

Principle: This method relies on the diffusion of the low molecular weight this compound across a semi-permeable membrane into a large volume of buffer, while the much larger protein conjugate is retained.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa, ensuring it is at least 10-20 times the molecular weight of the protein conjugate).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Large beaker or container.

Procedure:

  • Hydrate the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any preservatives.

  • Sample Loading: Carefully load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends with clamps.

  • Dialysis Setup: Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[2]

  • Stirring: Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate efficient diffusion.

  • Buffer Changes:

    • Dialyze for 2-4 hours at room temperature or 4°C.

    • Change the dialysis buffer.

    • Dialyze for another 2-4 hours.

    • Change the buffer again and dialyze overnight at 4°C to ensure maximum removal of the excess linker.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample using a pipette.

Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Excess this compound

Principle: SEC separates molecules based on size. Larger molecules (the protein conjugate) cannot enter the pores of the chromatography resin and elute first, while smaller molecules (this compound) enter the pores and have a longer path, thus eluting later.[3]

Materials:

  • SEC column (e.g., Sephadex G-25, PD-10 desalting column) appropriate for the sample volume and protein size.

  • Chromatography system (e.g., FPLC or a simple gravity-flow setup).

  • SEC running buffer (e.g., PBS, pH 7.4), filtered and degassed.

  • Fraction collector or collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer.

  • Sample Preparation: If necessary, centrifuge the conjugation reaction mixture to remove any precipitated material.

  • Sample Loading: Carefully load the sample onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume for high-resolution SEC, or up to 30% for desalting columns).

  • Elution: Begin the elution with the running buffer at the recommended flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The protein conjugate will be in the initial fractions (void volume), while the smaller this compound will elute in later fractions.

  • Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the relevant fractions.

Protocol 3: Tangential Flow Filtration (TFF) for Removal of Excess this compound

Principle: The sample is recirculated across the surface of a membrane. The pressure gradient forces small molecules like this compound and buffer components through the membrane (permeate), while the larger protein conjugate is retained (retentate). Diafiltration, the addition of fresh buffer to the retentate, facilitates the removal of the small molecules.

Materials:

  • TFF system with a pump and reservoir.

  • TFF cassette or hollow fiber membrane with an appropriate MWCO (e.g., 10-30 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

Procedure:

  • System Preparation: Set up the TFF system and membrane according to the manufacturer's instructions. Sanitize and flush the system with buffer.

  • Sample Loading: Load the conjugation reaction mixture into the system reservoir.

  • Concentration (Optional): Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration:

    • Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed.

    • Perform 5-10 diavolumes (one diavolume is equal to the volume of the retentate) to ensure thorough removal of the excess linker.[7]

  • Final Concentration: After diafiltration, concentrate the purified protein conjugate to the desired final concentration.

  • Sample Recovery: Carefully recover the concentrated and purified product from the system.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of Protein Conjugate Protein Aggregation: The conjugation process or the presence of the TCO-linker may have induced aggregation.- Optimize buffer conditions (pH, ionic strength) to improve protein stability.[8]- Perform purification at a lower temperature (e.g., 4°C).- Add stabilizing excipients (e.g., arginine, glycerol) to the buffers.[9]
Non-specific Binding: The conjugate may be binding to the purification materials (e.g., dialysis membrane, SEC resin).- For SEC, ensure the running buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions.- Consider using a different type of membrane or resin with lower non-specific binding properties.
Incorrect MWCO/Pore Size: The MWCO of the dialysis/TFF membrane may be too large, or the pore size of the SEC resin may be inappropriate, leading to loss of the conjugate.- Ensure the MWCO is significantly smaller than the molecular weight of your protein conjugate.
Incomplete Removal of Excess this compound Insufficient Purification: The number of buffer exchanges in dialysis, the column length in SEC, or the number of diavolumes in TFF may be inadequate.- In dialysis, increase the number of buffer changes and the total dialysis time.- In SEC, ensure the column has sufficient resolving power. A longer column may be necessary.- In TFF, increase the number of diavolumes.
Non-specific Binding of Linker: The free linker may be non-specifically interacting with the purified protein conjugate.- The hydrophilic PEG spacer on this compound should minimize this, but if suspected, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffers.
Protein Aggregation During/After Purification High Protein Concentration: Concentrating the protein during or after purification can lead to aggregation.- Perform purification at a lower protein concentration if possible.[10]- For TFF, minimize the final concentration step or perform it gradually.- Add stabilizing agents to the final formulation buffer.
Buffer Mismatch: The final buffer after purification may not be optimal for the stability of the conjugate.- Ensure the final buffer has an appropriate pH and ionic strength for your specific protein conjugate.- Perform buffer exchange into a well-characterized storage buffer as the final step.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis Step start Protein + this compound reaction Conjugation Reaction start->reaction dialysis Dialysis reaction->dialysis Choose Method sec Size Exclusion Chromatography reaction->sec Choose Method tff Tangential Flow Filtration reaction->tff Choose Method analysis Characterize Purified Conjugate dialysis->analysis sec->analysis tff->analysis

Caption: Experimental workflow for conjugation and purification.

troubleshooting_guide cluster_low_yield Low Yield? cluster_incomplete_removal Incomplete Removal of Linker? cluster_aggregation Protein Aggregation? start Problem Encountered During Purification check_aggregation Check for Aggregation start->check_aggregation Yes check_binding Investigate Non-specific Binding start->check_binding Yes check_mwco Verify MWCO/Pore Size start->check_mwco Yes increase_purification Increase Purification Steps start->increase_purification No, but... check_linker_binding Check for Linker Non-specific Binding start->check_linker_binding No, but... optimize_concentration Optimize Protein Concentration start->optimize_concentration No, but... optimize_buffer Optimize Buffer Conditions start->optimize_buffer No, but...

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide to the Validation of (S)-TCO-PEG3-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the creation of novel therapeutics, diagnostics, and research agents. The use of (S)-TCO-PEG3-amine, a hydrophilic linker featuring a trans-cyclooctene (TCO) moiety, allows for rapid and specific conjugation to tetrazine-functionalized molecules via bioorthogonal click chemistry.[1][2] Verifying the successful conjugation and characterizing the resulting product is paramount. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Validation Techniques

The choice of analytical technique for validating a bioconjugate, such as an antibody-drug conjugate (ADC), depends on the specific information required, the nature of the biomolecule, and available instrumentation. Mass spectrometry (MS) offers unparalleled detail in determining the precise mass of the conjugate and the drug-to-antibody ratio (DAR). However, other techniques such as Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Enzyme-Linked Immunosorbent Assay (ELISA) provide valuable, often complementary, information.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Information Precise mass, Drug-to-Antibody Ratio (DAR), identification of conjugation sites.[3]DAR distribution, assessment of unconjugated antibody.[4]Detection of aggregation and high molecular weight species.[5]Estimation of molecular weight and assessment of purity.[6]Quantification of conjugated protein, assessment of binding activity.[7][8]
Quantitative Data HighHighSemi-quantitativeSemi-quantitativeHigh
Resolution HighHighLowModerateN/A
Throughput ModerateHighHighHighHigh
Sample Requirement LowModerateModerateLowLow
Instrumentation Cost HighModerateModerateLowLow

Quantitative Data Summary

The following tables present illustrative quantitative data from the analysis of a monoclonal antibody (mAb, ~150 kDa) conjugated with this compound (Molecular Weight: 344.45 Da)[1] followed by reaction with a tetrazine-functionalized drug (Molecular Weight: ~1000 Da).

Table 1: Mass Spectrometry (MALDI-TOF) Data for DAR Calculation
SpeciesObserved Mass (Da)Mass Shift from Unconjugated mAb (Da)Number of ConjugatesRelative Abundance (%)
Unconjugated mAb150,000005
DAR 1151,3451,345115
DAR 2152,6902,690230
DAR 3154,0354,035325
DAR 4155,3805,380415
DAR 5156,7256,725510
Average DAR 2.95

Calculation: Average DAR = Σ(% Abundance * Number of Conjugates) / 100

Table 2: Comparison of DAR Values from Different Techniques
TechniqueAverage DAR
Mass Spectrometry (MALDI-TOF)2.95
Hydrophobic Interaction Chromatography (HIC)2.9
Reversed-Phase Liquid Chromatography (RPLC)3.0

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Mass Spectrometry (MALDI-TOF) for DAR Determination

1. Sample Preparation:

  • A solution of the antibody-TCO-PEG3-amine conjugate is prepared in a low-salt buffer (e.g., 20 mM ammonium acetate).

  • The sample is co-crystallized with a suitable matrix (e.g., sinapinic acid for large proteins) on a MALDI target plate.

2. Instrumentation and Data Acquisition:

  • A MALDI-TOF mass spectrometer is used in linear mode for the analysis of large molecules.

  • The instrument is calibrated using known protein standards.

  • Mass spectra are acquired over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated antibody.

3. Data Analysis:

  • The resulting spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated linkers and drugs.

  • The mass difference between the peaks is used to confirm the mass of the conjugated moiety.

  • The relative intensity of each peak is used to calculate the percentage of each species (DAR 0, 1, 2, etc.).

  • The average DAR is calculated as the weighted average of the different species.[3]

Hydrophobic Interaction Chromatography (HIC)

1. Sample Preparation:

  • The bioconjugate sample is diluted in the HIC mobile phase A (high salt concentration).

2. Instrumentation and Method:

  • An HPLC system equipped with a HIC column (e.g., Butyl-NPR) and a UV detector is used.

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0.

  • A gradient from high to low salt concentration is used to elute the proteins. More hydrophobic species (higher DAR) will elute at lower salt concentrations.

3. Data Analysis:

  • The chromatogram will show a series of peaks, with earlier peaks corresponding to more conjugated (more hydrophobic) antibody species.

  • The peak area of each species is used to determine its relative abundance.

  • The average DAR can be calculated from the weighted average of the peak areas.[]

Size-Exclusion Chromatography (SEC)

1. Sample Preparation:

  • The sample is diluted in the SEC mobile phase.

2. Instrumentation and Method:

  • An HPLC system with a UV detector and an SEC column suitable for the molecular weight of the antibody is used.

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

  • The flow rate is typically between 0.5 and 1.0 mL/min.

3. Data Analysis:

  • The chromatogram is analyzed for the presence of high molecular weight species (aggregates) which will elute earlier than the main monomeric peak.

  • A shift to a slightly earlier retention time compared to the unconjugated antibody can indicate successful conjugation, but this is not a quantitative measure of DAR.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

1. Sample Preparation:

  • The antibody conjugate is mixed with a loading buffer containing SDS and a reducing agent (if analyzing heavy and light chains separately).

  • The sample is heated to denature the protein.

2. Electrophoresis:

  • The prepared samples are loaded onto a polyacrylamide gel.

  • An electric field is applied to separate the proteins based on their molecular weight.

3. Visualization and Analysis:

  • The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue).

  • The conjugated antibody will show a band at a higher molecular weight compared to the unconjugated antibody.

  • Under reducing conditions, the heavy and light chains will also show a mass shift corresponding to the number of conjugated moieties.[6]

Visualizing the Workflow and Logic

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for mass spectrometry validation and the logical relationship in choosing a validation method.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis mAb Monoclonal Antibody conjugate Antibody-Drug Conjugate mAb->conjugate Conjugation linker This compound linker->conjugate drug Tetrazine-Drug drug->conjugate maldi_prep MALDI Plate Preparation conjugate->maldi_prep ms_acq Mass Spectrometry Data Acquisition maldi_prep->ms_acq data_proc Data Processing ms_acq->data_proc dar_calc DAR Calculation data_proc->dar_calc

Caption: Workflow for this compound conjugation and validation by mass spectrometry.

Validation_Method_Selection start Start: Need to Validate Bioconjugation q1 Need Precise Mass and DAR? start->q1 q2 Need DAR Distribution? q1->q2 No ms Mass Spectrometry q1->ms Yes q3 Concerned about Aggregation? q2->q3 No hic HIC q2->hic Yes q4 Need to Assess Purity/Size Shift? q3->q4 No sec SEC q3->sec Yes q5 Need to Confirm Binding Activity? q4->q5 No sds SDS-PAGE q4->sds Yes elisa ELISA q5->elisa Yes

References

A Researcher's Guide to Trans-Cyclooctene (TCO) Isomers: A Comparative Analysis of Reaction Kinetics for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the selection of the appropriate chemical reporter is paramount. Among the diverse toolkit available, trans-cyclooctene (TCO) isomers have emerged as powerful instruments for in vivo imaging, drug delivery, and proteomics, primarily through their rapid and specific reaction with tetrazines. This guide provides an objective comparison of the reaction kinetics of various TCO isomers, supported by experimental data, to facilitate informed decision-making in your research endeavors.

The reactivity of TCO isomers in the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) with tetrazines is a key determinant of their utility. Subtle structural variations among these isomers can lead to significant differences in reaction rates and stability, directly impacting the efficiency of biomolecular labeling in complex biological systems.

Comparative Reaction Kinetics of TCO Isomers

The rate of the SPIEDAC reaction is quantified by the second-order rate constant (k₂), with a higher value indicating a faster reaction. The intrinsic strain of the trans-double bond within the cyclooctene ring is a major driver of the reaction rate. Additionally, the stereochemistry and substitution pattern of the TCO ring play crucial roles in modulating reactivity and stability.

Several key factors influence the reaction kinetics of TCO isomers:

  • Ring Isomerism: The position of the double bond within the cyclooctene ring (e.g., 4-TCO vs. 2-TCO) affects the ring strain and, consequently, the reaction rate. Generally, 4-TCO isomers exhibit faster kinetics than their 2-TCO counterparts.

  • Stereoisomerism: Substituents on the TCO ring can exist in either axial or equatorial positions. Axial isomers are generally more reactive than their equatorial counterparts due to increased ring strain.[1][2]

  • Conformational Strain: Introducing additional strain, for instance by fusing a cyclopropane ring to form bicyclo[6.1.0]nonene (sTCO), can dramatically accelerate the reaction rate.[1]

  • Stability: While high reactivity is often desirable, the stability of the TCO isomer, particularly in the presence of biological nucleophiles like thiols, is a critical consideration for in vivo applications. Notably, 2-TCO isomers have been reported to exhibit greater stability than 4-TCO isomers.

The following table summarizes the second-order rate constants for the reaction of various TCO isomers with different tetrazine partners, providing a quantitative basis for comparison.

TCO DerivativeAbbreviationReaction Partner (Tetrazine)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
trans-CycloocteneTCO3,6-di-(2-pyridyl)-s-tetrazine~2,000[3]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000[3]Increased reactivity due to steric effects.
(1R,8S)-bicyclo[6.1.0]non-4-en-9-ylmethanola strained TCO derivative3,6-di-(2-pyridyl)-s-tetrazine~3,300,000[4]A highly strained and reactive TCO derivative.
A highly strained TCO derivative-Tetrazine probe2.7 x 10⁵[4]-
TCO derivatives-Hydrogen-substituted tetrazinesup to 30,000[4]-
TCO derivatives-Methyl-substituted tetrazines~1,000[4]-
trans-cyclooct-4-enol (axial)-3,6-dipyridyl-s-tetrazine(80 ± 0.2) x 10³[1]Four-fold more reactive than the equatorial isomer.
trans-cyclooct-4-enol (equatorial)-3,6-dipyridyl-s-tetrazine(22 ± 0.04) x 10³[1]-
Diol-derivatized a-TCO-3,6-dipyridyl-s-tetrazine derivative(150 ± 8) x 10³[1]Increased olefinic strain leads to faster kinetics.
d-TCO (syn-diastereomer)-water-soluble 3,6-dipyridyl-s-tetrazine derivative(366 ± 15) x 10³[1]Enhanced hydrophilicity.
d-TCO (anti-diastereomer)-water-soluble 3,6-dipyridyl-s-tetrazine derivative(318 ± 3) x 10³[1]Enhanced hydrophilicity.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the performance of different TCO isomers. The following are generalized protocols for monitoring the TCO-tetrazine ligation reaction.

Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method relies on the change in the visible absorbance of the tetrazine upon reaction with a TCO.

  • Preparation of Stock Solutions: Prepare stock solutions of the TCO isomer and the tetrazine in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

  • Determination of Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.

  • Reaction Initiation: In a cuvette, mix the reaction buffer and the TCO solution. Initiate the reaction by adding the tetrazine solution and mix rapidly.

  • Absorbance Monitoring: Record the decrease in absorbance at the tetrazine's λmax over time.

  • Rate Constant Calculation: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.[5]

Protocol 2: Analysis of Reaction Kinetics by LC-MS

This method allows for the direct monitoring of reactant consumption and product formation.

  • Reaction Setup: In a thermostated vial, combine the TCO isomer and tetrazine at known concentrations in the desired reaction buffer.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[5]

  • LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the reactants and the product.

  • Data Analysis: Plot the concentration of the reactants or product as a function of time and fit the data to the appropriate rate law to determine the second-order rate constant.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of a bioorthogonal labeling experiment and the factors influencing TCO reactivity.

G cluster_0 Preparation cluster_1 Bioorthogonal Reaction cluster_2 Analysis Biomolecule of Interest Biomolecule of Interest Functionalization Functionalization Biomolecule of Interest->Functionalization Introduce TCO TCO Isomer TCO Isomer TCO Isomer->Functionalization TCO-labeled Biomolecule TCO-labeled Biomolecule Functionalization->TCO-labeled Biomolecule Labeling Labeling TCO-labeled Biomolecule->Labeling SPIEDAC Tetrazine Probe Tetrazine Probe Tetrazine Probe->Labeling Labeled Biomolecule Labeled Biomolecule Labeling->Labeled Biomolecule Detection/Imaging Detection/Imaging Labeled Biomolecule->Detection/Imaging

Caption: General workflow for bioorthogonal labeling using TCO-tetrazine ligation.

G cluster_0 Structural Factors cluster_1 Environmental Factors TCO Reactivity TCO Reactivity Ring Strain Ring Strain TCO Reactivity->Ring Strain Stereochemistry Stereochemistry TCO Reactivity->Stereochemistry Substitution Pattern Substitution Pattern TCO Reactivity->Substitution Pattern Solvent Solvent TCO Reactivity->Solvent pH pH TCO Reactivity->pH Presence of Nucleophiles Presence of Nucleophiles TCO Reactivity->Presence of Nucleophiles

Caption: Factors influencing the reaction kinetics of TCO isomers.

References

A Comparative Guide to the Characterization of (S)-TCO-PEG3-Amine Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way biomolecules are studied and utilized in therapeutic and diagnostic applications. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[1][2] This guide provides a comprehensive comparison of biomolecules labeled with (S)-TCO-PEG3-amine, a popular TCO-containing reagent, against other common bioorthogonal ligation techniques. We present supporting experimental data, detailed characterization protocols, and visual workflows to aid in the selection and application of this powerful bioconjugation tool.

Performance Comparison of Bioorthogonal Ligation Chemistries

The choice of a bioorthogonal reaction is critical and is often dictated by factors such as reaction speed, biocompatibility, and the stability of the reactants. The iEDDA reaction involving TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than other click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]

The this compound reagent combines the high reactivity of the TCO moiety with a hydrophilic three-unit polyethylene glycol (PEG) spacer. This PEG linker enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[4][5][6]

Table 1: Quantitative Comparison of Key Bioorthogonal Reactions
FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]~1[1]10 - 10⁴[1]
Biocompatibility Excellent (catalyst-free)[5]Excellent (catalyst-free)[1]Limited in vivo due to copper cytotoxicity[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Aqueous media, room temperature, catalyst-freeAqueous media, requires copper(I) catalyst and ligands[1]
Primary Byproduct Nitrogen gas (N₂)[2]None[1]None[1]
Stability of Reactants TCO can isomerize to the less reactive cis-isomer; tetrazine stability varies.[7]Cyclooctynes can be unstable.[1]Azides and alkynes are generally stable.[1]
Bond Formed Stable dihydropyridazine[5]Stable triazole ring[1]Stable triazole ring[1]

Experimental Protocols

Accurate characterization of labeled biomolecules is essential to ensure the quality, consistency, and efficacy of the final conjugate. Below are detailed protocols for the labeling of an antibody with a TCO-NHS ester (a common derivative of this compound for reaction with primary amines) and its subsequent characterization.

Protocol 1: Antibody Labeling with TCO-PEG-NHS Ester

This protocol outlines the steps for conjugating a TCO-PEG-NHS ester to an antibody via its primary amine groups (lysine residues and the N-terminus).[8][9]

Materials:

  • Antibody of interest (e.g., anti-HER2) in an amine-free buffer (e.g., PBS).

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5.[10]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0.[8]

  • Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[9]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing stabilizers like BSA or glycine, it must be purified first. This can be achieved by buffer exchange into the Reaction Buffer using a spin desalting column.[8]

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[10]

  • TCO-PEG-NHS Ester Preparation:

    • Allow the TCO-PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.[9]

    • Gently mix and incubate the reaction for 1-3 hours at room temperature or for 2-8 hours at 4°C.[8][9]

  • Quenching:

    • Add the Quenching Reagent to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted TCO reagent and quenching reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS.[9]

    • Measure the protein concentration of the purified TCO-labeled antibody using a spectrophotometer at 280 nm.

Protocol 2: Characterization of TCO-Labeled Antibody

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, is a critical quality attribute. This can be determined using UV-Vis spectroscopy if a chromophore is involved, or more accurately by mass spectrometry.

A. Characterization by Mass Spectrometry (MALDI-TOF or LC-MS):

Mass spectrometry provides a direct measurement of the mass increase upon TCO conjugation, allowing for a precise determination of the DOL.[12][13]

Materials:

  • TCO-labeled antibody (from Protocol 1).

  • Unlabeled (native) antibody.

  • MALDI-TOF or LC-MS system.

  • For MALDI-TOF: Sinapinic acid matrix.[9]

Procedure:

  • Sample Preparation (MALDI-TOF):

    • Mix the TCO-labeled antibody sample with the sinapinic acid matrix solution.[9]

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum for both the unlabeled and the TCO-labeled antibody.

    • The mass of the TCO-PEG linker will result in a mass shift for each conjugation. For example, the mass of a TCO-PEG4 linker is approximately 399 Da.[9]

  • Data Analysis:

    • Calculate the average mass of the native and labeled antibody.

    • The DOL is calculated using the following formula: DOL = (Mass of Labeled Antibody - Mass of Native Antibody) / Mass of TCO-linker

    • The resulting mass spectrum will often show a distribution of species with different numbers of TCO molecules attached.

B. Characterization by HPLC:

Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are valuable for assessing the purity and aggregation of the conjugate.

  • SEC-HPLC: Used to detect and quantify any aggregation that may have occurred during the labeling process. The TCO-labeled antibody should ideally show a single, sharp peak at a similar retention time to the native antibody, indicating no significant aggregation.

  • RP-HPLC: Can be used to separate antibody species with different numbers of conjugated TCO molecules, providing an estimation of the DOL and the heterogeneity of the product. More hydrophobic species (higher DOL) will have longer retention times.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

G cluster_0 Biomolecule Labeling cluster_1 Bioorthogonal Ligation Antibody (with -NH2) Antibody (with -NH2) TCO-labeled Antibody TCO-labeled Antibody Antibody (with -NH2)->TCO-labeled Antibody + TCO-PEG-NHS Ester pH 8.5 Final Conjugate Final Conjugate TCO-labeled Antibody->Final Conjugate + Tetrazine-Drug iEDDA 'Click'

Caption: Reaction scheme for TCO-labeling and tetrazine ligation.

G A 1. Antibody Purification (Buffer Exchange) B 2. Conjugation with TCO-PEG-NHS Ester A->B C 3. Quenching and Purification (Desalting Column) B->C D 4. Characterization C->D G 5. Ligation with Tetrazine-Payload C->G E Mass Spectrometry (DOL) D->E F HPLC (Purity, Aggregation) D->F H Final Characterized Conjugate G->H

Caption: Experimental workflow for labeling and characterization.

G ADC Antibody-Drug Conjugate (TCO-Tetrazine Linked) Receptor Cell Surface Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell (Antigen Overexpression) Internalization Internalization Receptor->Internalization 2. Endocytosis DrugRelease Drug Release (e.g., Lysosomal Cleavage) Internalization->DrugRelease 3. Trafficking Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 4. Action

Caption: Signaling pathway for an Antibody-Drug Conjugate (ADC).

References

A Comparative Guide: Copper-Free vs. Copper-Catalyzed Click Chemistry for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to perform precise and biocompatible molecular conjugations within a living organism is paramount. This guide provides a comprehensive comparison of two cornerstone bioorthogonal ligation techniques: the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We will delve into their respective advantages and disadvantages for in vivo applications, supported by quantitative data and detailed experimental protocols.

The fundamental goal of both SPAAC and CuAAC is the formation of a stable triazole linkage between an azide and an alkyne. However, the critical difference lies in the activation mechanism of the alkyne, which has profound implications for their use in biological systems. CuAAC relies on a copper(I) catalyst to accelerate the reaction with a terminal alkyne, while SPAAC employs a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a metal catalyst.[1][2]

Performance Comparison: A Quantitative Look

The choice between copper-free click chemistry and CuAAC for in vivo studies hinges on a critical trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate an objective comparison.

Table 1: Biocompatibility and Cytotoxicity
ParameterCopper-Free Click Chemistry (SPAAC)Copper(I)-Catalyzed Click Chemistry (CuAAC)Key Considerations for In Vivo Studies
Catalyst Requirement None required[2]Copper(I) salt (e.g., CuSO₄ with a reducing agent)[3]The absence of a catalyst is the primary advantage of SPAAC for in vivo applications, eliminating concerns about metal-induced toxicity.[4]
Inherent Cytotoxicity Generally considered non-toxic and highly biocompatible.[1]The copper(I) catalyst is cytotoxic, primarily due to the generation of reactive oxygen species (ROS).[5]For long-term studies or use in sensitive biological systems, SPAAC is the preferred method.
Cell Viability High cell viability is maintained.Cell viability can be significantly reduced. For example, 50 µM CuSO₄ without a stabilizing ligand can lead to ~25% reduction in cell viability.[1]Ligands such as THPTA can chelate the copper ion, reducing its toxicity and preserving cell viability.[6][7] With a 5:1 ligand-to-copper ratio, cell viability can be maintained even at 50 µM CuSO₄.[1]
Potential for Biological Interference Minimal, as strained alkynes and azides are largely bioorthogonal.[8]Copper ions can interfere with various biological processes and bind to endogenous proteins.Careful optimization of copper concentration and the use of appropriate ligands are crucial to minimize off-target effects.
Table 2: Comparative Reaction Kinetics
ParameterCopper-Free Click Chemistry (SPAAC)Copper(I)-Catalyzed Click Chemistry (CuAAC)Implications for In Vivo Labeling
Reaction Rate Generally slower than CuAAC, with second-order rate constants (k₂) ranging from approximately 0.1 to 2.0 M⁻¹s⁻¹ for DBCO derivatives.[2][9]Typically faster than SPAAC, with k₂ values in the range of 1 to 100 M⁻¹s⁻¹.[10]The faster kinetics of CuAAC can be advantageous for rapid labeling applications.
Dependence on Reagent The reaction rate is highly dependent on the structure of the cyclooctyne. For example, DBCO is one of the fastest cyclooctynes.[11]The reaction rate is less affected by the steric bulk of the azide.[10]For SPAAC, the choice of the cyclooctyne is critical for achieving efficient labeling in a reasonable timeframe.
Concentration Requirements May require higher concentrations of reactants or longer reaction times to achieve comparable labeling to CuAAC.Can be effective at lower reactant concentrations due to the catalytic turnover.In the dilute environment of a living organism, the faster rate of CuAAC can be a significant advantage, provided toxicity can be managed.

Visualizing the Chemical Transformations and In Vivo Workflow

To better understand the underlying chemistry and a typical experimental approach, the following diagrams illustrate the reaction mechanisms and a generalized workflow for in vivo metabolic labeling and imaging.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Product Triazole Product Azide->Product Alkyne R2-C≡CH Alkyne->Product Catalyst Cu(I) Catalyst->Product SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 Product Triazole Product Azide->Product Cyclooctyne Strained Cyclooctyne Cyclooctyne->Product InVivo_Workflow MetabolicLabeling 1. Metabolic Labeling Administer azide-modified sugar (e.g., Ac4ManNAz) to mouse model. Incorporation 2. In Vivo Incorporation Azide is incorporated into cell-surface glycans. MetabolicLabeling->Incorporation ProbeAdmin 3. Probe Administration Inject fluorescently-labeled cyclooctyne (SPAAC) or alkyne + Cu(I) catalyst (CuAAC). Incorporation->ProbeAdmin InVivoLigation 4. In Vivo Ligation 'Click' reaction occurs at the site of azide incorporation. ProbeAdmin->InVivoLigation Imaging 5. Imaging Visualize labeled cells/tissues via fluorescence imaging. InVivoLigation->Imaging

References

quantitative analysis of TCO labeling on proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of Bioorthogonal Labeling Methods: TCO-Tetrazine Ligation vs. SPAAC and CuAAC

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a deeper understanding of biological processes and the development of novel therapeutics. Bioorthogonal chemistry provides an arsenal of reactions that can occur within living systems without interfering with native biochemical processes. This guide presents a quantitative comparison of three widely used bioorthogonal labeling techniques: TCO (trans-cyclooctene)-tetrazine ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Data Presentation: A Head-to-Head Comparison

The choice of a bioorthogonal reaction is often a trade-off between reaction speed, biocompatibility, and the stability of the reagents. The following table summarizes the key performance metrics of TCO-tetrazine ligation, SPAAC, and CuAAC based on published experimental data.

FeatureTCO-Tetrazine Ligation (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Type Inverse-electron-demand Diels-AlderStrain-promoted [3+2] cycloadditionCopper(I)-catalyzed [3+2] cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) *Up to 10⁷, typically 800 - 30,000[1][2]10⁻³ - 1[3]10 - 10⁴[1]
Biocompatibility Excellent (copper-free)[1]Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1]
Reaction Conditions Aqueous media, room temperature, catalyst-free[2]Aqueous media, room temperature, catalyst-freeRequires copper(I) catalyst and reducing agents
Specificity High, TCO and tetrazine are highly specific for each other[1][2]High, but some cross-reactivity of strained alkynes with thiols has been reported[4]High, azide and alkyne are specific partners
Stability of Reactive Groups TCO can isomerize to the less reactive cis-isomer, especially more strained derivatives.[5] Tetrazines can degrade in the presence of thiols.DBCO is generally stable but can be sensitive to oxidation.[6] Azides are highly stable.Terminal alkynes and azides are generally stable.

Note: Reaction rates are highly dependent on the specific structures of the reactants (e.g., different TCO or tetrazine derivatives, type of strained alkyne) and the reaction conditions (e.g., solvent, temperature).[7]

Mandatory Visualizations

Signaling Pathways & Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using the DOT language.

TCO_Labeling_Workflow cluster_protein_modification Protein Modification cluster_bioorthogonal_ligation Bioorthogonal Ligation cluster_analysis Analysis Protein Protein (-NH2) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine-reactive labeling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Labeled_Protein Labeled Protein Conjugate TCO_Protein->Labeled_Protein IEDDA Reaction Tetrazine_Probe Tetrazine Probe (e.g., Fluorophore, Biotin) Tetrazine_Probe->Labeled_Protein Analysis Downstream Analysis (e.g., Imaging, WB, MS) Labeled_Protein->Analysis

Caption: Workflow for two-step TCO labeling of proteins.

Bioorthogonal_Reaction_Comparison cluster_tco TCO-Tetrazine Ligation cluster_spaac SPAAC cluster_cuaac CuAAC TCO TCO TCO_Product Dihydropyridazine TCO->TCO_Product Fastest kinetics (up to 10^7 M⁻¹s⁻¹) No catalyst Tetrazine Tetrazine Tetrazine->TCO_Product DBCO DBCO (Strained Alkyne) SPAAC_Product Triazole DBCO->SPAAC_Product Moderate kinetics (~10⁻³ - 1 M⁻¹s⁻¹) No catalyst Azide_SPAAC Azide Azide_SPAAC->SPAAC_Product Alkyne Terminal Alkyne CuAAC_Product Triazole Alkyne->CuAAC_Product Fast kinetics (~10 - 10⁴ M⁻¹s⁻¹) Azide_CuAAC Azide Azide_CuAAC->CuAAC_Product Catalyst Cu(I) Catalyst Catalyst->CuAAC_Product

Caption: Comparison of bioorthogonal reaction mechanisms.

Experimental Protocols

Detailed methodologies for protein labeling and quantitative analysis are provided below.

Protocol 1: TCO Labeling of Proteins via NHS Ester Chemistry

This protocol describes the labeling of a protein with a TCO moiety using an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO

This protocol outlines the labeling of an azide-modified protein with a DBCO-containing probe.

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)

  • DBCO-functionalized probe (e.g., DBCO-fluorophore)

  • Anhydrous DMSO or DMF (if needed)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified protein in the reaction buffer. If the DBCO probe is not water-soluble, prepare a concentrated stock solution in DMSO or DMF.

  • Labeling Reaction: Add the DBCO-functionalized probe to the azide-modified protein solution. A 2- to 10-fold molar excess of the DBCO probe is typically used. If a stock solution in organic solvent is used, ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the rate.[8]

  • Purification: Remove the unreacted DBCO probe by size-exclusion chromatography, dialysis, or other suitable methods.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with an azide-containing probe using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein

  • Azide-functionalized probe

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, BTTAA)

  • Reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reactant Preparation: Prepare stock solutions of the alkyne-modified protein, azide-functionalized probe, CuSO₄, sodium ascorbate, and the copper-chelating ligand.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized probe.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and the copper-chelating ligand.

  • Reaction Initiation: Add the CuSO₄/ligand mixture to the protein/probe solution, followed by the addition of freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein using a desalting column or other appropriate methods to remove the catalyst and excess reagents.

Protocol 4: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry

This method is used to determine the degree of labeling (DOL) when a chromophore (e.g., a fluorescent dye) is conjugated to the protein.

Procedure:

  • Purification: Ensure the labeled protein is thoroughly purified from any unreacted dye.

  • Spectrophotometric Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculation of Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).[9]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.[9]

  • Calculation of Degree of Labeling (DOL): DOL = A_max / (ε_dye × Protein Concentration (M)) where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

Protocol 5: Quantification of Labeling Efficiency by Gel Densitometry

This protocol uses SDS-PAGE and Coomassie blue staining to estimate labeling efficiency.

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gels

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

  • Gel imaging system and densitometry software

Procedure:

  • SDS-PAGE: Run equal amounts of the unlabeled starting material and the purified labeled protein on an SDS-PAGE gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue.[10][11]

  • Destaining: Destain the gel until the background is clear.[10][11]

  • Imaging: Image the gel using a gel documentation system.

  • Densitometry: Using image analysis software, quantify the band intensity of the unlabeled and labeled protein bands. The labeling efficiency can be estimated by the relative decrease in the intensity of the unlabeled protein band and the appearance of a shifted (if the label is large enough) or more intense labeled protein band. For a more quantitative analysis, a standard curve with known concentrations of the unlabeled protein can be run on the same gel.[12]

References

A Researcher's Guide to Tetrazine Reaction Partners for (S)-TCO-PEG3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and molecular imaging, the selection of an optimal tetrazine reaction partner for trans-cyclooctene (TCO)-modified molecules is a critical decision. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO derivative, such as (S)-TCO-PEG3-amine, is renowned for its exceptional speed and specificity.[1][2] However, the efficiency of this bioorthogonal ligation is highly dependent on the intrinsic reactivity and stability of the chosen tetrazine. This guide provides a comparative analysis of various tetrazine derivatives, supported by experimental data, to facilitate the rational selection of the most suitable reaction partner for this compound.

The utility of a tetrazine in bioorthogonal applications hinges on a delicate balance between reaction kinetics and stability in aqueous environments.[3][4] Highly reactive tetrazines, often substituted with electron-withdrawing groups, can accelerate the iEDDA cycloaddition but may also be more prone to degradation in biological media.[3][5][6] Conversely, more stable tetrazines with electron-donating groups may exhibit slower reaction rates.[3] This guide presents a quantitative comparison of commonly used tetrazine derivatives to aid in navigating this trade-off.

Comparative Performance of Tetrazine Derivatives

The efficiency of the iEDDA reaction is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is particularly crucial for applications involving low reactant concentrations or rapid biological processes. The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that while the specific kinetic data for reactions with this compound is not extensively available in a single comparative study, the data presented here for reactions with other TCO derivatives provides a reliable indication of the relative reactivity of these tetrazines.

Table 1: Reaction Kinetics of Common Tetrazine Derivatives with TCO Derivatives
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[7]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[7]
3,6-di-(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water[2][7]
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C[7]
Dipyridyl-tetrazineAxial TCO-carbamate57.7Not specified[7]
Dimethyl-tetrazineAxial TCO-carbamate0.54Not specified[7]
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer
Tetrazine DerivativeRemaining Tetrazine after 12h in PBS (pH 7.4), 37°C
Dipyridyl-s-tetrazines15-40%[5][6]
Pyrimidyl-substituted tetrazines15-40%[5][6]
Pyridyl tetrazines>75%[5][6]
Phenyl tetrazines>75%[5][6]

Visualizing the Reaction and Experimental Workflow

To better understand the underlying chemistry and the process of evaluating different tetrazines, the following diagrams illustrate the iEDDA reaction mechanism and a general experimental workflow.

G Tetrazine Tetrazine TS [4+2] Cycloaddition Transition State Tetrazine->TS + TCO This compound TCO->TS Intermediate Unstable Intermediate TS->Intermediate Forms Product Stable Dihydropyridazine Product Intermediate->Product Releases N₂ N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

G A Prepare Stock Solutions (Tetrazine & TCO) B Determine Molar Extinction Coefficient of Tetrazine A->B C Initiate Reaction in Cuvette (Pseudo-first-order conditions) B->C D Monitor Absorbance Decrease of Tetrazine over Time C->D E Calculate Observed Rate Constant (k_obs) D->E F Calculate Second-Order Rate Constant (k₂) E->F

References

Safety Operating Guide

Safe Disposal of (S)-TCO-PEG3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the proper disposal of (S)-TCO-PEG3-amine, a key reagent in bioconjugation and click chemistry. This document outlines the necessary procedures to ensure safety and regulatory compliance within a laboratory setting.

This compound is a valuable tool in modern biomedical research, featuring a strained trans-cyclooctene (TCO) group for rapid, copper-free click chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine for conjugation.[1][2] While Safety Data Sheets (SDS) indicate that the compound is not expected to present significant hazards under normal use, proper disposal is crucial due to its chemical reactivity and to comply with environmental regulations.[3] The strained TCO group, in particular, warrants careful handling as smaller cycloalkynes can be highly reactive.[4]

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling and waste management should occur in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionCompatible chemical-resistant gloves
Protective ClothingLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood.[5]

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. All waste disposal must ultimately comply with local, regional, and national regulations.[3][7]

Step 1: Waste Identification and Segregation

  • Categorize the Waste: this compound waste should be classified as chemical waste. Do not mix it with general laboratory trash, biological waste, or radioactive waste.[8]

  • Segregate Incompatibles: Keep this compound waste separate from incompatible materials. While specific incompatibility data for this compound is limited, as a general rule for amines, avoid contact with strong oxidizing agents and acids.

Step 2: Selecting the Appropriate Waste Container

  • Container Material: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, tight-fitting lid.[7]

  • Capacity: Do not fill waste containers beyond 90% capacity to prevent spills and allow for vapor expansion.[9]

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and regulatory compliance.[8] The label should be clear, legible, and securely attached to the container.

Required Label Information:

Information ElementDescription
Generator Information Name of the principal investigator/researcher and the laboratory location.
Accumulation Start Date The date the first drop of waste was added to the container.
Chemical Contents List all chemical constituents by their full name, including "this compound" and any solvents or other reagents present.
Hazard Identification Indicate any relevant hazards (e.g., "Chemical Waste").

Step 4: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[9] This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[9]

  • Temporary Storage: If waste is temporarily kept in a fume hood, it should be moved to the designated storage area as soon as possible.[9]

Step 5: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][10]

  • Regulatory Compliance: Disposal of this material must adhere to the requirements of all applicable local, regional, and national regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][7][9]

  • Prohibited Actions: NEVER pour this compound or its solutions down the drain or dispose of it in the regular trash.[8][11]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_label Identification & Storage cluster_dispose Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Collect Waste in a Compatible Container (Glass or HDPE) B->C Waste Generated D Segregate from Incompatible Chemicals C->D E Securely Cap Container D->E F Label Container Correctly: - Contents - Hazards - Date E->F G Store in Designated Hazardous Waste Area F->G H Use Secondary Containment G->H I Contact EHS or Licensed Waste Contractor H->I J Follow all Local, Regional, and National Regulations I->J Start Waste Containing This compound Generated IsSolid Is the waste solid or liquid? Start->IsSolid CheckEmpty Is original container empty? Start->CheckEmpty SolidWaste Place in a labeled, sealed container for solid chemical waste. IsSolid->SolidWaste Solid LiquidWaste Pour into a labeled, sealed container for liquid chemical waste (e.g., solvent waste). IsSolid->LiquidWaste Liquid StoreWaste Store waste container in a designated secondary containment area. [7] SolidWaste->StoreWaste LiquidWaste->StoreWaste CheckEmpty->IsSolid No EmptyContainer Rinse container if required by institutional policy. Deface label. Dispose of as non-hazardous waste or as per EHS guidance. [12] CheckEmpty->EmptyContainer Yes ContactEHS Arrange for pickup by EHS or a certified waste vendor. StoreWaste->ContactEHS

References

Personal protective equipment for handling (S)-TCO-PEG3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-TCO-PEG3-amine. The following procedures are based on general laboratory safety protocols for handling amine-containing and PEGylated compounds to ensure a safe working environment and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound. The required PPE is determined by the potential hazards of the substance.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes. Should be ANSI Z87.1 compliant.[1]
Face ShieldRecommended when there is a significant risk of splashing, in addition to safety goggles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines.[1][3] Gloves should be inspected for any signs of degradation or perforation before use.[3] Double gloving may be necessary for added protection.[1]
Body Protection Laboratory CoatShould be fully buttoned to protect against skin contact and contamination of personal clothing.[1]
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[1]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Experimental Workflow and Safety Protocol

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal cluster_doffing Post-Procedure prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_dispense Dispense Compound prep_spill->handle_dispense handle_reaction Perform Reaction handle_dispense->handle_reaction handle_storage Store Properly (-20°C) handle_reaction->handle_storage cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste dispose_ppe Dispose of Contaminated PPE cleanup_waste->dispose_ppe dispose_chem Dispose of Chemical Waste cleanup_waste->dispose_chem doff_ppe Doff PPE Correctly dispose_ppe->doff_ppe dispose_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.